molecular formula C11H18N4O3 B150414 Valylhistidine CAS No. 13589-07-6

Valylhistidine

Cat. No.: B150414
CAS No.: 13589-07-6
M. Wt: 254.29 g/mol
InChI Key: BNQVUHQWZGTIBX-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-His is a dipeptide formed from L-valine and L-histidine residues. It has a role as a metabolite. It is functionally related to a L-valine and a L-histidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQVUHQWZGTIBX-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428629
Record name L-Histidine, L-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13589-07-6
Record name L-Valyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13589-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, L-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Protecting Group Strategies for Valine and Histidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Valylhistidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the dipeptide this compound (Val-His), a molecule of interest in various biochemical and pharmaceutical applications. The synthesis of peptides, particularly those containing reactive amino acid side chains like histidine, requires a strategic approach to protect and deprotect functional groups to ensure high yield and purity. This document details both solution-phase and solid-phase synthesis protocols, presenting quantitative data in structured tables and illustrating workflows with detailed diagrams.

The successful synthesis of this compound hinges on the appropriate selection of protecting groups for the α-amino and side-chain functionalities of the constituent amino acids.[1] These temporary modifications prevent unwanted side reactions during peptide bond formation.[2]

  • Valine: As a β-branched amino acid, valine can present steric hindrance during coupling reactions.[3] The primary reactive group requiring protection is the α-amino group.

  • Histidine: Histidine is considered one of the more challenging amino acids in peptide synthesis due to the nucleophilic nature of its imidazole (B134444) side chain, which can lead to N-acylation and racemization if left unprotected.[4][5]

Commonly used protecting groups in peptide synthesis are summarized in the table below. The choice between Fmoc/tBu and Boc/Bzl strategies is fundamental to the overall synthesis plan.[6]

Table 1: Common Protecting Groups for Valine and Histidine

Amino AcidFunctional GroupProtecting GroupAbbreviationDeprotection ConditionsCitations
Valineα-Aminotert-ButoxycarbonylBocAcidic (e.g., TFA)[4][]
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)[4]
Histidineα-Aminotert-ButoxycarbonylBocAcidic (e.g., TFA)[4]
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)[4]
Imidazole Side ChainTritylTrtAcidic (e.g., TFA)[8][9]
tert-ButoxycarbonylBocAcidic (e.g., TFA)

Solution-Phase Synthesis of this compound

Solution-phase peptide synthesis (SPPS) involves the coupling of protected amino acids in a homogenous solution, followed by purification of the intermediate product at each step.[10] While it can be more labor-intensive than solid-phase methods for longer peptides, it is a viable and sometimes preferred method for dipeptide synthesis.[6][11]

Experimental Protocol: Boc-Val-His(Trt)-OMe Synthesis

This protocol outlines the synthesis of this compound using Boc protection for the N-terminus of valine and a methyl ester for the C-terminus of histidine, with Trityl protection for the histidine side chain.

Step 1: Protection of Histidine

  • Carboxyl Group Protection: Histidine is first protected at its C-terminus, typically as a methyl or benzyl (B1604629) ester, to prevent its participation in the peptide bond formation.[]

  • Imidazole Group Protection: The imidazole side chain is protected with a Trityl (Trt) group.[9]

Step 2: Peptide Coupling

  • Dissolve Boc-Val-OH (1 equivalent) and H-His(Trt)-OMe (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[12]

  • Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1 equivalent) to suppress racemization.[12][13]

  • Stir the reaction mixture at room temperature for 2-4 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

  • Purify the crude product (Boc-Val-His(Trt)-OMe) by column chromatography.

Step 3: Deprotection

  • N-terminal Deprotection: The Boc group is removed by treating the protected dipeptide with Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA in DCM) for 20-30 minutes.

  • Side-chain and C-terminal Deprotection: The Trityl and methyl ester groups are typically removed under strong acidic conditions, such as with a TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-4 hours.[3]

  • The final product, this compound, is precipitated with cold ether, filtered, and lyophilized.[14]

Workflow for Solution-Phase Synthesis

G cluster_val Valine Preparation cluster_his Histidine Preparation cluster_coupling Peptide Coupling cluster_deprotection Deprotection Val Valine BocVal Boc-Val-OH Val->BocVal Boc Protection Coupling Boc-Val-OH + H-His(Trt)-OMe + DCC/HOBt BocVal->Coupling His Histidine HisOMe H-His-OMe His->HisOMe Esterification HisTrtOMe H-His(Trt)-OMe HisOMe->HisTrtOMe Trt Protection HisTrtOMe->Coupling ProtectedPeptide Boc-Val-His(Trt)-OMe Coupling->ProtectedPeptide Deprotect TFA Cocktail ProtectedPeptide->Deprotect FinalPeptide This compound (Val-His) Deprotect->FinalPeptide

Caption: Workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis today.[15] It involves assembling the peptide chain on an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are removed by simple washing steps.[9][16]

Experimental Protocol: Fmoc-Based SPPS

This protocol uses an Fmoc/tBu strategy, which involves the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection and resin cleavage.[6]

Step 1: Resin Preparation and First Amino Acid Attachment

  • Swell a suitable resin, such as Trityl chloride resin, in DCM for 1 hour.[17]

  • Attach the first amino acid, Fmoc-His(Trt)-OH, to the resin. This is done by reacting the resin with an excess of the protected amino acid in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[17] The mixture is shaken for 2 hours.

  • After the reaction, the resin is filtered and washed thoroughly with DMF and DCM.[17]

Step 2: Peptide Elongation Cycle (Addition of Valine)

  • Fmoc Deprotection: The Fmoc group from the resin-bound histidine is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for about 10-20 minutes.[18] The completion of this step can be monitored.[17]

  • Washing: The resin is washed thoroughly with DMF and DCM to remove the piperidine and cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Val-OH (3-4 equivalents) with a coupling reagent like HBTU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-3 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[3]

    • The completeness of the coupling can be checked using a Kaiser test, which detects free primary amines.[3] A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

Step 3: Cleavage and Final Deprotection

  • Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Treat the resin with a cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v), for 2-4 hours at room temperature.[3] This step cleaves the peptide from the resin and removes the side-chain protecting group (Trt).

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the peptide by adding cold diethyl ether, then centrifuge and decant the ether.[14]

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and lyophilized to obtain the final this compound product.

Table 2: Typical Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)PurposeCitation
Fmoc-Amino Acid3 - 5Building block for peptide chain
Coupling Reagent (e.g., HBTU)3 - 5Activation of carboxyl group
Base (e.g., DIPEA)6 - 8Activation and neutralization[3]
Deprotection Agent (Piperidine)20% solution in DMFRemoval of Fmoc group[18]
Cleavage Cocktail (e.g., TFA)95% solutionCleavage from resin and side-chain deprotection[3]

Workflow for Solid-Phase Synthesis

G cluster_cycle1 Cycle 1: Histidine Attachment cluster_cycle2 Cycle 2: Valine Coupling cluster_final Final Steps Resin Resin Support AttachHis Attach Fmoc-His(Trt)-OH Resin->AttachHis HisResin Fmoc-His(Trt)-Resin DeprotectHis Fmoc Deprotection (Piperidine) HisResin->DeprotectHis DeprotectedHisResin H-His(Trt)-Resin CoupleVal Couple Fmoc-Val-OH (HBTU/DIPEA) DeprotectedHisResin->CoupleVal ValHisResin Fmoc-Val-His(Trt)-Resin FinalDeprotect Final Fmoc Deprotection ValHisResin->FinalDeprotect DeprotectedValHisResin H-Val-His(Trt)-Resin Cleavage Cleavage from Resin (TFA Cocktail) DeprotectedValHisResin->Cleavage FinalPeptide This compound (Val-His) AttachHis->HisResin DeprotectHis->DeprotectedHisResin CoupleVal->ValHisResin FinalDeprotect->DeprotectedValHisResin Cleavage->FinalPeptide

Caption: Workflow for the solid-phase synthesis of this compound.

Characterization

Following synthesis and purification, the identity and purity of the this compound dipeptide should be confirmed using standard analytical techniques. These typically include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the dipeptide.[17]

Conclusion

The synthesis of this compound can be effectively achieved through both solution-phase and solid-phase methodologies. The choice of method often depends on the scale of synthesis, available equipment, and specific requirements of the research. Careful selection of protecting groups, particularly for the reactive imidazole side chain of histidine, is critical to minimizing side reactions and ensuring a high yield of the pure dipeptide. The protocols and workflows provided in this guide offer a comprehensive framework for researchers and scientists in the field of drug development and biochemical research to successfully synthesize this compound.

References

Valylhistidine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine. As a product of protein metabolism, it is found in various biological systems and has been identified in certain food sources.[1] The unique structural combination of a hydrophobic amino acid (valine) and an amino acid with a versatile imidazole (B134444) side chain (histidine) suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological characteristics of this compound. It also includes detailed experimental protocols relevant to its synthesis and characterization, aiming to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties.[2][3]

This compound is structurally defined by a peptide bond between the carboxyl group of valine and the amino group of histidine. The presence of the imidazole ring from the histidine residue and the isopropyl group from the valine residue are key determinants of its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₈N₄O₃[PubChem]
Molecular Weight 254.29 g/mol [PubChem]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid[PubChem]
Canonical SMILES CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N[HMDB]
CAS Number 13589-07-6[MedchemExpress]
logP (octanol-water partition coefficient) -2.5 (Predicted)[HMDB]
Water Solubility Predicted to be high[HMDB]
pKa (most acidic) ~3.5 (Predicted, carboxylic acid)[HMDB]
pKa (most basic) ~8.5 (Predicted, α-amino group)[HMDB]

Biological Activities and Potential Applications

While extensive research on the specific biological activities of this compound is limited, the known functions of histidine-containing dipeptides provide a basis for potential applications.

Metal Ion Chelation and Antioxidant Potential
Superoxide (B77818) Dismutase (SOD) Mimicry

There has been interest in the potential for this compound, in complex with copper (II) ions, to act as a mimic of the enzyme superoxide dismutase (SOD), which plays a crucial role in mitigating oxidative stress. However, studies have shown that while the this compound-Cu(II) complex can be formed, it does not exhibit SOD activity.[3]

Potential Enzyme Inhibition

Dipeptides are widely investigated as potential inhibitors of various enzymes. Given its structure, this compound could be explored for its inhibitory activity against enzymes such as:

  • Angiotensin-Converting Enzyme (ACE): Many bioactive peptides are known to inhibit ACE, a key enzyme in blood pressure regulation.[4]

  • Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of drugs used in the management of type 2 diabetes.[5][6]

Currently, there is no specific data confirming this compound as an inhibitor of these or other enzymes.

Signaling Pathways

Direct involvement of this compound in specific signaling pathways such as the MAPK or NF-κB pathways has not been reported in the scientific literature.[7][8][9][10][11][12][13] Further research is required to investigate the potential modulatory effects of this dipeptide on intracellular signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established principles of peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard manual procedure for the synthesis of Val-His using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[1][14][15][16]

Materials:

  • Fmoc-His(Trt)-OH (Trityl-protected Histidine)

  • Fmoc-Val-OH

  • Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Histidine):

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled histidine.

  • Second Amino Acid Coupling (Valine):

    • Activate Fmoc-Val-OH using the same procedure as in step 3.

    • Couple the activated valine to the deprotected histidine on the resin.

    • Wash the resin thoroughly.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_His Couple Fmoc-His(Trt)-OH Deprotect1->Couple_His Deprotect2 Fmoc Deprotection Couple_His->Deprotect2 Couple_Val Couple Fmoc-Val-OH Deprotect2->Couple_Val Deprotect3 Final Fmoc Deprotection Couple_Val->Deprotect3 Cleave Cleave from Resin (TFA Cocktail) Deprotect3->Cleave Purify Purify (RP-HPLC) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Solution-Phase Peptide Synthesis of this compound

This method involves the coupling of protected amino acids in a solvent, followed by purification at each step.[17][18][19][20]

Materials:

  • Boc-Val-OH (tert-butyloxycarbonyl-protected Valine)

  • H-His-OMe·HCl (Histidine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • 4 M HCl in Dioxane or Trifluoroacetic acid (TFA) for Boc deprotection

  • 1 M NaOH for saponification

Procedure:

  • Coupling:

    • Dissolve Boc-Val-OH (1 eq.), H-His-OMe·HCl (1 eq.), and HOBt (1.1 eq.) in DCM.

    • Cool the mixture to 0 °C and add TEA (1 eq.) to neutralize the hydrochloride salt.

    • Add EDC·HCl (1.1 eq.) and stir the reaction at 0 °C for 30 minutes, then at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting Boc-Val-His-OMe by flash column chromatography.

  • Saponification (to remove methyl ester):

    • Dissolve the protected dipeptide in a mixture of methanol (B129727) and water.

    • Add 1 M NaOH and stir until the reaction is complete (monitored by TLC).

    • Acidify the mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).

    • Dry and concentrate to obtain Boc-Val-His-OH.

  • Boc Deprotection:

    • Dissolve Boc-Val-His-OH in 4 M HCl in dioxane or neat TFA.

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent under reduced pressure to yield Val-His as the hydrochloride or trifluoroacetate (B77799) salt.

Solution_Phase_Synthesis cluster_coupling Coupling cluster_deprotection Deprotection Boc_Val Boc-Val-OH Coupling EDC, HOBt, TEA in DCM Boc_Val->Coupling His_OMe H-His-OMe His_OMe->Coupling Boc_Val_His_OMe Boc-Val-His-OMe Coupling->Boc_Val_His_OMe Saponification Saponification (NaOH) Boc_Val_His_OMe->Saponification Boc_Val_His_OH Boc-Val-His-OH Saponification->Boc_Val_His_OH Boc_Deprotection Boc Deprotection (TFA or HCl) Boc_Val_His_OH->Boc_Deprotection Val_His Val-His Boc_Deprotection->Val_His

Caption: Solution-Phase Synthesis of this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: [21][22][23][24]

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the α-protons of valine and histidine, the side chain protons of both residues (including the distinct imidazole protons), and the amide proton.

  • ¹³C NMR: Shows the signals for all carbon atoms in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC): Used to assign proton and carbon signals and confirm the connectivity of the amino acid residues.

Mass Spectrometry (MS): [25][26][27]

  • Electrospray Ionization (ESI-MS): Used to determine the accurate molecular weight of the dipeptide.

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that confirms the amino acid sequence (Val-His vs. His-Val).

Conclusion

This compound is a dipeptide with a well-defined chemical structure and physicochemical properties that suggest potential for biological activity, particularly in metal ion chelation. While direct evidence for its role in specific signaling pathways or as a potent enzyme inhibitor is currently lacking, the established methodologies for peptide synthesis and characterization provide a clear path for further investigation. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic and biological potential of this compound.

References

The Biological Function of Valylhistidine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine. Primarily recognized as a metabolite resulting from protein catabolism, its specific in vivo biological functions are an area of emerging research. While direct, comprehensive studies on this compound are limited, its structural components and relation to other histidine-containing dipeptides suggest potential roles in antioxidant defense, metal ion chelation, and cellular signaling. This technical guide summarizes the current state of knowledge on this compound, extrapolates potential functions based on related compounds, and provides a framework of experimental protocols and potential signaling pathways to guide future research and drug development efforts.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their bioactive properties beyond their basic nutritional role as products of protein digestion.[1] Some dipeptides are known to exert physiological or cell-signaling effects.[1] this compound, a dipeptide of L-valine and L-histidine, is an endogenous metabolite found in various biological systems.[2] While its presence is documented, a deep understanding of its specific in vivo functions remains largely unexplored. The biological activities of its constituent amino acids and other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), provide a strong rationale for investigating the potential physiological significance of this compound.

Biochemical Properties and Known Interactions

This compound's biochemical characteristics are primarily inferred from its structure and a limited number of in vitro studies.

  • Metal Ion Chelation: The imidazole (B134444) ring of the histidine residue in this compound allows for the chelation of divalent metal ions. It is known to form a dipeptide complex with Copper (II) (Cu(II)). While this complex has been noted for its structural mimicry of the antioxidant enzyme superoxide (B77818) dismutase, it has been reported to lack significant enzymatic activity.[3]

  • Glycosylation: this compound can undergo non-enzymatic glycosylation, a reaction with glucose that can occur under physiological conditions.[3] This property is relevant in the context of hyperglycemia and the formation of advanced glycation end-products (AGEs).

  • Enzymatic Substrate: The fructosylated form of this compound, Nα-fructosyl valyl-histidine, is a substrate for fructosyl peptide oxidases (FPOX). These enzymes catalyze the oxidative degradation of the fructosylated dipeptide.[3]

Potential In Vivo Biological Functions and Signaling Pathways

Direct evidence for in vivo signaling pathways specifically modulated by this compound is currently lacking. However, based on the well-documented functions of histidine and other histidine-containing dipeptides, several potential roles can be hypothesized.

Antioxidant and Cytoprotective Effects

Histidine-containing dipeptides are recognized for their antioxidant properties. They can act as scavengers of reactive oxygen species (ROS) and reactive carbonyl species (RCS), thereby mitigating oxidative stress.

  • Potential Mechanism: this compound, through its histidine residue, may directly quench free radicals. Additionally, it could sequester cytotoxic reactive carbonyl species, such as 4-hydroxy-trans-2-nonenal (HNE), which are products of lipid peroxidation and can lead to the formation of advanced lipoxidation end-products (ALEs).

  • Relevant Signaling Pathway: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes. It is plausible that by modulating cellular redox status, this compound could indirectly influence Nrf2 activation.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates This compound This compound This compound->Oxidative Stress quenches Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ub Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE ARE Nrf2_n->ARE binds Antioxidant\nEnzymes Antioxidant Enzymes ARE->Antioxidant\nEnzymes promotes transcription Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Hypothetical influence of this compound on the Keap1-Nrf2 antioxidant response pathway.

Neurological Function

Endogenous histidine-containing dipeptides have been shown to be crucial for the survival of oligodendrocytes and for protecting against oxidative stress in the brain.

  • Potential Relevance: Given the shared structural motif, this compound may contribute to the pool of neuroprotective dipeptides. Its role could be particularly relevant in demyelinating diseases or other neurological conditions with an oxidative stress component.

Quantitative Data

ParameterMoleculeValueSpecies/SystemSource
Antioxidant Activity
IC50 for DPPH radical scavengingCarnosine2.5 mMIn vitro[Hypothetical Example]
Rate constant for reaction with hydroxyl radicalCarnosine3.6 x 10⁹ M⁻¹s⁻¹In vitro[Hypothetical Example]
Enzyme Inhibition
Ki for carnosinaseCarnosine1.2 mMHuman serum[Hypothetical Example]
In Vivo Concentrations
Muscle concentrationCarnosine20-30 mMHuman skeletal muscle[Hypothetical Example]
Plasma concentrationCarnosine< 2 µMHuman plasma[Hypothetical Example]

Experimental Protocols

Detailed experimental protocols for the in vivo study of this compound are not yet established. The following protocols for related assays are provided as a guide for researchers designing future studies.

Protocol: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound from plasma or tissue homogenates.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., ¹³C,¹⁵N-labeled this compound)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Thaw samples on ice. b. To 100 µL of plasma or tissue homogenate, add 10 µL of internal standard solution. c. Add 400 µL of ice-cold ACN to precipitate proteins. d. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant.

  • Solid Phase Extraction (Optional, for cleanup): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low-organic solvent. d. Elute the analyte with a high-organic solvent. e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase.

  • LC-MS/MS Analysis: a. Inject the prepared sample onto a C18 reverse-phase column. b. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid). c. Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. d. Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject LC Injection Supernatant->LC_Inject MS_Detect MS/MS Detection (MRM) LC_Inject->MS_Detect Quantify Quantification MS_Detect->Quantify

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Protocol: In Vivo Model of Oxidative Stress

This protocol outlines a general procedure to assess the potential protective effects of this compound in an animal model of chemically-induced oxidative stress.

Materials:

  • Laboratory animals (e.g., C57BL/6 mice)

  • This compound solution for administration (e.g., in saline)

  • Oxidative stress-inducing agent (e.g., lipopolysaccharide (LPS) or diquat)

  • Kits for measuring oxidative stress biomarkers (e.g., malondialdehyde (MDA), glutathione (B108866) (GSH))

  • Reagents for histology and immunohistochemistry

Procedure:

  • Animal Acclimation and Grouping: a. Acclimate animals for at least one week. b. Randomly assign animals to groups: Vehicle control, this compound alone, Oxidative stress agent alone, this compound + Oxidative stress agent.

  • Dosing: a. Administer this compound or vehicle to the respective groups for a predefined period (e.g., 7 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Oxidative Stress: a. On the final day of treatment, administer the oxidative stress-inducing agent to the relevant groups.

  • Sample Collection: a. At a specified time point after induction, euthanize the animals and collect blood and tissues (e.g., liver, brain).

  • Biochemical Analysis: a. Measure levels of oxidative stress markers (e.g., MDA, protein carbonyls) and antioxidant capacity (e.g., GSH levels, SOD activity) in plasma and tissue homogenates.

  • Histological Analysis: a. Fix tissues in formalin, embed in paraffin, and section. b. Perform staining (e.g., H&E) to assess tissue morphology and immunohistochemistry for markers of cellular damage or inflammation.

Conclusion and Future Directions

This compound is an endogenous dipeptide with clear biochemical properties that suggest a potential for biological activity, particularly in the realms of metal ion homeostasis and antioxidant defense. However, there is a notable gap in the scientific literature regarding its specific in vivo functions and the signaling pathways it may modulate.

For researchers and drug development professionals, this compound represents an intriguing molecule worthy of further investigation. Future research should focus on:

  • Quantitative in vivo studies: Determining the physiological concentrations of this compound in various tissues and disease states.

  • Functional assays: Elucidating its antioxidant capacity, its role in cell signaling, and its potential therapeutic effects in models of diseases characterized by oxidative stress, such as neurodegenerative disorders and metabolic syndrome.

  • Pharmacokinetic and toxicological profiling: Establishing its absorption, distribution, metabolism, excretion, and safety profile to assess its potential as a therapeutic agent.

The experimental frameworks provided in this guide, drawn from studies on related histidine-containing compounds, offer a starting point for the systematic exploration of the biological role of this compound in vivo. Such research is essential to unlock the full potential of this and other endogenous dipeptides in health and disease.

References

Valylhistidine as a Product of Protein Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Valylhistidine (Val-His) as a representative dipeptide product of protein catabolism. While specific research on this compound is limited, this document extrapolates from the broader knowledge of protein breakdown, the analytical methodologies for peptide quantification, and the well-documented biological activities of related histidine-containing dipeptides (HCDs) such as carnosine and anserine (B1665513). This guide details the metabolic origins of such dipeptides, explores their potential physiological roles with a focus on antioxidant and anti-glycation activities, provides a detailed hypothetical protocol for this compound quantification in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction: Protein Catabolism and Dipeptide Formation

Protein catabolism is the fundamental biological process of breaking down proteins into smaller peptides and ultimately into their constituent amino acids.[1] This process is crucial for recycling amino acids for the synthesis of new proteins and for providing carbon skeletons for energy production via the citric acid cycle.[2][3] The breakdown is initiated by proteases like pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine, which cleave large proteins into smaller polypeptides.[2] These polypeptides are further hydrolyzed by various peptidases into tripeptides, dipeptides, and free amino acids, which are then absorbed by intestinal cells.

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a single peptide bond. This compound, a dipeptide composed of valine and histidine, is an example of an incomplete breakdown product of protein digestion or intracellular protein catabolism. While many dipeptides are rapidly hydrolyzed into free amino acids, some, particularly those containing histidine, can exhibit significant biological activity and persist in tissues at notable concentrations.[4]

Protein_Catabolism Proteins Dietary & Endogenous Proteins Polypeptides Large Polypeptides Proteins->Polypeptides Pepsin, Trypsin SmallPeptides Oligopeptides (incl. Di- & Tripeptides) Polypeptides->SmallPeptides Peptidases AminoAcids Free Amino Acids SmallPeptides->AminoAcids Dipeptidases ValHis e.g., this compound SmallPeptides->ValHis Energy Energy Production (Citric Acid Cycle) AminoAcids->Energy Synthesis New Protein Synthesis AminoAcids->Synthesis

Figure 1. Simplified workflow of protein catabolism leading to amino acids and dipeptides.

Biological Significance of Histidine-Containing Dipeptides

While direct evidence for this compound's physiological role is scarce, the functions of structurally similar HCDs, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine), are well-documented. These compounds are found in high concentrations in muscle and brain tissues and exhibit potent biological activities.[4]

Antioxidant and Radical Scavenging Activity

HCDs are powerful antioxidants.[5] The imidazole (B134444) ring of the histidine residue is key to this function, enabling the dipeptides to scavenge reactive oxygen species (ROS) like hydroxyl and peroxyl radicals, and to chelate pro-oxidant transition metals such as copper and iron, thereby inhibiting the Fenton reaction.[4] This dual action protects cells from oxidative damage to lipids, proteins, and nucleic acids.[6]

Anti-Glycation Properties

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs).[7] AGEs contribute to cellular aging and the pathology of various diseases, including diabetes and atherosclerosis.[8] Carnosine has been shown to act as a "sacrificial" target for glycation, reacting with carbonyl groups on sugars and preventing them from cross-linking with essential proteins.[8][9] This action helps preserve protein structure and function.

HCD_Function cluster_stress Cellular Stressors cluster_damage Cellular Damage Pathways ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage causes Sugars Reducing Sugars (e.g., Glucose) AGEs Advanced Glycation End-products (AGEs) Sugars->AGEs causes HCD Histidine-Containing Dipeptides (e.g., this compound, Carnosine) HCD->ROS Scavenges HCD->Sugars Reacts with (Anti-Glycation)

Figure 2. Protective mechanisms of histidine-containing dipeptides against cellular stressors.

Quantitative Data

DipeptideMatrixOrganismConcentration RangeCitation
Anserine PlasmaHumanCmax: ~2.72 µM (after chicken ingestion)[5]
Carnosine Muscle TissueMammalsUp to 20 mM[9]
Carnosine Brain TissueMammalsUp to 20 mM[9]
This compound Plasma/TissueHumanNot ReportedN/A

Table 1: Reported concentrations of histidine-containing dipeptides in biological matrices. The lack of data for this compound highlights a significant knowledge gap and an opportunity for future research.

Experimental Protocol: Quantification of this compound in Human Plasma

The following is a detailed, hypothetical protocol for the targeted quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for the analysis of small peptides and amino acid derivatives.[10][11]

Objective

To develop and validate a sensitive and specific method for the absolute quantification of this compound in human plasma.

Materials and Reagents
  • Standards: this compound (analytical grade), this compound-¹³C₆,¹⁵N₂ (Isotope-labeled internal standard, IS).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water.

  • Plasma: Human plasma (K₂EDTA), stored at -80°C.

  • Consumables: 1.5 mL polypropylene (B1209903) tubes, SPE cartridges (e.g., Mixed-mode Cation Exchange), 96-well plates, HPLC vials.

Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To a 100 µL plasma aliquot, add 400 µL of cold ACN containing the internal standard (e.g., at 50 ng/mL).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).

  • Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Method
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 2% B

    • 1.0-5.0 min: 2% to 60% B

    • 5.0-5.5 min: 60% to 95% B

    • 5.5-6.5 min: Hold at 95% B

    • 6.5-7.0 min: 95% to 2% B

    • 7.0-9.0 min: Re-equilibrate at 2% B

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: Q1: [M+H]⁺ → Q3: [fragment ion]⁺ (To be determined by infusion of standard)

    • Internal Standard: Q1: [M+H]⁺ → Q3: [fragment ion]⁺ (To be determined by infusion of standard)

Calibration and Quantification

Prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of this compound (e.g., 1-1000 ng/mL). Process these standards alongside Quality Control (QC) samples and unknown samples. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration and apply a linear regression model.

Experimental_Workflow Plasma 1. Plasma Sample + Internal Standard Precipitate 2. Protein Precipitation (Cold Acetonitrile) Plasma->Precipitate Centrifuge 3. Centrifugation Precipitate->Centrifuge Extract 4. Supernatant Evaporation Centrifuge->Extract Reconstitute 5. Reconstitution in Mobile Phase Extract->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Data 7. Data Processing & Quantification LCMS->Data

Figure 3. High-level experimental workflow for the quantification of this compound in plasma.

Conclusion and Future Directions

This compound represents a class of dipeptides generated through protein catabolism that remains largely unexplored. While it is theoretically a simple intermediate, the established potent bioactivity of similar histidine-containing dipeptides suggests that Val-His could possess important physiological functions. The lack of quantitative data and functional studies presents a clear opportunity for novel research.

Future investigations should focus on:

  • Method Development: Applying robust analytical techniques, such as the LC-MS/MS protocol outlined here, to determine the endogenous concentrations of this compound in various tissues and biofluids.

  • Functional Assays: Screening this compound for antioxidant, anti-glycation, and other biological activities using established in vitro assays.

  • Cellular and In Vivo Models: Investigating the effects of this compound supplementation in cell culture and animal models of diseases associated with oxidative stress and glycation.

By systematically addressing these research gaps, the scientific community can elucidate the true physiological role of this compound and other understudied products of protein catabolism, potentially uncovering new targets for therapeutic intervention and drug development.

References

Valylhistidine: A Technical Overview of its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. As a naturally occurring molecule, it is an intermediate in protein metabolism. Scientific interest in this compound has historically been linked to its metal-chelating properties, particularly its ability to form complexes with copper. While its specific biological roles are still under investigation, research into related histidine-containing dipeptides suggests potential antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery and scientific history of this compound, including its synthesis, key experimental findings, and potential, though not yet fully elucidated, involvement in cellular signaling.

Introduction

This compound is a dipeptide formed from the amino acids L-valine and L-histidine joined by a peptide bond. It is classified as an incomplete breakdown product of protein digestion or catabolism[1]. The presence of the imidazole (B134444) ring from the histidine residue and the branched aliphatic side chain from valine gives this compound its characteristic physicochemical properties.

Historically, the study of histidine-containing dipeptides has been of significant interest due to their roles in pH buffering, metal ion chelation, and antioxidant activities[2]. While much of this research has focused on carnosine and anserine, this compound has been investigated for its interactions with metal ions, which are crucial in various physiological and pathological processes.

Discovery and Scientific History

The precise first discovery or synthesis of this compound is not well-documented in a singular, seminal publication. Its existence as a possible dipeptide combination was implicitly understood with the advent of peptide chemistry. However, a significant milestone in the scientific investigation of this compound was the 1982 study by Amar C. and colleagues, which explored the catalytic activity of several copper(II)-histidine-containing dipeptide complexes[3]. This research established that this compound forms a complex with Cu(II) but, unlike the enzyme superoxide (B77818) dismutase (SOD) which it was designed to mimic, it lacked SOD activity[3]. This finding was crucial in understanding the structure-activity relationships of metallopeptides.

Physicochemical Properties

A summary of the key physicochemical properties of L-Valyl-L-histidine is presented in Table 1.

PropertyValueSource
Molecular Formula C11H18N4O3[4]
Molecular Weight 254.29 g/mol [4]
CAS Number 13589-07-6[4]
Appearance Solid[4]
LogP -3.03 (Extrapolated)[4]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize L-Valyl-L-histidine via a protected amino acid coupling strategy.

Materials:

Procedure:

  • Preparation of L-histidine methyl ester: L-histidine methyl ester dihydrochloride is neutralized with a suitable base like triethylamine in a solvent such as DMF to yield the free base.

  • Coupling Reaction:

    • Dissolve Boc-Val-OH and HOBt in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC to the solution and stir for 10 minutes.

    • Add the prepared L-histidine methyl ester to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification of Boc-Val-His-OMe: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).

  • Deprotection:

    • Saponification of the methyl ester: The purified Boc-Val-His-OMe is dissolved in a mixture of methanol and water, and a solution of NaOH is added. The reaction is stirred at room temperature until the ester is hydrolyzed. The reaction is then neutralized with HCl.

    • Removal of the Boc group: The resulting Boc-Val-His-OH is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

  • Final Purification: The final product, this compound, is purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The identity and purity of the synthesized this compound would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Investigation of Copper (II) Complex Formation

The following is a generalized protocol based on the study by Amar C, et al. (1982) to investigate the interaction of this compound with copper (II) ions[3].

Objective: To characterize the formation of a Cu(II)-Valylhistidine complex.

Materials:

  • This compound

  • Copper(II) sulfate (CuSO4) or other suitable Cu(II) salt

  • Buffer solutions at various pH values (e.g., phosphate (B84403) buffer, HEPES)

  • Spectrophotometer (UV-Vis)

  • Electron Paramagnetic Resonance (EPR) spectrometer

  • Potentiometric titration equipment

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and CuSO4 in the desired buffer.

  • UV-Vis Spectrophotometry:

    • Mix solutions of this compound and CuSO4 in various molar ratios.

    • Record the UV-Vis spectra of the individual solutions and the mixtures.

    • Analyze the changes in the absorption spectra, particularly in the d-d transition region for Cu(II), to monitor complex formation.

  • Potentiometric Titration:

    • Titrate a solution containing this compound and CuSO4 with a standard solution of NaOH.

    • Monitor the pH changes to determine the stoichiometry and stability constants of the formed complexes.

  • EPR Spectroscopy:

    • Record the EPR spectra of the Cu(II)-Valylhistidine complexes in frozen solutions.

    • Analyze the spectral parameters (g-values and hyperfine coupling constants) to obtain information about the coordination environment of the Cu(II) ion.

Biological Activities and Potential Signaling Pathways

While the direct biological functions of this compound are not extensively characterized, the activities of other histidine-containing dipeptides and related peptides provide a basis for postulating its potential roles.

Antioxidant and Anti-inflammatory Potential

Histidine-containing dipeptides are known for their antioxidant properties[2]. The imidazole ring of histidine can scavenge reactive oxygen species (ROS). A recent 2024 study on a tetrapeptide containing both valine and histidine (QHGV) demonstrated antioxidant and anti-inflammatory effects[5][6][7]. This peptide was shown to reduce ROS generation in macrophages and inhibit the phosphorylation of MAP kinases (ERK, JNK, and p38), which are key components of inflammatory signaling pathways[5][6][7].

Based on these findings, a hypothetical signaling pathway for the anti-inflammatory action of this compound can be proposed.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates ROS ROS TLR4->ROS induces MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates ValHis This compound ValHis->ROS scavenges ValHis->MAPK inhibits NFkB NF-κB MAPK->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Metal Chelation and Metabolism

The ability of this compound to chelate metal ions like copper suggests a potential role in metal homeostasis. The metabolism of this compound itself is expected to follow the general pathways of dipeptide degradation, being hydrolyzed by dipeptidases into its constituent amino acids, valine and histidine, which then enter their respective metabolic pathways.

Valylhistidine_Metabolism cluster_digestion Protein Digestion/Catabolism Proteins Dietary/Cellular Proteins ValHis This compound Proteins->ValHis releases Dipeptidases Dipeptidases ValHis->Dipeptidases substrate for Valine Valine Dipeptidases->Valine Histidine Histidine Dipeptidases->Histidine Valine_Metabolism Valine Metabolism (e.g., TCA cycle intermediates) Valine->Valine_Metabolism Histidine_Metabolism Histidine Metabolism (e.g., Histamine, Glutamate) Histidine->Histidine_Metabolism

Caption: Overview of this compound's place in protein metabolism.

Conclusion

This compound, a simple dipeptide, represents an intersection of peptide chemistry, inorganic biochemistry, and metabolism. While its discovery is not marked by a single event, its study, particularly in the context of metal ion interactions, has contributed to our understanding of bioinorganic chemistry. Although specific signaling pathways involving this compound have yet to be elucidated, the known functions of its constituent amino acids and related histidine-containing peptides suggest promising avenues for future research, especially in the areas of antioxidant and anti-inflammatory activities. Further investigation is warranted to fully understand the physiological significance of this dipeptide.

References

Valyl-Histidine in Human Plasma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physiological Significance, Quantification, and Associated Pathways

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of endogenous molecules is paramount for innovation. This technical guide delves into the current knowledge surrounding the dipeptide valyl-histidine in human plasma. While its direct physiological concentration remains an area of active investigation, this document provides a thorough overview of its constituent amino acids, L-valine and L-histidine, their established roles, and the analytical methodologies crucial for their detection. Furthermore, we explore the broader context of histidine-containing dipeptides and relevant signaling pathways to equip researchers with a foundational understanding for future inquiries into valyl-histidine.

Valyl-Histidine: An Endogenous Metabolite

The dipeptide L-valyl-L-histidine, formed from the amino acids L-valine and L-histidine, is recognized as a metabolite in the human body[1]. Its presence is noted in the Human Metabolome Database (HMDB), suggesting it is an endogenous compound. However, to date, specific quantitative data on the physiological concentration of valyl-histidine in human plasma has not been extensively reported in peer-reviewed literature. The focus of much research has been on its constituent amino acids and other more abundant histidine-containing dipeptides.

A related but distinct peptide, "peptide histidine valine," has been studied for its pharmacological effects when administered intravenously. In a study on normal subjects, infusion of peptide histidine valine resulted in peak plasma concentrations of 2392 (±170) pmol/L, which was a 29-fold increase over the basal concentration, leading to cardiovascular effects such as increased heart rate[2]. It is crucial to distinguish this exogenous administration from the natural, physiological levels of the dipeptide valyl-histidine.

Quantitative Data: L-Valine and L-Histidine in Human Plasma

Given the absence of direct quantitative data for valyl-histidine, a baseline understanding of the physiological concentrations of its constituent amino acids is essential. The plasma levels of L-valine and L-histidine are well-documented and can vary based on factors such as age, diet, and health status.

AnalytePopulationPhysiological Concentration (µmol/L)Reference
L-Valine Adults150 - 310[3]
Children160 - 350[3]
L-Histidine Adults26 - 120[4]
Children68 - 120[4]

Note: Normal ranges can vary between laboratories. The provided values are for general reference.

Experimental Protocols for Quantification in Human Plasma

The quantification of dipeptides and amino acids in human plasma typically involves sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity. Below is a generalized experimental protocol for the analysis of such compounds.

Sample Preparation
  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: The blood is centrifuged at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma from blood cells.

  • Protein Precipitation: To remove larger proteins that can interfere with the analysis, a protein precipitation step is performed. This is commonly achieved by adding a solvent such as acetonitrile, methanol, or a mixture thereof to the plasma sample, followed by vortexing and centrifugation.

  • Supernatant Collection: The resulting supernatant, containing the smaller molecules including amino acids and dipeptides, is carefully collected for analysis.

  • Derivatization (Optional): In some methods, a derivatization step is employed to improve the chromatographic separation and/or the ionization efficiency of the analytes.

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a column (e.g., a reversed-phase C18 or a HILIC column) based on their physicochemical properties. A mobile phase gradient is typically used to elute the compounds of interest.

  • Ionization: The eluent from the chromatography system is directed to the mass spectrometer's ion source, where the analytes are ionized, most commonly using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then passed into the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the analyte of interest is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the complex plasma matrix.

  • Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to that of a calibration curve generated using known concentrations of a certified reference standard. An internal standard (ideally a stable isotope-labeled version of the analyte) is typically used to correct for variations in sample preparation and instrument response.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of small molecules like amino acids and dipeptides in human plasma using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_collection Whole Blood Collection (EDTA tube) centrifugation1 Centrifugation (Plasma Separation) blood_collection->centrifugation1 plasma Plasma centrifugation1->plasma protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant Supernatant Collection centrifugation2->supernatant lc_separation LC Separation (e.g., HILIC column) supernatant->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM Mode) ionization->mass_analysis data_quantification Data Quantification mass_analysis->data_quantification

Figure 1: General experimental workflow for plasma metabolite quantification.

Physiological Role and Signaling Pathways

While the specific physiological role of valyl-histidine is not well-defined, the functions of its constituent amino acids and other histidine-containing dipeptides offer valuable insights.

L-Valine

L-valine is a branched-chain amino acid (BCAA) that plays a crucial role in:

  • Protein Synthesis: As an essential amino acid, it is a fundamental building block for proteins.

  • Energy Metabolism: Valine can be catabolized in muscle tissue for energy production.

  • Nitrogen Balance: It is vital for maintaining proper nitrogen balance in the body.

L-Histidine

L-histidine is an essential amino acid with a unique imidazole (B134444) side chain, which imparts several important physiological functions[5][6]:

  • Precursor to Histamine: Histidine is the direct precursor to histamine, a key molecule in local immune responses, inflammation, and as a neurotransmitter[5].

  • Proton Buffering: The imidazole ring of histidine has a pKa near physiological pH, making it an effective proton buffer in proteins and biological fluids[7].

  • Metal Ion Chelation: Histidine residues are important for coordinating metal ions in metalloproteins[7].

  • Antioxidant Properties: Histidine can scavenge reactive oxygen species[6].

Histidine-Containing Dipeptides

Other naturally occurring histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methyl-L-histidine), are found in high concentrations in muscle and brain tissue. Their established roles may provide clues to the potential functions of valyl-histidine. These roles include intracellular pH buffering, antioxidant activity, and regulation of calcium sensitivity in muscle contraction[8].

Associated Signaling Pathways

Histidine, as an amino acid, can influence cellular signaling pathways related to growth and metabolism. Notably, amino acids, including histidine, have been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway . The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies in bovine mammary epithelial cells have demonstrated that histidine can independently regulate the synthesis of milk proteins via the mTOR signaling pathway[9].

The diagram below illustrates a simplified representation of the mTOR signaling pathway, highlighting the role of amino acids.

mtor_pathway amino_acids Amino Acids (e.g., Histidine, Leucine) mTORC1 mTORC1 amino_acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Phosphorylates (Inhibits) protein_synthesis Protein Synthesis S6K1->protein_synthesis fourE_BP1->protein_synthesis

Figure 2: Simplified mTOR signaling pathway activation by amino acids.

Conclusion and Future Directions

While the dipeptide valyl-histidine is a known endogenous metabolite, its physiological concentration in human plasma remains to be definitively quantified. The constituent amino acids, L-valine and L-histidine, have well-established and crucial physiological roles, and their plasma concentrations are within known ranges. The analytical methodologies for quantifying small molecules in plasma are robust, with LC-MS/MS being the preferred method.

For researchers and drug development professionals, the current knowledge gap regarding valyl-histidine presents an opportunity. Future research should focus on:

  • Developing and validating sensitive and specific LC-MS/MS methods for the direct quantification of valyl-histidine in human plasma.

  • Investigating the physiological and pathophysiological conditions that may influence the plasma concentration of valyl-histidine.

  • Elucidating the specific biological functions and signaling pathways associated with this dipeptide.

A deeper understanding of the complete peptidome, including dipeptides like valyl-histidine, will undoubtedly open new avenues for diagnostics, therapeutics, and a more comprehensive view of human physiology.

References

The Role of Valylhistidine in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valylhistidine is a dipeptide composed of the amino acids valine and histidine. As an intermediate product of protein digestion and catabolism, its direct and specific roles in metabolic pathways are not as extensively characterized as its constituent amino acids.[1] However, emerging research into dipeptide signaling and metabolism suggests that molecules like this compound may have functions beyond being simple metabolic intermediates. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic context, potential signaling roles, and the experimental methodologies required for its study. While specific quantitative data for this compound remains limited, this guide provides a framework for future research by detailing relevant analytical techniques and outlining plausible metabolic and signaling pathways.

Introduction to this compound

This compound is classified as a dipeptide, an organic compound formed when two amino acids are joined by a peptide bond.[1] It is typically formed during the breakdown of dietary proteins in the digestive tract or through the intracellular catabolism of proteins.[1][2] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess physiological or cell-signaling effects.[1]

Metabolic Pathways Involving this compound

The primary metabolic fate of this compound is its hydrolysis into L-valine and L-histidine. These amino acids then enter their respective metabolic pathways.

Formation of this compound: Protein Catabolism

This compound is generated during the process of protein degradation. Large proteins are initially broken down into smaller polypeptides by proteases such as pepsin, trypsin, and chymotrypsin.[2][3] These polypeptides are further cleaved by various peptidases, including carboxypeptidases and aminopeptidases, which can release dipeptides like this compound.[2]

Protein Catabolism Proteins Proteins Polypeptides Polypeptides Proteins->Polypeptides Pepsin, Trypsin, Chymotrypsin Oligopeptides Oligopeptides Polypeptides->Oligopeptides Endopeptidases Dipeptides Dipeptides (e.g., this compound) Oligopeptides->Dipeptides Exopeptidases Amino_Acids Amino Acids (Valine, Histidine) Oligopeptides->Amino_Acids Aminopeptidases, Carboxypeptidases Dipeptides->Amino_Acids Dipeptidases

Protein Catabolism Pathway
Degradation of this compound: Enzymatic Hydrolysis

The peptide bond in this compound is susceptible to hydrolysis by various peptidases, broadly classified as dipeptidases. One major class of enzymes that could potentially hydrolyze this compound is the dipeptidyl peptidase (DPP) family, particularly DPP-IV.[4][5] DPP-IV is known to cleave dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine (B10760859) in the penultimate position.[4] While valine is not the preferred residue, some level of activity cannot be ruled out without specific kinetic data for this compound. Carboxypeptidases are another class of enzymes that could potentially hydrolyze this compound by cleaving the C-terminal histidine.[6][7][8]

Potential Signaling Role of this compound

Recent studies have indicated that dipeptides can act as signaling molecules, influencing key cellular pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism.

Hypothetical mTORC1 Activation

Amino acids are known to be potent activators of mTOR complex 1 (mTORC1).[9][10] This activation is a multi-step process that often involves the Rag GTPases and recruitment of mTORC1 to the lysosomal surface.[11] It is plausible that dipeptides like this compound could influence this pathway, either by being transported into the cell and rapidly hydrolyzed to release their constituent amino acids, which then act as signaling molecules, or potentially by interacting directly with cell surface receptors or transporters that modulate intracellular signaling cascades. Leucine, a branched-chain amino acid like valine, is a particularly potent activator of mTORC1.[10] Histidine has also been shown to regulate mTOR signaling.[11]

Hypothetical_Dipeptide_Signaling cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular Valylhistidine_ext This compound Receptor Dipeptide Transporter/ Receptor Valylhistidine_ext->Receptor Valylhistidine_int This compound Receptor->Valylhistidine_int ERK MAPK/ERK Pathway Receptor->ERK Potential Crosstalk Amino_Acids Valine + Histidine Valylhistidine_int->Amino_Acids Hydrolysis mTORC1 mTORC1 Amino_Acids->mTORC1 Activation Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth ERK->mTORC1

Hypothetical Dipeptide Signaling
Potential Crosstalk with MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is evidence of crosstalk between the MAPK/ERK and mTOR pathways.[12] While no direct link between this compound and the MAPK/ERK pathway has been established, it remains a possibility that dipeptide signaling could intersect with this pathway, potentially through G protein-coupled receptors or other cell surface sensors.

Quantitative Data

Specific quantitative data for this compound, such as its concentration in various tissues and the kinetic parameters of enzymes that metabolize it, are not well-documented in publicly available literature. The table below is presented as a template for organizing such data as it becomes available through future research.

ParameterValueTissue/Cell TypeMethodReference
Plasma Concentration Not ReportedHumanLC-MS/MS-
Muscle Concentration Not ReportedHuman/AnimalLC-MS/MS-
Km for Dipeptidase Not Reported-Enzymatic Assay-
Vmax for Dipeptidase Not Reported-Enzymatic Assay-
kcat for Dipeptidase Not Reported-Enzymatic Assay-

This table is intended for illustrative purposes and will be populated as data becomes available.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the specific study of this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound in biological matrices such as plasma or tissue homogenates.[13][14][15]

Objective: To determine the concentration of this compound in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound analytical standard

  • Internal standard (e.g., isotopically labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • For plasma/serum: To 100 µL of sample, add 400 µL of ACN containing the internal standard to precipitate proteins.

    • For tissue: Homogenize the tissue in a suitable buffer, then perform protein precipitation as above.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (Optional, for increased purity):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the dipeptides with an appropriate solvent mixture (e.g., ACN/water with FA).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable reversed-phase C18 column.

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation from other components.

      • Flow rate: As recommended for the column.

      • Injection volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization mode: Positive electrospray ionization (ESI+).

      • Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard. These transitions need to be optimized by infusing the analytical standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

LC_MS_Workflow Sample Biological Sample Precipitation Protein Precipitation (ACN) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE LC_MS LC-MS/MS Analysis Supernatant->LC_MS SPE->LC_MS Data Data Analysis LC_MS->Data

LC-MS/MS Workflow
In Vitro Enzymatic Hydrolysis of this compound

This protocol can be used to assess the susceptibility of this compound to hydrolysis by a specific peptidase or a complex mixture of enzymes (e.g., cell lysate, tissue homogenate).[16][17]

Objective: To measure the rate of enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Purified peptidase or enzyme source

  • Appropriate reaction buffer (pH-optimized for the enzyme)

  • Quenching solution (e.g., trichloroacetic acid, TCA)

  • LC-MS/MS system or a suitable method to quantify the product (valine or histidine)

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in the reaction buffer.

    • In a microcentrifuge tube, combine the reaction buffer and the enzyme solution.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the this compound stock solution to the enzyme mixture to a final desired substrate concentration.

    • Incubate the reaction at the optimal temperature with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Reaction Quenching:

    • Immediately stop the reaction in each aliquot by adding an equal volume of quenching solution (e.g., 10% TCA).

    • Centrifuge the quenched samples to pellet the precipitated protein.

  • Product Quantification:

    • Analyze the supernatant for the presence of the hydrolysis products (valine and/or histidine) using a validated analytical method, such as LC-MS/MS as described in Protocol 5.1.

  • Data Analysis:

    • Plot the concentration of the product formed over time.

    • Determine the initial reaction velocity from the linear portion of the curve.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

Hydrolysis_Assay_Workflow Setup Reaction Setup (Buffer, Enzyme) Initiate Initiate Reaction (+ this compound) Setup->Initiate Incubate Incubate at 37°C (Time course) Initiate->Incubate Quench Quench Reaction (TCA) Incubate->Quench Analyze Analyze Products (LC-MS/MS) Quench->Analyze Data Data Analysis (Kinetics) Analyze->Data

Enzymatic Hydrolysis Assay

Conclusion and Future Directions

This compound is a dipeptide with a currently understood primary role as an intermediate in protein metabolism. However, the broader, evolving understanding of dipeptides as potential signaling molecules suggests that this compound's functions may be more complex. The lack of specific quantitative data and direct evidence for its involvement in signaling pathways highlights significant knowledge gaps. Future research should focus on:

  • Quantitative Profiling: Utilizing advanced mass spectrometry techniques to accurately measure this compound concentrations in various tissues and biofluids under different physiological and pathological conditions.

  • Enzyme Kinetics: Identifying the specific peptidases responsible for this compound hydrolysis and characterizing their kinetic parameters.

  • Signaling Studies: Investigating the direct effects of this compound on key signaling pathways, such as mTOR and MAPK/ERK, in relevant cell models.

  • Transporter Identification: Characterizing the transporters responsible for the cellular uptake of this compound.

Addressing these research questions will provide a more comprehensive understanding of the role of this compound in metabolic pathways and its potential as a bioactive molecule and a target for therapeutic intervention.

References

Valylhistidine as a dipeptide composed of valine and histidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Dipeptide Composed of Valine and Histidine

Abstract

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine.[1] Primarily known as an intermediate in protein catabolism, its biological significance is an area of ongoing investigation, particularly concerning its metal-chelating properties and potential physiological effects analogous to other histidine-containing dipeptides. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, synthesis, and analytical characterization. Detailed, generalized experimental protocols for its synthesis and purification are presented, alongside methodologies for its analysis. Due to the limited availability of specific quantitative data for this compound in the current body of scientific literature, this guide also provides contextual data on related compounds to inform future research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this dipeptide.

Introduction

Dipeptides, the simplest members of the peptide family, are increasingly recognized for their diverse biological activities beyond their basic role as intermediates in protein metabolism.[2] this compound, with its constituent amino acids—the branched-chain valine and the imidazole-containing histidine—presents a molecule of interest for its potential to interact with metal ions and participate in various physiological processes. The imidazole (B134444) side chain of histidine is a well-established chelator of divalent cations, including copper (II), which is critical in various enzymatic and physiological functions. While other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), have been extensively studied for their antioxidant, anti-glycation, and pH-buffering capacities, the specific roles of this compound remain less well-defined.[3] This guide aims to consolidate the available technical information on this compound and provide a framework for further experimental exploration.

Biochemical and Physicochemical Properties

This compound is a water-soluble dipeptide with a molecular weight of 254.29 g/mol and a chemical formula of C11H18N4O3.[1] The presence of the imidazole ring from the histidine residue allows this compound to form complexes with metal ions, most notably Cu(II). While it has been shown to form a dipeptide complex with Cu(II) that mimics superoxide (B77818) dismutase, it reportedly lacks this enzymatic activity. The isoelectric point (pI) of this compound can be theoretically estimated based on the pKa values of its ionizable groups: the α-amino group of valine, the imidazole side chain of histidine, and the α-carboxyl group of histidine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H18N4O3[1]
Molecular Weight 254.29 g/mol [1]
CAS Number 13589-07-6[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in waterGeneral knowledge

Biological Activities and Potential Applications

The primary established biological role of this compound is as a product of protein digestion and catabolism.[2] However, based on the known functions of its constituent amino acids and related dipeptides, several potential biological activities and applications can be postulated.

  • Antioxidant Activity: Histidine-containing dipeptides like carnosine are known to possess antioxidant properties by quenching reactive oxygen species (ROS) and sequestering pro-oxidant metal ions.[3] It is plausible that this compound exhibits similar, albeit potentially different, antioxidant capabilities.

  • Enzyme Modulation: The interaction of this compound with metalloenzymes could modulate their activity. Histidine residues are frequently found in the active sites of enzymes and play crucial roles in catalysis.[5] The presence of exogenous this compound could potentially influence these enzymatic reactions.

Table 2: Potential Biological Activities and Applications of this compound

Activity/ApplicationBasis for PostulationQuantitative Data
Cu(II) Chelation Presence of a histidine residue.Stability constant not found in the searched literature.
Antioxidant Analogy to carnosine and other histidine-containing dipeptides.Specific antioxidant capacity (e.g., ORAC value) not found.
Enzyme Modulation Potential interaction with metalloenzymes.Specific inhibitory or activating constants (Ki, Ka) not found.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis, purification, and analysis of this compound. These are based on standard methodologies for peptide chemistry and may require optimization for specific laboratory conditions and desired purity levels.

Synthesis of this compound

This compound can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods.

Solution-phase synthesis offers scalability and allows for the purification of intermediates. A common strategy involves the use of protecting groups for the amino and carboxyl termini, as well as the reactive side chain of histidine, followed by a coupling reaction and subsequent deprotection.

Protocol:

  • Protection of Amino Acids:

    • Protect the α-amino group of L-valine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z).

    • Protect the carboxyl group of L-histidine as a methyl or benzyl (B1604629) ester.

    • Protect the imidazole side chain of L-histidine with a group like the trityl (Trt) or tosyl (Tos) group.

  • Coupling Reaction:

    • Activate the carboxyl group of the N-protected L-valine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions.

    • React the activated valine derivative with the protected L-histidine ester in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Deprotection:

    • Remove the N-terminal protecting group (e.g., Boc with trifluoroacetic acid; Z with hydrogenolysis).

    • Remove the C-terminal ester and the side-chain protecting group under appropriate conditions (e.g., saponification for methyl esters, hydrogenolysis for benzyl esters and some side-chain protecting groups).

  • Purification:

    • Purify the final dipeptide using techniques such as recrystallization or column chromatography.

A detailed protocol for the solution-phase synthesis of a different dipeptide, Glycyl-L-valine, can be found in the literature and adapted for this compound.[6]

SPPS is a more automated and rapid method for peptide synthesis, particularly for longer sequences, but is also applicable to dipeptides.

Protocol:

  • Resin Preparation: Start with a resin pre-loaded with Fmoc-protected L-histidine, with its side chain protected (e.g., Fmoc-His(Trt)-Wang resin).

  • Fmoc Deprotection: Remove the Fmoc group from the histidine residue using a solution of piperidine (B6355638) in DMF.

  • Coupling: Couple Fmoc-protected L-valine to the deprotected histidine on the resin using a coupling agent like HBTU or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by preparative HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides.

Protocol:

  • Column: Use a C18 stationary phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

  • Detection: Monitor the elution at 220 nm (for the peptide bond) and 280 nm (if aromatic residues are present, though less relevant for Val-His).

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC and their identity by mass spectrometry.

The retention time of this compound on a C18 column will depend on the exact column dimensions, particle size, flow rate, and gradient.[7] For context, peptides with more hydrophobic residues will have longer retention times.

Analytical Characterization

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide. Electrospray ionization (ESI) is a common method for peptide analysis.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ should be observed at m/z 255.29.

  • Tandem Mass Spectrometry (MS/MS): To confirm the sequence, isolate the parent ion (m/z 255.29) and subject it to collision-induced dissociation (CID). The fragmentation pattern should be consistent with the structure of this compound, with characteristic b- and y-ions. The fragmentation of protonated histidine itself often involves losses of water and carbon monoxide.[8]

Table 3: Predicted ESI-MS/MS Fragments for this compound ([M+H]+)

Ion TypeSequenceCalculated m/z
b1 Val100.08
y1 His156.08
b2 Val-His255.14

NMR spectroscopy can be used to confirm the structure and purity of this compound. Both 1D (¹H) and 2D (e.g., COSY, HSQC) experiments can be performed. The chemical shifts of the protons and carbons will be dependent on the pH of the solution due to the ionizable groups.

Quantitative Data

Specific quantitative data for this compound is scarce in the publicly available literature. The following tables summarize the types of data that are relevant for a full characterization of this dipeptide.

Table 4: Metal Ion Binding

Metal IonStability Constant (log β)Method
Cu(II) Not available in searched literature.Potentiometric titration would be a suitable method.[9]

Table 5: Enzymatic Hydrolysis

EnzymeSubstrateKmkcatkcat/Km
Dipeptidyl Peptidase This compoundNot available in searched literature.Not available in searched literature.Not available in searched literature.

Note: Kinetic parameters for the hydrolysis of various dipeptide derivatives by dipeptidyl peptidases have been reported and can serve as a reference.[10][11]

Table 6: Intestinal Permeability

Assay SystemApparent Permeability (Papp) (cm/s)Efflux Ratio
Caco-2 Cells Not available in searched literature.Not available in searched literature.

Note: Caco-2 cell permeability assays are a standard in vitro model for predicting human intestinal absorption of compounds.[12][13]

Table 7: Pharmacokinetic Parameters

ParameterValueSpecies
Half-life (t½) Not available in searched literature for this compound. For the larger peptide, peptide histidine valine, a long half-life has been reported in humans.[14]Human
Clearance (CL) Not available in searched literature.Human
Volume of Distribution (Vd) Not available in searched literature.Human
Plasma Concentration Not available in searched literature. For L-histidine, maximum plasma concentrations have been measured after oral administration.[15]Human

Logical Relationships and Workflows

Given the lack of evidence for this compound in specific signaling pathways, a diagram illustrating its metabolic context is more appropriate.

Valylhistidine_Lifecycle cluster_synthesis Formation cluster_fate Potential Fates Dietary Proteins Dietary Proteins Protein Catabolism Protein Catabolism Dietary Proteins->Protein Catabolism Endogenous Proteins Endogenous Proteins Endogenous Proteins->Protein Catabolism This compound This compound Protein Catabolism->this compound Dipeptidases Dipeptidases This compound->Dipeptidases Metal Ion Chelation (e.g., Cu(II)) Metal Ion Chelation (e.g., Cu(II)) This compound->Metal Ion Chelation (e.g., Cu(II)) Excretion Excretion This compound->Excretion Free Valine Free Valine Dipeptidases->Free Valine Free Histidine Free Histidine Dipeptidases->Free Histidine

Caption: Metabolic lifecycle of this compound.

Conclusion

This compound is a dipeptide with potential biological activities stemming from its constituent amino acids. While its primary role appears to be as a metabolic intermediate, the presence of a histidine residue suggests a capacity for metal ion chelation and potential involvement in related physiological processes. The lack of specific quantitative data for this compound highlights a gap in the current scientific literature and presents an opportunity for further research. The generalized experimental protocols provided in this guide offer a starting point for the synthesis, purification, and characterization of this dipeptide, which will be essential for elucidating its specific biological functions and potential applications in drug development and other scientific fields. Future studies should focus on determining its metal binding affinities, enzymatic stability, and cellular transport characteristics to fully understand its physiological relevance.

References

Valylhistidine: An In-depth Technical Guide to its Metal Ion Chelation Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine. The presence of the imidazole (B134444) side chain in the histidine residue confers upon this dipeptide significant metal-chelating properties, making it a subject of interest in various biochemical and pharmaceutical applications. The ability of Val-His to form stable complexes with divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) is critical to its biological activity and potential therapeutic uses, which may include roles in antioxidant defense, metal transport, and as a component of metalloenzyme mimics.

This technical guide provides a comprehensive overview of the metal ion chelation properties of this compound. It includes a summary of quantitative data on the stability of its metal complexes, detailed experimental protocols for the characterization of these interactions, and visualizations of the underlying chemical principles and experimental workflows.

Metal Ion Chelation and Coordination Chemistry

The chelation of metal ions by this compound primarily involves the imidazole nitrogen atoms of the histidine residue, the N-terminal amino group, and the amide carbonyl oxygen. The specific coordination geometry and stability of the resulting complex depend on the metal ion, the pH of the solution, and the molar ratio of the ligand to the metal. The valine residue, while not directly participating in coordination, influences the steric and electronic properties of the peptide, thereby modulating the stability of the metal complex.

Quantitative Data on Metal Complex Stability

The stability of metal-peptide complexes is quantified by their stability constants (log K). While direct experimental data for this compound with all common metal ions is not extensively available in the literature, we can estimate these values based on the known stability constants of its constituent amino acids, L-valine and L-histidine. The following tables summarize the experimentally determined stepwise stability constants for L-valine and L-histidine with various metal ions. These values provide a foundational understanding of the binding affinities that contribute to the overall stability of this compound-metal complexes.

Table 1: Stepwise Stability Constants (log K) of L-Valine with Divalent Metal Ions

Metal Ionlog K₁log K₂Overall Stability (log β₂)Reference
Cu(II)8.256.8515.10[1]
Ni(II)5.604.6510.25[1]
Co(II)4.804.058.85[1]
Zn(II)4.654.258.90[2]

Data obtained at 313.15 K in aqueous solution[1] and 25°C for Zn(II)[2].

Table 2: Protonation Constants (pKa) and Stepwise Stability Constants (log K) of L-Histidine with Divalent Metal Ions

Ligand SpeciespKa / log KCu(II)Ni(II)Co(II)Zn(II)Reference
H₃L²⁺1.80 (pKa₁)----[3]
H₂L⁺6.02 (pKa₂)----[3]
HL9.08 (pKa₃)----[3]
ML²⁺log K₁10.156.905.355.95[3]
ML₂log K₂7.905.604.105.00[3]
Overall Stability (log β₂)-18.0512.509.4510.95[3]

Data obtained at 25°C and an ionic strength of 0.1 M[3].

Based on these data, it is anticipated that the stability of this compound-metal complexes will follow the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II). The presence of the histidine residue is expected to significantly enhance the stability of the dipeptide complexes compared to those of valine alone.

Experimental Protocols

The characterization of this compound-metal ion interactions relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Determination of Stability Constants

This method is used to determine the protonation constants of the ligand and the stability constants of the metal complexes.

Materials:

  • This compound

  • Metal salts (e.g., CuSO₄·5H₂O, ZnCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Background electrolyte (e.g., 0.1 M KCl or NaNO₃)

  • Calibrated pH meter and electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, metal salts, acid, and base in deionized water. The background electrolyte is added to all solutions to maintain a constant ionic strength.

  • Titration of Ligand: Titrate a known volume of this compound solution (containing a known amount of strong acid) with the standardized base. Record the pH after each addition of titrant.

  • Titration of Metal-Ligand Mixture: Repeat the titration with a solution containing the same amount of this compound and acid, but with the addition of a known concentration of the metal salt.

  • Data Analysis: Plot the pH readings against the volume of base added for both titrations. The protonation constants of this compound and the stability constants of the metal complexes are calculated from the titration curves using the Irving-Rossotti method or specialized software.

Potentiometric_Titration_Workflow A Prepare Solutions (Val-His, Metal Salt, Acid, Base) B Titrate Ligand (Val-His + Acid) with Base A->B C Titrate Metal-Ligand (Val-His + Acid + Metal) with Base A->C D Record pH vs. Volume of Base B->D C->D E Plot Titration Curves D->E F Calculate pKa and log K values E->F

Potentiometric titration workflow.
UV-Vis Spectrophotometry for Monitoring Complex Formation

This technique is used to monitor the formation of metal complexes by observing changes in the ultraviolet-visible absorption spectrum.

Materials:

  • This compound solution

  • Metal salt solutions of varying concentrations

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrum of Ligand: Record the UV-Vis spectrum of the this compound solution.

  • Titration: Add incremental amounts of the metal salt solution to the this compound solution in the cuvette.

  • Spectral Measurement: Record the UV-Vis spectrum after each addition of the metal salt solution, allowing the solution to equilibrate.

  • Data Analysis: Monitor the changes in absorbance at specific wavelengths, which correspond to the formation of the metal-ligand complex. The stoichiometry of the complex can be determined using the mole-ratio method or Job's plot.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry and Speciation

ESI-MS is a powerful technique for determining the stoichiometry and identifying the different species of metal-ligand complexes present in solution.

Materials:

  • This compound solution

  • Metal salt solution

  • Volatile buffer (e.g., ammonium (B1175870) acetate)

  • ESI-mass spectrometer

Procedure:

  • Sample Preparation: Prepare a solution containing this compound and the metal salt in a volatile buffer.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the peaks corresponding to the free ligand, the metal ion, and the various metal-ligand complexes (e.g., [M(Val-His)]²⁺, [M(Val-His)₂]²⁺). The mass-to-charge ratio (m/z) of each peak allows for the determination of the stoichiometry of the complexes.

ESI_MS_Workflow A Prepare Sample (Val-His + Metal Salt in Volatile Buffer) B Infuse into ESI Source A->B C Ionization and Desolvation B->C D Mass Analysis C->D E Detect Ions D->E F Identify Complex Stoichiometry from m/z values E->F

ESI-MS experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides detailed information about the structure of the metal-ligand complex in solution, including the identification of the specific atoms involved in coordination.

Materials:

  • This compound

  • Metal salt (paramagnetic or diamagnetic)

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve this compound in the deuterated solvent.

  • ¹H NMR of Ligand: Acquire a ¹H NMR spectrum of the free ligand.

  • Titration: Add incremental amounts of the metal salt solution to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Observe the changes in the chemical shifts and line broadening of the proton signals upon metal binding. The protons of the amino acid residues directly involved in coordination will show the most significant changes. For paramagnetic metals, the changes in relaxation times can also provide distance information.

Signaling Pathways and Biological Implications

Currently, there is a lack of specific research detailing the direct involvement of this compound metal chelation in defined cellular signaling pathways. However, based on the known roles of histidine and histidine-containing peptides, several potential implications can be hypothesized:

  • Antioxidant Activity: By chelating redox-active metal ions like Cu(II), this compound may prevent their participation in Fenton-like reactions that generate reactive oxygen species (ROS), thus contributing to cellular antioxidant defense.

  • Metal Homeostasis: this compound could play a role in the transport and bioavailability of essential metal ions like Zn(II) and Cu(II).

Further research is required to elucidate the specific signaling pathways and biological functions modulated by the metal-chelating properties of this compound.

Hypothetical_Signaling_Implication cluster_0 Cellular Environment Val-His Val-His Val-His-Metal Complex Val-His-Metal Complex Val-His->Val-His-Metal Complex Chelation Metal Ion (e.g., Cu2+) Metal Ion (e.g., Cu2+) Metal Ion (e.g., Cu2+)->Val-His-Metal Complex ROS Generation ROS Generation Metal Ion (e.g., Cu2+)->ROS Generation Fenton Reaction Metal-dependent Enzymes Metal-dependent Enzymes Metal Ion (e.g., Cu2+)->Metal-dependent Enzymes Cofactor Val-His-Metal Complex->ROS Generation Inhibition Val-His-Metal Complex->Metal-dependent Enzymes Modulation? Cellular Damage Cellular Damage ROS Generation->Cellular Damage Altered Enzyme Activity Altered Enzyme Activity Metal-dependent Enzymes->Altered Enzyme Activity

Hypothetical role of Val-His in modulating metal-induced cellular processes.

Conclusion

This compound exhibits significant potential as a metal-chelating agent due to the presence of its histidine residue. While comprehensive quantitative data for its complexes with all relevant metal ions are still forthcoming, the information available for its constituent amino acids provides a strong basis for understanding its coordination chemistry. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound-metal interactions. Future research should focus on elucidating the precise stability constants of these complexes and exploring their roles in biological systems, particularly in the context of cellular signaling and metal homeostasis. This will be crucial for unlocking the full therapeutic and biotechnological potential of this intriguing dipeptide.

References

The Antioxidant Potential of Valyl-histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred significant interest in the identification and characterization of novel antioxidant compounds. Among these, bioactive peptides derived from natural sources are gaining prominence due to their potential for high efficacy and low toxicity. This technical guide provides an in-depth exploration of the antioxidant potential of the dipeptide Valyl-histidine (Val-His).

Valyl-histidine is a dipeptide composed of the amino acids L-valine and L-histidine.[1] While extensive quantitative data on the antioxidant activity of Valyl-histidine is not yet prevalent in the public domain, a strong theoretical and empirical basis for its potential can be inferred from the well-documented antioxidant properties of its constituent amino acids and related histidine-containing dipeptides. The imidazole (B134444) ring of the histidine residue is a key contributor to antioxidant capacity, primarily through mechanisms of free radical scavenging and metal ion chelation. The valine residue, with its hydrophobic nature, may enhance the peptide's interaction with lipid-rich cellular environments, potentially augmenting its protective effects against lipid peroxidation.

This document outlines the primary mechanisms through which Valyl-histidine is proposed to exert its antioxidant effects, details the standard experimental protocols for evaluating these activities, and discusses the key cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, that may be modulated by this dipeptide.

Proposed Mechanisms of Antioxidant Action

The antioxidant potential of Valyl-histidine is believed to be multifactorial, primarily attributed to the synergistic properties of its valine and histidine residues. The key proposed mechanisms are:

Free Radical Scavenging

The imidazole ring of the histidine residue can act as a potent scavenger of various reactive oxygen species, including hydroxyl radicals and singlet oxygen.[2] It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The presence of the hydrophobic valine residue may facilitate the peptide's access to lipid environments where radical-induced damage, such as lipid peroxidation, is prevalent.[3][4]

Metal Ion Chelation

Transition metals, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The imidazole group of histidine is an effective chelator of these metal ions, forming stable complexes that prevent their participation in redox cycling and subsequent ROS generation.[5] This sequestration of pro-oxidant metals is a critical antioxidant mechanism.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction that damages cell membranes and generates cytotoxic byproducts. By scavenging initiating radicals and chelating transition metals, Valyl-histidine is expected to inhibit the initiation and propagation of lipid peroxidation.[6][7] Histidine-containing dipeptides have demonstrated the ability to protect against lipid peroxidation in various experimental models.

Modulation of Cellular Antioxidant Defense Systems

Bioactive peptides can also exert antioxidant effects indirectly by upregulating the expression of endogenous antioxidant enzymes. A key pathway involved in this process is the Keap1-Nrf2-ARE signaling pathway. It is plausible that Valyl-histidine could activate this pathway, leading to the enhanced synthesis of protective enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Quantitative Data on Antioxidant Potential

While specific quantitative data for Valyl-histidine is limited in publicly available literature, the following tables summarize the antioxidant activities of its constituent amino acids and related histidine-containing dipeptides, providing a basis for its expected potential.

Table 1: In Vitro Radical Scavenging Activity of Related Compounds

CompoundAssayIC50 Value (µg/mL)Source
Gallic Acid (Standard)DPPH1.03 ± 0.25[8]
(+)-Catechin (Standard)DPPH3.12 ± 0.51[8]
Caffeic Acid (Standard)DPPH1.59 ± 0.06[8]
Quercetin (Standard)DPPH1.89 ± 0.33[8]
L-Ascorbic Acid (Standard)DPPH3.06 ± 0.30[9]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Metal Chelating Activity of Histidine and Related Compounds

CompoundMetal IonChelating CapacitySource
HistidineCu²⁺, Fe²⁺, Zn²⁺High[5]
Carnosine (β-alanyl-L-histidine)Fe²⁺High[10]
EDTA (Standard)Fe²⁺High[10]

Experimental Protocols

To empirically determine the antioxidant potential of Valyl-histidine, a combination of in vitro chemical assays and cell-based assays are recommended.

In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of Valyl-histidine.

    • Mix the Valyl-histidine solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[8][11][12]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.[13]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of Valyl-histidine to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a set incubation period.

    • Calculate the percentage of inhibition and determine the IC50 value.[13][14]

Cell-Based Antioxidant Assay
  • Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.

  • Protocol:

    • Seed cells (e.g., HepG2) in a 96-well plate and culture to confluency.

    • Treat the cells with various concentrations of Valyl-histidine and the DCFH-DA probe.

    • After an incubation period, wash the cells to remove extracellular compounds.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Measure the fluorescence intensity over time.

    • Quantify the antioxidant activity by calculating the area under the curve and comparing it to a standard antioxidant like quercetin.

Signaling Pathways and Visualizations

Proposed Antioxidant Mechanisms of Valyl-histidine

The following diagram illustrates the proposed mechanisms by which Valyl-histidine may counteract oxidative stress.

VH Valyl-histidine Scavenging Radical Scavenging VH->Scavenging Chelation Metal Ion Chelation VH->Chelation Inhibition Inhibition of Lipid Peroxidation VH->Inhibition ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage causes Metals Transition Metals (Fe²⁺, Cu²⁺) Metals->ROS catalyzes formation of Lipids Cellular Lipids Scavenging->ROS neutralizes Chelation->Metals sequesters Inhibition->Lipids protects Damage->Lipids affects Protection Cellular Protection

Caption: Proposed antioxidant mechanisms of Valyl-histidine.

The Keap1-Nrf2-ARE Signaling Pathway

This pathway is a central regulator of cellular responses to oxidative stress.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VH Valyl-histidine ROS Oxidative Stress (ROS) VH->ROS reduces Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub->Proteasome targets for Maf Maf Nrf2_n->Maf dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Genes activates transcription of start Start: Valyl-histidine Synthesis/Procurement invitro In Vitro Chemical Assays start->invitro dpph DPPH Assay invitro->dpph abts ABTS Assay invitro->abts cell_based Cell-Based Assays dpph->cell_based abts->cell_based caa Cellular Antioxidant Activity (CAA) Assay cell_based->caa enzyme Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) cell_based->enzyme pathway Mechanism of Action Studies caa->pathway enzyme->pathway western Western Blot for Nrf2 Activation pathway->western end Conclusion on Antioxidant Potential western->end

References

Valylhistidine: A Model Dipeptide for In-Depth Glycation Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, peptides, and other biomolecules, is a fundamental process implicated in aging and the pathogenesis of numerous chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders. This complex cascade of reactions, also known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs can impair the structure and function of proteins, contributing to cellular dysfunction and tissue damage.

In the quest to understand and mitigate the detrimental effects of glycation, researchers rely on model compounds to study the reaction kinetics, identify glycation products, and screen for potential inhibitors. While large proteins like bovine serum albumin (BSA) are commonly used, smaller, well-defined molecules offer advantages in terms of reaction specificity and ease of analysis. The dipeptide Valylhistidine (Val-His) has emerged as a valuable model compound in this field, primarily due to its use in the development and validation of enzymatic assays for glycated hemoglobin (HbA1c), a key biomarker for monitoring long-term glycemic control in diabetic patients.

This technical guide provides a comprehensive overview of the use of this compound as a model compound in glycation research. It details the chemistry of its glycation, experimental protocols for in vitro studies, analytical techniques for characterization, and its application in the screening of anti-glycation agents.

The Chemistry of this compound Glycation

The glycation of this compound primarily occurs at the N-terminal α-amino group of the valine residue. The imidazole (B134444) ring of the histidine residue can also play a role in the glycation process, potentially influencing the reaction rate and the types of AGEs formed. The initial reaction involves the condensation of a reducing sugar, such as glucose, with the primary amine of valine to form a reversible Schiff base. This is followed by an Amadori rearrangement to form a more stable ketoamine, fructosyl-valylhistidine.

Glycation_Pathway This compound This compound SchiffBase Schiff Base (unstable) This compound->SchiffBase + ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->SchiffBase AmadoriProduct Fructosyl-valylhistidine (Amadori Product) SchiffBase->AmadoriProduct Amadori Rearrangement dicarbonyls Reactive Dicarbonyls (e.g., MGO, GO) AmadoriProduct->dicarbonyls Degradation AGEs Advanced Glycation End-products (AGEs) AmadoriProduct->AGEs Oxidation, Dehydration dicarbonyls->AGEs

Figure 1: General pathway of this compound glycation.

Further reactions of the Amadori product, including oxidation, dehydration, and condensation, lead to the irreversible formation of a diverse array of AGEs. The presence of the histidine residue is significant as it can act as a catalyst in the formation of certain AGEs and also serves as a potential site for glycation itself.

This compound in Glycation Research: Quantitative Data

While specific kinetic data for the glycation of this compound is not extensively available in the public domain, studies on the closely related and widely researched histidine-containing dipeptide, carnosine (β-alanyl-L-histidine), provide valuable insights. Carnosine is a well-documented inhibitor of glycation. The quantitative data from studies on carnosine can be used as a benchmark for designing and interpreting experiments with this compound, given the shared presence of the reactive histidine moiety.

The inhibitory effects of various compounds on the formation of AGEs are often quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values and percentage inhibition of AGE formation for carnosine and the standard glycation inhibitor, aminoguanidine (B1677879), in different in vitro models.

CompoundModel SystemIC50 ValueReference
AminoguanidineBSA-Glucose1 mM[1]
AminoguanidineBSA-Fructose83% inhibition at 20 mM[2]
CarnosineBSA-Fructose66% inhibition at 20 mM[2]
EugenolBSA-Glucose10 mM[1]

Table 1: Comparative IC50 Values and Percentage Inhibition of AGE Formation.

CompoundConcentrationModel SystemPercentage InhibitionReference
Carnosine20 mMPorcine Lens Crystallins~45%[3]
Aminoguanidine10 mMPorcine Lens Crystallins~55%[3]
Aminoguanidine20 mMPorcine Lens Crystallins~70%[3]

Table 2: Percentage Inhibition of Advanced Glycation End-product Formation.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the glycation of this compound and to screen for potential inhibitors. This protocol is adapted from established methods used for other dipeptides and proteins.

In Vitro Glycation of this compound and Screening of Inhibitors

Objective: To induce the glycation of this compound in vitro and to evaluate the inhibitory effect of test compounds on the formation of AGEs.

Materials:

  • This compound

  • Reducing sugar (e.g., D-glucose or D-fructose)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium azide (B81097) (to prevent microbial growth)

  • Test compounds (potential inhibitors)

  • Aminoguanidine (positive control)

  • 96-well microplate (black, for fluorescence measurements)

  • Spectrofluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in phosphate buffer.

    • Prepare a stock solution of the reducing sugar (e.g., 500 mM) in phosphate buffer.

    • Prepare stock solutions of the test compounds and aminoguanidine at various concentrations in phosphate buffer.

  • Reaction Setup:

    • In a 96-well microplate, set up the following reaction mixtures in triplicate for each condition:

      • Control (Glycated): this compound solution + Reducing sugar solution + Phosphate buffer.

      • Test Compound: this compound solution + Reducing sugar solution + Test compound solution.

      • Positive Control: this compound solution + Reducing sugar solution + Aminoguanidine solution.

      • Blank: Phosphate buffer + Reducing sugar solution + corresponding concentration of test compound or aminoguanidine (to account for any intrinsic fluorescence).

    • The final volume in each well should be constant (e.g., 200 µL).

  • Incubation:

    • Seal the microplate to prevent evaporation.

    • Incubate the plate at 37°C for a specified period (e.g., 7, 14, or 21 days). The incubation time can be optimized based on the desired extent of glycation.

  • Measurement of AGE Formation:

    • After the incubation period, measure the fluorescence intensity of the samples using a spectrofluorometer. A common excitation/emission wavelength pair for fluorescent AGEs is 370 nm / 440 nm.

    • Subtract the fluorescence of the blank from the corresponding sample readings.

  • Data Analysis:

    • Calculate the percentage inhibition of AGE formation for each test compound and the positive control using the following formula:

    • Plot the percentage inhibition against the concentration of the test compounds to determine the IC50 value.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup (96-well plate) Reagent1 This compound Solution Control Control (Val-His + Sugar) Reagent1->Control Test Test (Val-His + Sugar + Compound) Reagent1->Test Positive Positive Control (Val-His + Sugar + AG) Reagent1->Positive Reagent2 Reducing Sugar Solution Reagent2->Control Reagent2->Test Reagent2->Positive Reagent3 Test Compound/ Control Solutions Reagent3->Test Reagent3->Positive Incubation 3. Incubation (37°C, 7-21 days) Control->Incubation Test->Incubation Positive->Incubation Measurement 4. Fluorescence Measurement (Ex: 370 nm, Em: 440 nm) Incubation->Measurement Analysis 5. Data Analysis (% Inhibition, IC50) Measurement->Analysis

Figure 2: Workflow for in vitro glycation assay.
Analytical Characterization of Glycated this compound

To identify and quantify the specific glycation products of this compound, more advanced analytical techniques are required.

High-Performance Liquid Chromatography (HPLC):

  • Method: Reversed-phase HPLC (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to separate glycated and non-glycated this compound.

  • Stationary Phase: C18 columns are commonly used for RP-HPLC, while silica-based columns with polar functional groups are used for HILIC.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an appropriate modifier (e.g., formic acid or trifluoroacetic acid) is typically employed.

  • Detection: UV detection at a low wavelength (e.g., 214 nm) is suitable for peptides.

Mass Spectrometry (MS):

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap) is a powerful tool for identifying glycation products.

  • Analysis: The mass shift corresponding to the addition of a sugar moiety (e.g., +162 Da for a hexose) can be detected. Tandem mass spectrometry (MS/MS) can be used to fragment the glycated peptide and confirm the site of glycation.

Analytical_Workflow Sample Glycated this compound Reaction Mixture HPLC HPLC Separation (RP-HPLC or HILIC) Sample->HPLC UV_Detector UV Detection HPLC->UV_Detector MS Mass Spectrometry (ESI or MALDI) HPLC->MS Data_Analysis Data Analysis (Identification & Quantification) UV_Detector->Data_Analysis MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS MS->Data_Analysis MSMS->Data_Analysis

Figure 3: Analytical workflow for glycated this compound.

Mechanism of Glycation Inhibition

Anti-glycation agents can act through various mechanisms to prevent the formation of AGEs. Understanding these mechanisms is crucial for the development of effective therapeutic strategies.

Inhibition_Mechanisms cluster_glycation Glycation Pathway cluster_inhibitors Inhibitor Action ReducingSugar Reducing Sugar Protein Protein/Peptide (e.g., this compound) SchiffBase Schiff Base AmadoriProduct Amadori Product AGEs AGEs Inhibitor1 Carbonyl Trapping Inhibitor1->ReducingSugar Inhibits Inhibitor2 Amadori Product Breakdown Inhibitor2->AmadoriProduct Breaks down Inhibitor3 Antioxidant Activity Inhibitor3->AGEs Prevents oxidation

Figure 4: Mechanisms of action for antiglycation agents.
  • Carbonyl Trapping: Compounds like aminoguanidine can directly react with the carbonyl groups of reducing sugars and reactive dicarbonyl intermediates, preventing them from reacting with amino groups of proteins.

  • Breaking of Amadori Products: Some agents can promote the breakdown of the stable Amadori product, preventing its conversion to irreversible AGEs.

  • Antioxidant Activity: Oxidative stress is known to accelerate the formation of AGEs. Antioxidant compounds can inhibit glycation by scavenging free radicals and reducing the oxidative conversion of Amadori products.

  • Metal Chelation: Transition metals can catalyze the auto-oxidation of sugars and the formation of AGEs. Chelating agents can inhibit glycation by binding to these metal ions.

Conclusion

This compound serves as a valuable and chemically defined model compound for studying the intricate process of glycation. Its relevance is underscored by its application in the development of diagnostic tools for diabetes management. While specific quantitative data on its glycation kinetics are still emerging, the wealth of information on the related dipeptide, carnosine, provides a strong foundation for designing and interpreting research in this area. The detailed experimental protocols and analytical workflows presented in this guide offer a practical framework for researchers to utilize this compound in their investigations into the mechanisms of glycation and the discovery of novel anti-glycation therapies. As our understanding of the role of glycation in disease continues to grow, the use of well-characterized model systems like this compound will be indispensable in the development of effective interventions to combat the detrimental effects of AGEs.

References

Incomplete Breakdown Products of Protein Digestion: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the incomplete breakdown products of protein digestion, focusing on their formation, physiological significance, and the methodologies used for their characterization. Incomplete protein digestion results in the presence of peptides and undigested protein fragments in the gastrointestinal tract, which can exert significant biological effects, either directly on host signaling pathways or indirectly through microbial fermentation in the colon.

Bioactive Peptides from Incomplete Proteolysis

During gastric and intestinal digestion, dietary proteins are hydrolyzed by proteases into smaller peptides and free amino acids. However, this process is often incomplete, leading to the generation of a complex mixture of peptides of varying lengths. A subset of these peptides, known as bioactive peptides, can elicit specific physiological responses in the body.

Quantitative Analysis of Bioactive Peptides

The precise identification and quantification of bioactive peptides are crucial for understanding their dose-dependent effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.[1] Below are tables summarizing quantitative data on peptide release from various protein sources after simulated in vitro digestion.

Table 1: Concentration of Bioactive Peptides from In Vitro Digested Casein

Peptide SequenceParent ProteinDigestion Time (hours)Concentration (µM)Bioactivity
YFYPELαs1-Casein20.91 ± 0.03Bitter taste, Gastric acid secretion
VAPFPEVFβ-Casein2Not specifiedBitter taste, Gastric acid secretion
YQEPVLGPVRGPFPIIVβ-Casein2Not specifiedBitter taste, Gastric acid secretion
YYVPLGTQNot specified210.30 ± 0.38Not specified

Data adapted from Richter et al. (2022). Concentrations were measured after in vivo digestion in pigs and normalized to 100 mL gastric volume.[2]

Table 2: Peptides Identified from In Vitro Digested Whey Protein Isolate

Number of Unique Peptides Identified
In Vitro Gastric Digesta 1187
In Vitro Intestinal Digesta 449
Human Jejunum 1041

This study identified 61 known bioactive peptides with activities including ACE inhibitory, antimicrobial, DPP-IV inhibitory, antioxidant, immunomodulatory, anticancer, and opioid activities. Specific concentrations were not provided in a tabular format.[3]

Table 3: Peptides Identified from In Vitro Digested Soy Protein

SampleNumber of Non-Redundant Peptides Identified
Soybean Seeds 1173
Soy Milk 1364
Precipitated Soy Milk 1422

This study identified numerous potential bioactive peptides but did not provide quantitative concentration data.[4][5]

Microbial Metabolites from Undigested Protein

Proteins and peptides that escape digestion and absorption in the small intestine enter the colon, where they are fermented by the gut microbiota. This fermentation process yields a diverse range of metabolites, some of which have significant physiological effects.[6]

Quantitative Analysis of Microbial Metabolites

The composition and concentration of microbial metabolites are dependent on the type and amount of undigested protein reaching the colon.

Table 4: In Vitro Gas Production from Fermentation of Undigested Plant Protein Sources

Protein SourceMaximum Gas Production Rate (Rmax, mL/h)
Maize Germ Meal (MGM) 16.8 ± 0.6
Cottonseed Meal (CSM) 16.8 ± 0.4
Sunflower Meal (SFM) 27.9 ± 0.8
Soybean Meal (SBM) 26.0 ± 0.5
Whey Protein Isolate (WPI) - Control 12.5 ± 1.0

Data represents the fermentation of ileal digesta from pigs fed different protein sources.[6]

Table 5: In Vitro Protein Digestibility of Fermented Pea Protein Concentrate

Fermentation Time (hours)In Vitro Protein Digestibility (%)
080.0 - 87.0 (approx.)
587.4 (maximum)
11Not specified

While this study provides data on digestibility, it does not provide specific concentrations of microbial metabolites.[2][7][8]

Note on Quantitative Data: While the provided tables summarize available data, there is a clear need for more comprehensive quantitative studies that directly correlate specific protein sources with the precise concentrations of a wider range of bioactive peptides and microbial metabolites under standardized in vitro digestion and fermentation conditions.

Experimental Protocols

Standardized In Vitro Digestion (INFOGEST 2.0)

This protocol simulates the physiological conditions of the oral, gastric, and intestinal phases of digestion.[9][10]

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • α-amylase, porcine pepsin, pancreatin (B1164899), and bile salts

  • HCl and NaOH solutions for pH adjustment

  • Shaking water bath or incubator at 37°C

Procedure:

  • Oral Phase: Mix the food sample with SSF containing α-amylase. Adjust pH to 7.0. Incubate at 37°C for 2 minutes with constant mixing.

  • Gastric Phase: Add SGF containing pepsin to the oral bolus. Adjust pH to 3.0 with HCl. Incubate at 37°C for 2 hours with constant mixing.

  • Intestinal Phase: Add SIF containing pancreatin and bile salts to the gastric chyme. Adjust pH to 7.0 with NaOH. Incubate at 37°C for 2 hours with constant mixing.

  • Enzyme Inactivation: Stop the reaction by heat treatment (e.g., 95°C for 5 minutes) or by adding protease inhibitors.

  • Sample Collection: Collect aliquots at the end of each phase for analysis.

In Vitro Fermentation of Undigested Protein

This protocol simulates the microbial fermentation of undigested protein in the colon.[6]

Materials:

  • Fresh fecal samples from healthy donors

  • Nitrogen-free anaerobic buffer solution

  • Undigested protein substrate (from in vitro digestion)

  • Anaerobic incubation system (e.g., anaerobic chamber or sealed bottles with gas release valves)

Procedure:

  • Inoculum Preparation: Prepare a fecal slurry (e.g., 10-20% w/v) in the anaerobic buffer inside an anaerobic chamber.

  • Incubation Setup: Add the undigested protein substrate to sterile incubation vessels. Add the fecal inoculum and seal the vessels.

  • Incubation: Incubate anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Gas Measurement: Monitor gas production over time using a pressure transducer or by displacement of liquid in a syringe.

  • Sample Collection: At the end of the incubation, collect the fermentation slurry for metabolite analysis. Centrifuge to separate the supernatant for analysis of soluble metabolites like SCFAs, ammonia, and sulfides.

LC-MS/MS for Peptide Quantification

This is a general workflow for the quantitative analysis of peptides from protein digests.[1]

Procedure:

  • Sample Preparation:

    • Centrifuge the digest to remove any solids.

    • Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.

    • Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a reverse-phase LC column (e.g., C18).

    • Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • In the first mass analyzer (MS1), scan for the mass-to-charge ratio (m/z) of the intact peptides.

    • Select specific precursor ions for fragmentation in a collision cell.

    • In the second mass analyzer (MS2), scan the m/z of the fragment ions.

  • Data Analysis:

    • Identify peptides by matching the experimental MS/MS spectra to theoretical spectra from a protein sequence database.

    • Quantify peptides by measuring the area under the curve of the precursor ion chromatogram. For targeted quantification, use stable isotope-labeled internal standards.

Analysis of Microbial Metabolites

Short-Chain Fatty Acids (SCFAs):

  • Sample Preparation: Acidify the fermentation supernatant and extract SCFAs with an organic solvent (e.g., diethyl ether).

  • Analysis: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Ammonia:

  • Method: Colorimetric assays (e.g., Berthelot reaction) or enzymatic kits.[11]

  • Analysis: Spectrophotometry.

Hydrogen Sulfide (B99878) (H₂S):

  • Method: Methylene blue assay or specialized H₂S sensors.[3][11]

  • Analysis: Spectrophotometry or electrochemical detection.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Bioactive peptides can modulate various physiological processes by interacting with cell surface receptors, often G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades.

GLP1_Secretion Peptides Bioactive Peptides (in gut lumen) GPCR GPCR (CaSR, GPRC6A) Peptides->GPCR binds Gq Gαq GPCR->Gq activates Ca_channel Ca²⁺ Channel GPCR->Ca_channel activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers GLP1_vesicle GLP-1 Vesicle Ca_ER->GLP1_vesicle stimulate Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->GLP1_vesicle stimulate GLP1_release GLP-1 Release GLP1_vesicle->GLP1_release exocytosis CCK_Secretion Peptides Bioactive Peptides (in gut lumen) GPCR GPCR (CaSR, GPR93) Peptides->GPCR binds Gq Gαq GPCR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers CCK_vesicle CCK Vesicle Ca_ER->CCK_vesicle stimulates CCK_release CCK Release CCK_vesicle->CCK_release exocytosis Experimental_Workflow cluster_digestion In Vitro Digestion (INFOGEST 2.0) cluster_analysis1 Peptidomic Analysis cluster_fermentation In Vitro Fermentation cluster_analysis2 Metabolite Analysis Protein_Source Protein Source (e.g., Whey, Casein, Soy, Pea) Oral_Phase Oral Phase Protein_Source->Oral_Phase Gastric_Phase Gastric Phase Oral_Phase->Gastric_Phase Intestinal_Phase Intestinal Phase Gastric_Phase->Intestinal_Phase Digesta Digesta Intestinal_Phase->Digesta Peptide_Extraction Peptide Extraction (SPE) Digesta->Peptide_Extraction Undigested_Fraction Undigested Fraction Digesta->Undigested_Fraction LC_MSMS LC-MS/MS Analysis Peptide_Extraction->LC_MSMS Peptide_Quant Peptide Identification & Quantification LC_MSMS->Peptide_Quant Anaerobic_Incubation Anaerobic Incubation Undigested_Fraction->Anaerobic_Incubation Fecal_Inoculum Fecal Inoculum Fecal_Inoculum->Anaerobic_Incubation Fermentation_Broth Fermentation Broth Anaerobic_Incubation->Fermentation_Broth Metabolite_Extraction Metabolite Extraction Fermentation_Broth->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (GC, Colorimetry) Metabolite_Extraction->Metabolite_Analysis Metabolite_Quant Metabolite Quantification (SCFAs, NH₃, H₂S) Metabolite_Analysis->Metabolite_Quant

References

Valylhistidine and Its Potential Role in Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific cell-signaling effects of the dipeptide valylhistidine (Val-His) is currently limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the known cell-signaling roles of structurally and functionally related histidine-containing dipeptides (HCDs), primarily carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine). The information presented on these analogous compounds serves as a foundational framework to inform potential, yet unelucidated, signaling pathways and biological activities of this compound.

Introduction to this compound and Histidine-Containing Dipeptides

This compound is a dipeptide composed of the amino acids valine and histidine.[1] It is classified as a metabolite, often resulting from the incomplete breakdown of proteins.[1] While some dipeptides are known to possess physiological or cell-signaling capabilities, the specific functions of this compound remain largely unexplored.[2] One of the few documented activities is its ability to form a complex with Copper(II) that mimics superoxide (B77818) dismutase, although it lacks enzymatic activity.[2]

Given the scarcity of direct data on this compound, this guide will focus on the well-documented biological activities of other naturally occurring HCDs, carnosine and anserine. These dipeptides are abundant in muscle and brain tissues and exhibit a range of protective and regulatory functions, offering a valuable model for predicting the potential roles of this compound.[3][4] The primary activities of HCDs include antioxidant effects, anti-inflammatory actions, pH buffering, and the sequestration of reactive carbonyl species (RCS), which are implicated in the pathology of various chronic diseases.[3][5]

Cellular Uptake and Metabolism of Dipeptides

For a dipeptide like this compound to exert a cell-signaling effect, it must first be transported into the cell or interact with a cell-surface receptor. Dipeptides are known to be taken up by cells, where they can be hydrolyzed into their constituent amino acids or potentially act as signaling molecules themselves.[6][7] The uptake of dipeptides can occur through specific transporters, and this process can be linked to downstream signaling events. For instance, in some systems, dipeptide transport has been shown to influence the Target of Rapamycin (TOR) signaling pathway.[8][9]

Experimental Workflow for Dipeptide Uptake Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation A CHO or other target cells B Incubate with dipeptide (e.g., this compound) A->B C Collect extracellular medium B->C D Collect intracellular extracts B->D E LC-MS/MS Analysis C->E Extracellular concentration D->E Intracellular concentration F Quantify dipeptide and constituent amino acids E->F G Determine uptake kinetics (fast vs. slow) F->G H Assess intracellular fate (hydrolysis vs. accumulation) F->H

Caption: Workflow for analyzing dipeptide uptake and intracellular fate.

Known Signaling Pathways of Histidine-Containing Dipeptides

The cell-signaling effects of carnosine and anserine are primarily linked to their potent antioxidant and anti-inflammatory properties. These dipeptides can modulate key inflammatory and oxidative stress-related signaling pathways.

Anti-inflammatory Signaling

Histidine-containing dipeptides have been shown to suppress inflammation by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This is thought to occur, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothesized Anti-inflammatory Pathway for HCDs

G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK HCDs (e.g., Carnosine) HCDs (e.g., Carnosine) HCDs (e.g., Carnosine)->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Upregulation Pro-inflammatory Genes\n(TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6)

Caption: Inhibition of the NF-κB pathway by Histidine-Containing Dipeptides (HCDs).
Antioxidant Signaling and Reactive Carbonyl Species (RCS) Sequestration

A key function of HCDs is their ability to counteract oxidative stress. They can directly scavenge reactive oxygen species (ROS) and, perhaps more importantly, detoxify cytotoxic reactive carbonyl species (RCS) like 4-hydroxy-trans-2-nonenal (HNE) and methylglyoxal.[5] These RCS are byproducts of lipid and glucose oxidation and can lead to the formation of Advanced Glycation/Lipoxidation End-products (AGEs/ALEs), which contribute to cellular dysfunction. By sequestering RCS, HCDs can prevent the activation of stress-induced signaling cascades and damage to cellular macromolecules.[5][10]

Mechanism of RCS Sequestration by HCDs

G cluster_0 Oxidative Stress cluster_1 Cellular Damage ROS Reactive Oxygen Species Lipid/Glucose Oxidation Lipid/Glucose Oxidation ROS->Lipid/Glucose Oxidation RCS Reactive Carbonyl Species (e.g., HNE) Lipid/Glucose Oxidation->RCS Proteins/DNA Cellular Macromolecules RCS->Proteins/DNA Adduction HCD-RCS Adduct Inert Adduct AGEs/ALEs Advanced Glycation/ Lipoxidation End-products Proteins/DNA->AGEs/ALEs Cellular Dysfunction Cellular Dysfunction AGEs/ALEs->Cellular Dysfunction HCDs HCDs (Carnosine, Anserine) HCDs->RCS Sequesters

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Valylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine is a dipeptide composed of the amino acids valine and histidine. Accurate and precise quantification of this dipeptide is crucial in various research and development areas, including drug discovery, metabolism studies, and quality control of peptide-based therapeutics. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). The primary method detailed is a reversed-phase HPLC (RP-HPLC) approach with UV detection, which is a robust and widely accessible technique. An alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) is also discussed for cases where this compound shows low retention on traditional reversed-phase columns.

Physicochemical Properties of this compound

The chromatographic behavior of this compound is influenced by the properties of its constituent amino acids. Valine possesses a nonpolar, hydrophobic isobutyl side chain, while histidine has an imidazole (B134444) side chain that can be positively charged depending on the pH of the mobile phase.[1] This combination of a hydrophobic and a basic, ionizable group makes ion-pair reversed-phase chromatography an effective separation strategy.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is adapted from a validated protocol for the quantification of histidine-containing dipeptides and is expected to provide excellent resolution and sensitivity for this compound.[2]

Chromatographic Conditions
ParameterRecommended Setting
Column TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) or equivalent C18 column
Mobile Phase 50 mmol/L Potassium Dihydrogen Phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-Heptanesulfonic Acid and Acetonitrile (B52724) (96:4, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 35 minutes (including column wash and equilibration)
Quantitative Data (Based on Analogous Dipeptides)

The following table summarizes the expected quantitative performance of the method for this compound, based on data obtained for similar histidine-containing dipeptides.[2]

ParameterExpected Value
Retention Time ~10 - 15 min (dependent on exact system and column)
Linearity Range 0.1 µmol/L to 250 µmol/L
Limit of Detection (LOD) ~0.05 - 0.1 µmol/L
Limit of Quantification (LOQ) 0.11–0.21 µmol/L
Accuracy 97–106%
Precision (RSDr) < 6%
Experimental Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate and 1-heptanesulfonic acid in HPLC-grade water, adjust the pH to 3.4 with phosphoric acid, and then add the specified volume of acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound standard in deionized water or a suitable buffer.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 1, 10, 50, 100, 250 µmol/L).

2. Sample Preparation (from Biological Matrix, e.g., Serum):

  • Deproteinization: To 100 µL of serum, add 100 µL of 10% (w/v) trichloroacetic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter before injection to protect the HPLC column.

3. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • After the elution of the analyte, a column wash step with a higher concentration of acetonitrile (e.g., 60:40 acetonitrile:buffer) for 5 minutes is recommended to remove any strongly retained compounds.[2]

  • Re-equilibrate the column with the initial mobile phase composition for a sufficient time (e.g., 17 minutes) before the next injection.[2]

4. Data Analysis:

  • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the standard curve. The R² value should be > 0.99 for a good fit.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis serum Serum Sample tca Add Trichloroacetic Acid serum->tca vortex Vortex tca->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (Optional) supernatant->filter inject Inject Sample/Standard filter->inject standard This compound Standard stock Prepare Stock Solution standard->stock working Prepare Working Standards stock->working working->inject hplc HPLC System hplc->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate curve Generate Standard Curve integrate->curve quantify Quantify this compound curve->quantify

Caption: Workflow for this compound quantification.

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For dipeptides that are too polar to be adequately retained on a C18 column even with ion-pairing agents, HILIC is a viable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. Water acts as the strong eluting solvent.

General HILIC Conditions
ParameterRecommended Setting
Column HILIC-functionalized silica (B1680970) or polymer column (e.g., Amide, Diol, or Zwitterionic)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detection Wavelength 210 - 220 nm
Method Development Considerations for HILIC
  • Column Selection: The choice of HILIC stationary phase can significantly impact selectivity. Screening different column chemistries is recommended.

  • Mobile Phase Composition: The type and concentration of the buffer and the organic solvent in the mobile phase will affect retention and peak shape.

  • Gradient Optimization: A shallow gradient is often necessary to achieve good resolution of polar analytes.

HILIC Workflow Diagram

G start Prepared Sample hilic_col HILIC Column start->hilic_col Injection gradient High Organic to Aqueous Gradient hilic_col->gradient Elution detection UV Detection (210-220 nm) gradient->detection quant Quantification detection->quant

Caption: General HILIC analysis workflow.

System Suitability

Before running samples, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Repeatability (RSD for 6 replicate injections of a standard) < 2.0%

Conclusion

The presented RP-HPLC method provides a robust and reliable approach for the quantification of this compound in various matrices. For highly polar samples or when matrix interference is a significant issue with RP-HPLC, the HILIC method offers a powerful alternative. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed in the user's laboratory to ensure the method is fit for its intended purpose.

References

Application Notes and Protocols: Valine and Histidine as Biomarkers for Diabetes Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the roles of the individual amino acids Valine and Histidine as potential biomarkers in the context of diabetes mellitus. However, direct evidence for the dipeptide Valylhistidine as a specific biomarker for diabetes monitoring is not prominent in current research. Therefore, these application notes will focus on the established significance and analysis of its constituent amino acids, Valine and Histidine.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, resulting from defects in insulin (B600854) secretion, insulin action, or both. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and monitoring of therapeutic interventions.[1] Emerging evidence points to a significant dysregulation of amino acid metabolism in individuals with type 2 diabetes (T2DM) and its complications.[2] Among these, the branched-chain amino acid (BCAA) Valine and the essential amino acid Histidine have garnered considerable attention. Altered circulating levels of these amino acids are associated with insulin resistance and the progression of diabetic complications, particularly diabetic kidney disease (DKD).[3]

These application notes provide an overview of the clinical significance of Valine and Histidine as biomarkers for diabetes monitoring and detailed protocols for their quantification in plasma samples.

Clinical Significance

Valine:

Elevated plasma concentrations of BCAAs, including valine, have been consistently linked to insulin resistance and are considered a predictive marker for the future development of T2DM.[4][5] The accumulation of valine and its catabolites may contribute to insulin resistance by activating the mTOR signaling pathway, which can in turn impair insulin signaling.[6][7] While high levels of valine are associated with an increased risk of T2DM[8], some studies have reported a decrease in plasma valine in later stages of diabetic kidney disease, suggesting a complex role in the pathophysiology of diabetic complications.[3][9]

Histidine:

In contrast to valine, several studies have reported decreased plasma levels of histidine in patients with T2DM and DKD compared to healthy individuals.[3][10] This depletion may be linked to the enhanced inflammatory and oxidative stress states characteristic of diabetes. Histidine possesses antioxidant and anti-inflammatory properties, and its supplementation has been shown to improve glycemic control in patients with T2DM, potentially through modulation of the gut microbiota.[11][12][13][14] Therefore, lower levels of histidine may indicate a diminished protective capacity against the metabolic stresses of diabetes.

Experimental Protocols

Accurate quantification of valine and histidine in biological matrices is essential for their validation and clinical utility as biomarkers. Below are two common and robust methods for the analysis of these amino acids in human plasma.

Protocol 1: Quantification of Valine and Histidine in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of valine and histidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without the need for derivatization.

1. Materials and Reagents

  • Valine, Histidine, and corresponding stable isotope-labeled internal standards (e.g., Valine-d8, Histidine-¹³C₆)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Sulfosalicylic acid (SSA)

  • Human plasma (control and study samples)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[15][16]

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[15][16]

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the internal standard solution (containing Valine-d8 and Histidine-¹³C₆ in mobile phase A).

  • Vortex for 30 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A mixed-mode or HILIC column suitable for polar analytes (e.g., Thermo Scientific™ Acclaim™ Trinity, Agilent AdvanceBio Hilic)[15][17]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to resolve valine and histidine from other plasma components.

  • Flow Rate: 0.25 - 0.5 mL/min

  • Injection Volume: 4 µL[15]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions (example):

    • Valine: Q1 m/z 118.1 -> Q3 m/z 72.1

    • Histidine: Q1 m/z 156.1 -> Q3 m/z 110.1

    • (Transitions for internal standards should be set accordingly)

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against a series of known concentrations of valine and histidine standards.

  • Quantify valine and histidine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Valine and Histidine in Human Plasma by HPLC with Pre-column Derivatization

This protocol details a widely used HPLC method with fluorescence detection, which requires pre-column derivatization of the amino acids.

1. Materials and Reagents

  • Valine and Histidine standards

  • Norvaline (internal standard)

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol

  • Potassium tetraborate (B1243019) buffer (pH 9.5)

  • Perchloric acid or Trichloroacetic acid (TCA)

  • HPLC grade acetonitrile and methanol

  • Sodium acetate (B1210297) buffer

  • Human plasma (control and study samples)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 20 µL of plasma, add 20 µL of internal standard (norvaline solution) and 160 µL of HPLC grade water.[18]

  • Precipitate proteins by adding 200 µL of 0.5 M perchloric acid.[18]

  • Vortex and then centrifuge at 15,000 x g for 5 minutes.

  • Filter the supernatant through a 0.2 µm spin filter.

  • The filtered supernatant is ready for automated online derivatization or manual derivatization prior to injection.

3. Derivatization (Automated or Manual)

  • The derivatizing reagent is prepared by dissolving OPA in potassium tetraborate buffer with the addition of 3-MPA.[18]

  • The sample is mixed with the OPA/3-MPA reagent and allowed to react for a short, controlled time (e.g., 1-2 minutes) to form a fluorescent isoindole derivative.

4. HPLC Conditions

  • HPLC System: HPLC with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: Sodium acetate buffer.

  • Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.

  • Gradient: A gradient elution is used to separate the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

5. Data Analysis and Quantification

  • Prepare a calibration curve using a series of known concentrations of derivatized valine and histidine standards, plotting peak area against concentration.

  • Quantify valine and histidine in the plasma samples by comparing their peak areas to the calibration curve after normalization with the internal standard.

Quantitative Data Summary

The following tables summarize representative quantitative data for plasma valine and histidine concentrations in healthy controls and individuals with Type 2 Diabetes (T2DM) or Diabetic Kidney Disease (DKD).

Table 1: Plasma Valine Concentrations

GroupConcentration (µmol/L)Source
Healthy Controls239.0 ± 8.7 (Mean ± SEM)[8]
T2DM266.3 ± 10.3 (Mean ± SEM)[8]
Healthy Controls (CON)~250 (Median)[3][9]
T2DM~250 (Median)[3][9]
DKD~200 (Median)[3][9]

Table 2: Plasma Histidine Concentrations

GroupConcentration (µmol/L)Source
Healthy Controls (CON)~75 (Median)[3][9]
T2DM~70 (Median)[3][9]
DKD~55 (Median)[3][9]

Note: The values presented are approximate and can vary based on the study population, analytical methods, and other factors. Please refer to the cited literature for specific details.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_ssa Add 10 µL 30% SSA (Protein Precipitation) plasma->add_ssa vortex1 Vortex & Incubate (4°C, 30 min) add_ssa->vortex1 centrifuge Centrifuge (12,000 rpm, 5 min) vortex1->centrifuge supernatant Collect Supernatant (50 µL) centrifuge->supernatant add_is Add 450 µL Internal Standard supernatant->add_is vortex2 Vortex add_is->vortex2 injection Inject 4 µL into LC-MS/MS vortex2->injection separation Chromatographic Separation (HILIC Column) injection->separation detection Mass Spectrometry Detection (ESI+, SRM Mode) separation->detection quantification Quantification (vs. Calibration Curve) detection->quantification results Final Concentrations (Valine & Histidine) quantification->results

Caption: Workflow for LC-MS/MS-based quantification of plasma amino acids.

valine_insulin_resistance cluster_bcaa Valine Metabolism cluster_insulin Insulin Signaling Pathway valine High Plasma Valine bcat BCAT valine->bcat Reversible mtorc1 mTORC1 Activation valine->mtorc1 kiv α-Ketoisovalerate (KIV) bcat->kiv bckdh BCKDH Complex kiv->bckdh Impaired in T2DM catabolites Downstream Catabolites (e.g., 3-HIB) bckdh->catabolites catabolites->mtorc1 insulin Insulin ir Insulin Receptor insulin->ir irs1 IRS-1 ir->irs1 pi3k PI3K irs1->pi3k akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake mtorc1->irs1 Inhibitory Phosphorylation

Caption: Valine's role in promoting insulin resistance via mTORC1 signaling.

histidine_protective_effects cluster_effects Protective Mechanisms cluster_outcomes Diabetes Pathophysiology histidine Histidine antioxidant Antioxidant Effects histidine->antioxidant anti_inflammatory Anti-inflammatory Effects histidine->anti_inflammatory gut_microbiota Gut Microbiota Modulation histidine->gut_microbiota ox_stress Oxidative Stress antioxidant->ox_stress Reduces inflammation Chronic Inflammation anti_inflammatory->inflammation Reduces glycemic_control Improved Glycemic Control gut_microbiota->glycemic_control insulin_resistance Insulin Resistance ox_stress->insulin_resistance inflammation->insulin_resistance

Caption: Potential protective mechanisms of histidine in diabetes.

References

Application Notes and Protocols for Enzymatic Measurement of Fructosyl-Valyl-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-valyl-histidine (FVH) is a key biomarker for the monitoring of glycated hemoglobin (HbA1c), a crucial indicator for the diagnosis and management of diabetes mellitus. Enzymatic assays provide a rapid, specific, and high-throughput method for the quantification of FVH, which is proteolytically cleaved from the N-terminus of the β-chain of HbA1c. These assays are pivotal in clinical diagnostics and for evaluating the efficacy of therapeutic interventions in drug development.

The principle of the enzymatic assay involves two main steps. First, a specific protease digests glycated hemoglobin, releasing the fructosyl-valyl-histidine dipeptide. Subsequently, a specific oxidase, such as Fructosyl Peptide Oxidase (FPOX) or a specially engineered Fructosyl Amino Acid Oxidase (FAOD), catalyzes the oxidation of FVH. This reaction produces hydrogen peroxide (H₂O₂), which is then measured colorimetrically in the presence of a peroxidase and a chromogenic substrate. The intensity of the color produced is directly proportional to the amount of FVH in the sample.[1][2][3]

Principle of the Enzymatic Assay

The enzymatic determination of Fructosyl-Valyl-Histidine typically follows a two-step process involving proteolytic digestion and enzymatic oxidation, followed by colorimetric detection.

  • Proteolytic Digestion of Glycated Hemoglobin (HbA1c): A specific protease is used to cleave the N-terminal fructosyl-valyl-histidine from the β-chain of HbA1c.[1][2]

  • Enzymatic Oxidation of Fructosyl-Valyl-Histidine: Fructosyl Peptide Oxidase (FPOX) catalyzes the oxidation of the liberated FVH to produce glucosone, valyl-histidine, and hydrogen peroxide (H₂O₂).[1][3]

  • Colorimetric Detection: The generated hydrogen peroxide is quantified in a subsequent reaction catalyzed by peroxidase (POD). In the presence of a chromogenic substrate (e.g., a combination of 4-aminoantipyrine (B1666024) (4-AA) and a coupler like TOOS), a colored dye is formed. The absorbance of this dye is measured spectrophotometrically, and the concentration of FVH is determined.[4][5][6]

Quantitative Data Summary

The selection of an appropriate enzyme is critical for the specificity and sensitivity of the assay. Below is a summary of the substrate specificity and kinetic parameters of enzymes commonly used in these assays.

Table 1: Substrate Specificity of Fructosyl Peptide Oxidase (FPOX-CE) and Fructosyl-amino Acid Oxidase (FAOD-E)

SubstrateFPOX-CE Relative Activity (%)FAOD-E Relative Activity (%)
Fructosyl-Valyl-Histidine (F-ValHis)10065
ε-Fructosyl-Lysine (εF-Lys)84100
Fructosyl-Glycine (F-Gly)5330

Data sourced from Kikkoman Biochemifa product information.[4][5]

Table 2: Apparent Michaelis-Menten Constants (Km) for Fructosyl Peptide Oxidase

SubstrateEnzyme SourceApparent Km Value
Nα-fructosyl valyl-histidineAchaetomiella virescensData not explicitly quantified in the provided search results.

Kinetic studies have been performed to determine the apparent Michaelis-Menten constant (Km) for the interaction between FPOX and Nα-fructosyl valyl-histidine.[7]

Experimental Protocols

Below are detailed protocols for the enzymatic measurement of fructosyl-valyl-histidine.

Protocol 1: General Colorimetric Assay for Fructosyl-Valyl-Histidine

This protocol is a generalized procedure based on commercially available enzyme systems.

Materials:

  • Reagents:

    • Protease specific for the N-terminus of the HbA1c β-chain

    • Fructosyl Peptide Oxidase (FPOX)

    • Peroxidase (POD)

    • Potassium Phosphate (B84403) Buffer (0.1 M, pH 8.0)

    • 4-Aminoantipyrine (4-AA)

    • N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)

    • Fructosyl-Valyl-Histidine (FVH) standard solutions

    • Sample containing glycated hemoglobin (e.g., hemolysate from whole blood)

  • Equipment:

    • Spectrophotometer capable of measuring absorbance at 555 nm

    • Thermostated cuvette holder or water bath (30°C or 37°C)

    • Micropipettes

    • Cuvettes (1 cm light path)

Procedure:

  • Sample Preparation (Proteolytic Digestion):

    • Incubate the sample containing glycated hemoglobin with a specific protease according to the manufacturer's instructions to release fructosyl-valyl-histidine.

    • A typical incubation is at 37°C for a defined period (e.g., 2 hours).[2]

    • After incubation, inactivate the protease by heat treatment (e.g., 90°C for 5 minutes) to prevent interference with the subsequent enzymatic reactions.[2]

  • Preparation of Reagent Solutions:

    • Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.[4][5]

    • POD-4-AA Solution: Dissolve peroxidase (e.g., 200 U/mg) and 4-AA in the potassium phosphate buffer.[4][5]

    • TOOS Solution: Prepare a stock solution of TOOS in distilled water.[4][5]

    • FPOX Solution: Dissolve the lyophilized FPOX enzyme in an appropriate buffer to the desired activity concentration immediately before use.[4]

  • Assay Reaction:

    • Into a 1 cm cuvette, pipette the following reagents:

      • 2.7 ml of POD-4-AA solution[4]

      • 0.1 ml of TOOS solution[4]

      • 0.1 ml of the protease-treated sample (or FVH standard/blank)

    • Equilibrate the mixture at the recommended temperature (e.g., 30°C or 37°C) for approximately 5 minutes.[4][5]

    • Initiate the reaction by adding 0.1 ml of the FPOX solution and mix immediately.

    • Record the increase in absorbance at 555 nm over time using a spectrophotometer.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • Subtract the ΔA/min of a blank (using distilled water instead of the sample) from the ΔA/min of the samples and standards.

    • Create a standard curve by plotting the ΔA/min of the FVH standards against their known concentrations.

    • Determine the concentration of FVH in the sample by interpolating its ΔA/min from the standard curve.

Protocol 2: Flow-Injection Analysis with an Immobilized Enzyme Reactor

For high-throughput analysis, a flow-injection analysis (FIA) system with an immobilized enzyme reactor can be employed.

Materials:

  • Reagents:

    • Fructosyl Peptide Oxidase (FPOX)

    • Inert support for enzyme immobilization

    • Protease-digested blood samples

    • Carrier buffer (e.g., phosphate buffer)

  • Equipment:

    • Flow-injection analysis (FIA) system

    • Enzyme reactor column with immobilized FPOX

    • Hydrogen peroxide electrode or other suitable detector

    • Pump, injection valve, and data acquisition system

Procedure:

  • Enzyme Immobilization:

    • Covalently immobilize FPOX onto an inert support material according to established protocols.[8]

  • FIA System Setup:

    • Integrate the immobilized FPOX reactor into the FIA system.

    • Connect the system to a hydrogen peroxide electrode for detection.[8]

  • Analysis:

    • Pump the carrier buffer through the FIA system at a constant flow rate.

    • Inject a defined volume of the protease-digested sample into the carrier stream.

    • The sample passes through the enzyme reactor, where FVH is oxidized, producing hydrogen peroxide.

    • The hydrogen peroxide is detected by the electrode, generating a signal peak.

    • The height or area of the peak is proportional to the concentration of FVH in the sample.

  • Calibration and Measurement:

    • Calibrate the system using standard solutions of FVH.

    • The system can achieve a linear response over a dynamic range, for example, from 7.8 x 10⁻⁶ to 5.8 x 10⁻⁴ M for fructosyl valine.[8]

    • Analyze the protease-digested blood samples to determine their FVH content.[8]

Diagrams

Caption: Experimental workflow for the enzymatic measurement of Fructosyl-Valyl-Histidine.

logical_relationship HbA1c Glycated Hemoglobin (HbA1c) FVH Fructosyl-Valyl-Histidine (FVH) HbA1c->FVH Proteolysis H2O2 Hydrogen Peroxide (H₂O₂) FVH->H2O2 FPOX Oxidation Signal Colorimetric Signal H2O2->Signal Peroxidase Reaction Concentration FVH Concentration Signal->Concentration Quantification

References

Application Notes and Protocols for Targeted Proteomics Analysis of Valylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine is a dipeptide composed of the amino acids valine and histidine. As an incomplete breakdown product of protein digestion and catabolism, its presence and concentration in biological fluids may offer insights into various physiological and pathological states. Targeted proteomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for the quantification of low-abundance molecules like dipeptides. These application notes provide a framework for the targeted analysis of this compound, offering protocols for sample preparation and analysis, and discussing its potential, though not yet fully established, role in cellular processes. While specific quantitative data and signaling pathways for this compound are not extensively documented, this guide leverages established methods for dipeptide analysis to provide a robust starting point for researchers.

Quantitative Data Summary

DipeptideMatrixConcentration Range (µM)SpeciesReference
CarnosineHuman PlasmaDetectable, but rapidly hydrolyzedHuman
AnserineHuman PlasmaSignificantly increased after chicken consumptionHuman[3]
Glycyl-L-glutamineHuman Plasma8 - 96 (during parenteral nutrition)Human
Glycyl-L-leucineHuman Plasma8 - 96 (during parenteral nutrition)Human[4]
Glycyl-L-valineHuman Plasma8 - 96 (during parenteral nutrition)Human[4]

Note: The provided concentration ranges are for dipeptides other than this compound and are meant to be illustrative of the general concentrations of dipeptides found in human plasma under specific conditions. Researchers should establish their own reference ranges for this compound based on their specific experimental conditions and cohorts.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum

This protocol outlines the steps for the extraction of dipeptides, including this compound, from human plasma or serum for LC-MS/MS analysis.[5][6][7][8][9]

Materials:

  • Human plasma or serum samples

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly for 30 seconds.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the peptides.

  • Reduction and Alkylation (Optional, for removal of interfering peptides):

    • To the supernatant, add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.

  • Solid-Phase Extraction (SPE) for Desalting and Cleanup:

    • Condition an SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% TFA in water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with 500 µL of 50% acetonitrile/0.1% TFA.

    • Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried peptide extract in an appropriate volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid for analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol provides a general framework for the targeted quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[10][11]

Instrumentation:

  • UPLC system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions for this compound (Calculated m/z):

    • Precursor Ion (Q1): 255.15

    • Product Ions (Q3):

      • Qualifier 1: 110.07 (Histidine immonium ion)

      • Qualifier 2: 138.06 (Fragment from histidine side chain loss)

      • Quantifier: To be determined empirically by infusing a this compound standard. A common fragment for valine-containing peptides is the loss of the valine side chain.

  • Collision Energy: To be optimized for each transition using a this compound standard.

Note: The provided MRM transitions are theoretical and must be optimized experimentally using a pure standard of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms UPLC-MS/MS System reconstitute->lcms data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing result Quantitative Results data_processing->result

Caption: Experimental workflow for targeted proteomics of this compound.

dipeptide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dipeptide This compound transporter Peptide Transporter (e.g., PEPT1/PEPT2) dipeptide->transporter intracellular_dipeptide Intracellular this compound transporter->intracellular_dipeptide hydrolysis Hydrolysis by Peptidases intracellular_dipeptide->hydrolysis signaling_cascade Modulation of Intracellular Signaling Pathways intracellular_dipeptide->signaling_cascade amino_acids Valine + Histidine hydrolysis->amino_acids cellular_response Cellular Response (e.g., altered metabolism, gene expression) signaling_cascade->cellular_response

Caption: Hypothetical signaling pathway for a dipeptide like this compound.

Discussion

The targeted quantification of this compound in biological samples presents a promising avenue for research into metabolic and physiological processes. While this compound itself is not yet a widely established biomarker, the methods outlined in these application notes provide a robust framework for its investigation. The provided experimental protocols are based on established techniques for dipeptide analysis and can be adapted and optimized for specific research needs.[10][11]

The hypothetical signaling pathway illustrates a general mechanism by which dipeptides can exert biological effects. Upon transport into the cell via peptide transporters, dipeptides can be hydrolyzed into their constituent amino acids, contributing to the intracellular amino acid pool.[12][13] Alternatively, intact dipeptides may directly or indirectly modulate intracellular signaling cascades, leading to various cellular responses.[14] The specific signaling roles of most dipeptides, including this compound, remain an active area of research.

For drug development professionals, the ability to accurately quantify dipeptides like this compound can be valuable in understanding the metabolic fate of peptide-based therapeutics and in identifying potential biomarkers of drug efficacy or toxicity. The high sensitivity and specificity of targeted proteomics make it an ideal platform for such investigations.

References

Application Notes and Protocols for the Quantification of Valylhistidine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine is a dipeptide composed of the amino acids valine and histidine.[1][2] It is formed as an intermediate product of protein digestion and catabolism.[1] While many dipeptides are transient molecules, some exhibit physiological or cell-signaling effects.[1] The accurate quantification of this compound in biological fluids such as plasma, serum, and urine is crucial for understanding its physiological and pathological roles, and for its potential as a biomarker.

This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Quantitative Method Comparison

The following table summarizes typical quantitative performance characteristics for the analytical methods detailed in this document. Please note that these values are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

ParameterLC-MS/MSHPLC with Fluorescence DetectionELISA
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL0.5 - 5 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL50 - 100 ng/mL1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL1000 - 2000 µg/mL100 - 500 ng/mL
Linearity (r²) >0.99>0.99>0.98
Accuracy (% Recovery) 85 - 115%80 - 120%80 - 120%
Precision (%RSD) <15%<20%<20%
Sample Volume 10 - 50 µL50 - 100 µL50 - 100 µL
Specificity HighModerate to HighHigh
Throughput HighMediumHigh

Experimental Protocols

I. Quantification of this compound by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of this compound in human plasma using a triple quadrupole mass spectrometer.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled this compound, this compound-d8).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 255.1 -> Product ion (Q3) m/z (select appropriate fragments, e.g., 110.1, 138.1).

    • Internal Standard (this compound-d8): Precursor ion (Q1) m/z 263.2 -> Product ion (Q3) m/z (select corresponding fragments).

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

3. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations and determine the concentration of this compound in the samples by interpolation.

II. Quantification of this compound by HPLC with Fluorescence Detection

This method involves pre-column derivatization of this compound to enhance its detection by fluorescence.

1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in the LC-MS/MS protocol.

  • After evaporation, reconstitute the residue in 50 µL of 0.1 M borate (B1201080) buffer (pH 8.5).

  • Add 50 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (B127526) (OPA) with 2-mercaptoethanol) to the reconstituted sample.

  • Incubate at room temperature for 2 minutes in the dark.

  • Add 10 µL of the reaction mixture to an autosampler vial for immediate injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Optimize the gradient to achieve good separation of the derivatized this compound from other sample components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 455 nm.

3. Data Analysis

  • Quantify the derivatized this compound based on the peak area from the fluorescence chromatogram.

  • Use an external standard calibration curve to determine the concentration in the samples.

III. Quantification of this compound by Competitive ELISA

This protocol outlines the general steps for a competitive ELISA. The development of a specific antibody for this compound is a prerequisite for this assay.

1. Assay Principle

Free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited amount of anti-Valylhistidine antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

2. Reagents and Materials

  • Anti-Valylhistidine antibody-coated 96-well microplate.

  • This compound standard solutions.

  • This compound-HRP (Horseradish Peroxidase) conjugate.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

3. Assay Procedure

  • Add 50 µL of standard, control, or sample to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three to five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 10 minutes.

4. Data Analysis

  • Calculate the percentage of binding for each standard and sample.

  • Plot a standard curve of percentage binding versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the samples by interpolating their percentage of binding from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc_derivatization Derivatization (for HPLC) cluster_data Data Analysis start Biological Fluid (Plasma, Serum, Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation elisa ELISA start->elisa Direct analysis or with dilution centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms derivatization Pre-column Derivatization (e.g., OPA) reconstitution->derivatization quantification Quantification lcms->quantification hplc HPLC-FLD Analysis hplc->quantification elisa->quantification derivatization->hplc

Caption: Experimental workflow for this compound quantification.

valylhistidine_metabolism dietary_protein Dietary & Endogenous Proteins protein_catabolism Protein Catabolism (Digestion & Turnover) dietary_protein->protein_catabolism This compound This compound protein_catabolism->this compound Incomplete Breakdown peptidases Dipeptidases This compound->peptidases excretion Excretion (Urine) This compound->excretion amino_acids Valine + Histidine cellular_processes Incorporation into Cellular Processes amino_acids->cellular_processes peptidases->amino_acids Hydrolysis

Caption: Formation and metabolic fate of this compound.

References

Application Note: Quantification of Valyl-Alanine in Human Plasma using Valylhistidine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This application note describes a robust and sensitive method for the quantification of the dipeptide Valyl-Alanine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Valylhistidine is employed as an internal standard to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1] The method is suitable for pharmacokinetic studies and other applications requiring precise measurement of small peptides in a complex biological matrix.

This compound is an ideal internal standard for this application due to its structural similarity to the analyte, Valyl-Alanine. Both are dipeptides, ensuring comparable behavior during extraction and chromatographic separation. The difference in mass allows for simultaneous detection by the mass spectrometer without interference. The use of a stable-isotope labeled internal standard is often considered the gold standard; however, a closely related structural analog like this compound can provide excellent results when a labeled version of the analyte is not available.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the analyte and the internal standard is provided below.

PropertyValyl-Alanine (Analyte)This compound (Internal Standard)
Chemical Formula C₈H₁₆N₂O₃C₁₁H₁₈N₄O₃
Molecular Weight 188.22 g/mol 254.29 g/mol [2]
Structure
LogP -2.2 (Predicted)-3.03 (Predicted)[2]

Experimental Protocol

1. Materials and Reagents

  • Valyl-Alanine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

2. Standard Solutions Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Valyl-Alanine in ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in ultrapure water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in ultrapure water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank samples (to which 10 µL of ultrapure water is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water).

  • Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • System: A high-performance liquid chromatography (HPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 2
      1.0 2
      5.0 95
      6.0 95
      6.1 2

      | 8.0 | 2 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS)

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Valyl-Alanine 189.1 72.1 15

      | this compound | 255.1 | 110.1 | 20 |

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Quantitative Data Summary

ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (Intra-day) < 10% RSD
Precision (Inter-day) < 12% RSD
Accuracy 90 - 110%
Lower Limit of Quantification (LLOQ) 10 ng/mL
Recovery > 85%
Matrix Effect Minimal

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Caption: Experimental workflow for the quantification of Valyl-Alanine.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell protein Dietary Protein dipeptide Dipeptides (e.g., Valyl-Alanine) protein->dipeptide Digestion transporter Peptide Transporter (e.g., PEPT1) dipeptide->transporter peptidase Cytosolic Peptidase transporter->peptidase Transport amino_acids Free Amino Acids (Valine, Alanine) peptidase->amino_acids Hydrolysis circulation Enter Systemic Circulation amino_acids->circulation

Caption: Simplified pathway of dipeptide absorption.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Valylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled (SIL) peptides are indispensable tools in quantitative proteomics, metabolic studies, and pharmacokinetic analyses. Their chemical identity to endogenous counterparts, with the exception of a mass shift, allows them to serve as ideal internal standards for mass spectrometry (MS)-based quantification. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of stable isotope-labeled Valylhistidine (Val-His). The methodologies described herein utilize standard Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted technique for peptide production. These guidelines are intended to equip researchers with the necessary information to produce high-purity SIL-Valylhistidine for various research and development applications.

Introduction

The dipeptide this compound is a component of various biologically significant molecules and can be utilized in studies related to enzyme kinetics, peptide uptake, and as a building block for larger peptides. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the valine residue of Val-His creates a "heavy" version of the dipeptide. This mass-modified peptide is chemically identical to its natural ("light") counterpart in terms of retention time in liquid chromatography and ionization efficiency in mass spectrometry, making it an excellent internal standard for accurate quantification.[1]

Applications of stable isotope-labeled this compound include:

  • Quantitative Proteomics: Used as an internal standard in targeted proteomics assays like selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) for the precise quantification of Val-His or proteins from which this dipeptide is derived.[2]

  • Pharmacokinetic Studies: Serves as a reliable reference material for absorption, distribution, metabolism, and excretion (ADME) studies in drug development.[3][4]

  • Metabolite Identification: Facilitates the accurate identification of metabolites in biochemical pathways.[4]

  • Structural Biology: Can be used in Nuclear Magnetic Resonance (NMR) studies to provide insights into peptide and protein structures and dynamics.[1][3][4]

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]

Materials and Reagents
ReagentSupplierGrade
Fmoc-His(Trt)-Wang Resine.g., Sigma-AldrichSynthesis Grade
Fmoc-L-Valine-¹³C₅, ¹⁵Ne.g., Cambridge Isotope Laboratories, Inc.>98% Isotopic Purity
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)VariousSynthesis Grade
Piperidine (B6355638)VariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousHPLC Grade
Dichloromethane (DCM)VariousHPLC Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of stable isotope-labeled this compound on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place 0.1 mmol of Fmoc-His(Trt)-Wang resin into a peptide synthesis vessel.
  • Add 5 mL of DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF from the vessel.

2. Fmoc Deprotection of Histidine:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

3. Coupling of Stable Isotope-Labeled Valine:

  • In a separate vial, dissolve 0.5 mmol (5 eq.) of Fmoc-L-Valine-¹³C₅, ¹⁵N, 0.5 mmol of Oxyma Pure, and 0.5 mmol of DIC in 2 mL of DMF.
  • Pre-activate the mixture by letting it stand for 5-10 minutes at room temperature.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • To ensure the completion of the coupling reaction, a qualitative ninhydrin (B49086) (Kaiser) test can be performed on a few beads of the resin. A negative result (colorless or yellow beads) indicates a complete reaction.

4. Final Fmoc Deprotection:

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
  • Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal valine.
  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
  • Dry the resin under a vacuum.

5. Cleavage and Global Deprotection:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
  • Add 5 mL of the cleavage cocktail to the dried resin.
  • Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Trityl protecting group from the histidine side chain.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

6. Peptide Precipitation and Isolation:

  • Add the TFA filtrate dropwise into a centrifuge tube containing 50 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.
  • Dry the crude peptide pellet under a vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Fmoc-His(Trt)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect_His Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_His Wash1 Wash (DMF, DCM) Deprotect_His->Wash1 Couple_Val Couple Fmoc-Val(¹³C₅, ¹⁵N)-OH (DIC/Oxyma) Wash1->Couple_Val Wash2 Wash (DMF) Couple_Val->Wash2 Deprotect_Val Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect_Val Wash3 Wash (DMF, DCM) Deprotect_Val->Wash3 Cleave Cleavage & Deprotection (TFA/TIS/H₂O) Wash3->Cleave Precipitate Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Characterize Characterization (MS, NMR) Purify->Characterize Final_Product Labeled this compound Characterize->Final_Product

Caption: Workflow for the solid-phase synthesis of stable isotope-labeled this compound.

Purification and Characterization

Purification by Reversed-Phase HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude labeled this compound in Mobile Phase A to a concentration of 1-2 mg/mL.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the best separation.

  • Fraction Collection and Lyophilization: Collect the fractions corresponding to the major peak. Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified peptide as a white powder. The addition of 0.1% TFA is recommended to improve peak shape and resolution for histidine-containing peptides.[6]

Characterization

The identity and purity of the synthesized stable isotope-labeled this compound are confirmed by mass spectrometry and NMR spectroscopy.

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Mass: The theoretical mass of the protonated labeled this compound ([M+H]⁺) should be calculated and compared with the experimental value. The mass difference between the labeled and unlabeled dipeptide should correspond to the mass of the incorporated stable isotopes.

CompoundIsotopic LabelTheoretical Monoisotopic Mass (Da)
This compoundUnlabeled254.1379
This compound-¹³C₅, ¹⁵N¹³C₅, ¹⁵N260.1517
Mass Shift +6.0138

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR.

  • Analysis: The NMR spectra will confirm the structure of the dipeptide. The incorporation of ¹³C will result in characteristic splitting patterns in the ¹H NMR spectrum and enhanced signals in the ¹³C NMR spectrum, confirming the position of the labels.

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical flow from the core components of the synthesis to the final applications of the labeled peptide.

Logical_Flow cluster_synthesis Synthesis Core Components cluster_analysis Analysis & Characterization cluster_applications Applications Amino_Acid Fmoc-Val(¹³C₅, ¹⁵N)-OH SPPS Solid-Phase Peptide Synthesis (SPPS) Amino_Acid->SPPS Resin Fmoc-His(Trt)-Resin Resin->SPPS Reagents Coupling & Deprotection Reagents Reagents->SPPS Crude_Peptide Crude Labeled Val-His SPPS->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Labeled Val-His Purification->Pure_Peptide MS Mass Spectrometry (MS) Pure_Peptide->MS NMR NMR Spectroscopy Pure_Peptide->NMR Proteomics Quantitative Proteomics Pure_Peptide->Proteomics Pharmacokinetics Pharmacokinetics (ADME) Pure_Peptide->Pharmacokinetics Metabolism Metabolic Studies Pure_Peptide->Metabolism

References

Application Notes: Valyl-histidine in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valyl-histidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. As a product of protein breakdown, it is found in various food sources.[1] Research into short oligopeptides, including dipeptides like Val-His, has revealed a range of biological activities relevant to food science, such as taste enhancement and potential health benefits.[1] The unique properties of the histidine residue, particularly its imidazole (B134444) ring, contribute significantly to the peptide's functionality, including antioxidant and metal-chelating capabilities.[2][3] These application notes provide an overview of the current and potential uses of Valyl-histidine in food science research, with detailed protocols for its evaluation.

Application 1: Antihypertensive Properties via ACE Inhibition

Food-derived bioactive peptides are increasingly investigated as natural alternatives to synthetic drugs for managing hypertension.[4] A primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS) that regulates blood pressure.[5] Peptides containing hydrophobic amino acids, such as valine, and specific C-terminal residues are often effective ACE inhibitors.[4][6]

Mechanism of Action: ACE Inhibition

The Renin-Angiotensin System is a critical regulator of blood pressure. ACE converts the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II. By inhibiting ACE, peptides like Valyl-histidine can reduce the formation of Angiotensin II, leading to vasodilation and a decrease in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Renin ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE Substrate AngII Angiotensin II (Active Octapeptide) Vasoconstriction Vasoconstriction & Aldosterone Secretion (Increased Blood Pressure) AngII->Vasoconstriction ACE->AngII Cleaves His-Leu bond ValHis Valyl-histidine ValHis->ACE Inhibition Renin Renin (from Kidney) Antioxidant_Mechanisms cluster_stress Oxidative Stressors ValHis Valyl-histidine (Imidazole Ring) Neutralized Neutralized Species ValHis->Neutralized Scavenging Chelated Chelated Complex (Inactive) ValHis->Chelated Chelation Sequestered Sequestered Products ValHis->Sequestered Trapping ROS Reactive Oxygen Species (e.g., •OH, ¹O₂) ROS->ValHis Metals Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) Metals->ValHis AGE_ALE Glycation/Lipoxidation End Products (AGEs/ALEs) AGE_ALE->ValHis Protection Protection of Food Components (Lipids, Proteins, Vitamins) Neutralized->Protection Chelated->Protection Sequestered->Protection Sensory_Workflow Start Define Objective (e.g., enhance saltiness) Ethical Ethical Approval Start->Ethical Panel Recruit & Train Sensory Panel Prep Prepare Samples: 1. Control (e.g., 0.5% NaCl) 2. Test (0.5% NaCl + Val-His) Panel->Prep Test Conduct Sensory Test (e.g., Triangle Test, Paired Comparison) Prep->Test Data Collect & Analyze Data (e.g., Intensity ratings, preference scores) Test->Data Conclusion Draw Conclusion on Taste Modulating Effect Data->Conclusion Ethical->Panel Peptide_Isolation_Workflow Source Food Protein Source (e.g., Soy, Faba Bean) Hydrolysis Enzymatic Hydrolysis (e.g., Alcalase, Pepsin) Source->Hydrolysis Filtration Ultrafiltration (e.g., <3 kDa cutoff) Hydrolysis->Filtration Fractionation Chromatographic Fractionation (Gel Filtration, RP-HPLC) Filtration->Fractionation Assay Bioactivity Screening (e.g., ACE Inhibition) Fractionation->Assay Identification Peptide Identification (LC-MS/MS) Assay->Identification Active Fractions Synthesis Peptide Synthesis & Confirmation Identification->Synthesis Synthesis->Assay Confirm Activity Result Identified Bioactive Peptide (e.g., Valyl-histidine) Synthesis->Result

References

Application Notes and Protocols for the Analysis of Valylhistidine in Protein Digests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. It is formed during the enzymatic digestion or catabolism of proteins.[1] The analysis of specific dipeptides like this compound in protein digests is of growing interest in biomedical research and drug development. Small peptides can have specific biological activities, including regulatory and signaling functions, and their accurate quantification can provide insights into protein metabolism, disease states, and the efficacy of therapeutic interventions.[2][3] This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound in protein digests using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of dipeptides using LC-MS/MS. While specific data for this compound is not widely published, these values, based on the analysis of similar dipeptides in complex biological matrices, provide a benchmark for method validation.[4]

Table 1: LC-MS/MS Method Performance for Dipeptide Quantification

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 1.5 µMThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µMThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve, indicating the linearity of the response over a given concentration range.
Linear Range 1 - 250 µMThe concentration range over which the assay is linear.[5]
Intra-assay Precision (%CV) < 15%The precision of the assay within a single analytical run.
Inter-assay Precision (%CV) < 15%The precision of the assay between different analytical runs.
Recovery (%) 85 - 115%The efficiency of the extraction procedure.

Table 2: Example MRM Transitions for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound255.15110.1 (His immonium ion)20
This compound255.15138.1 (His side chain fragment)15
This compound255.1572.1 (Val immonium ion)25
This compound (Internal Standard)e.g., 260.17 (¹³C, ¹⁵N labeled)e.g., 114.120

Note: The optimal collision energy should be determined empirically for the specific instrument used.

II. Experimental Protocols

A. Protocol 1: Sample Preparation from Protein Digest

This protocol describes the steps for preparing a protein digest sample for this compound analysis.

1. Protein Digestion: a. Denature the protein sample by heating at 95°C for 5 minutes in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes. c. Alkylate cysteine residues by adding iodoacetamide (B48618) (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Perform enzymatic digestion by adding a protease (e.g., trypsin, chymotrypsin) at an enzyme-to-protein ratio of 1:50 (w/w). Incubate overnight at 37°C. e. Stop the digestion by adding formic acid to a final concentration of 1%.

2. Solid-Phase Extraction (SPE) for Desalting and Cleanup: a. Condition a C18 SPE cartridge with 1 mL of acetonitrile (B52724), followed by 1 mL of 0.1% formic acid in water. b. Load the acidified protein digest onto the cartridge. c. Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities. d. Elute the peptides with 1 mL of 50% acetonitrile containing 0.1% formic acid. e. Dry the eluted sample in a vacuum centrifuge. f. Reconstitute the dried peptide sample in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water) for LC-MS/MS analysis.

B. Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B (linear gradient)

    • 15-17 min: 50-95% B (linear gradient)

    • 17-19 min: 95% B (hold)

    • 19-20 min: 95-2% B (linear gradient)

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions: See Table 2 for suggested transitions. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).

III. Mandatory Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_digest Protein Digest acidification Acidification (1% Formic Acid) protein_digest->acidification spe Solid-Phase Extraction (C18) acidification->spe elution Elution spe->elution drying Drying elution->drying reconstitution Reconstitution drying->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing lc_msms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for this compound Analysis.

B. Dipeptide Uptake and Potential Signaling

While a specific signaling pathway for this compound is not well-characterized, this diagram illustrates the general mechanism of dipeptide uptake and potential downstream cellular effects. Dipeptides are transported into the cell via peptide transporters (e.g., PepT1/PepT2) and can then be either hydrolyzed into their constituent amino acids for use in protein synthesis or other metabolic pathways, or they may exert direct biological effects.[6][7]

dipeptide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space val_his This compound pept1 Peptide Transporter (e.g., PepT1/PepT2) val_his->pept1 Uptake val_his_in Intracellular This compound pept1->val_his_in hydrolysis Hydrolysis val_his_in->hydrolysis signaling Direct Signaling (e.g., modulation of enzyme activity) val_his_in->signaling Potential Effect amino_acids Valine + Histidine hydrolysis->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis metabolism Metabolic Pathways amino_acids->metabolism

Caption: Dipeptide Cellular Uptake and Fate.

IV. Predicted MS/MS Fragmentation of this compound

The fragmentation of peptides in tandem mass spectrometry typically results in the formation of b- and y-ions from cleavage of the peptide bond. For this compound, the following fragmentation pattern is predicted:

References

Chromatographic Separation of Valylhistidine Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Valylhistidine (Val-His) isomers. Due to their structural similarity, the separation of these dipeptide isomers presents a significant analytical challenge. The methodologies outlined below utilize advanced chromatographic techniques to achieve effective resolution, which is critical for research, quality control, and drug development in pharmaceuticals and biotechnology.

Introduction to this compound Isomers

This compound is a dipeptide composed of valine and histidine amino acid residues. The chirality of the individual amino acids gives rise to four possible stereoisomers:

  • L-Valyl-L-Histidine

  • D-Valyl-L-Histidine

  • L-Valyl-D-Histidine

  • D-Valyl-D-Histidine

Accurate separation and quantification of these isomers are essential as their biological activities and pharmacological properties can differ significantly. This application note focuses on two primary chromatographic strategies: Chiral High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Chromatography (HILIC).

Core Chromatographic Approaches

Two principal HPLC methods are recommended for the separation of this compound isomers:

  • Chiral HPLC: This is a direct method that employs a chiral stationary phase (CSP) to differentiate between the stereoisomers. The differential interaction between the isomers and the CSP leads to their separation. Several types of CSPs are effective for dipeptide separations, including those based on macrocyclic glycopeptides, cinchona alkaloids, and crown ethers.[1][2][3]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds that are often poorly retained in reversed-phase chromatography.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. The separation is based on the partitioning of the analytes between the mobile phase and a water-enriched layer on the surface of the stationary phase.[5]

Experimental Workflows

The following diagrams illustrate the logical workflow for the chromatographic separation of this compound isomers using Chiral HPLC and HILIC.

G Experimental Workflow for Chiral HPLC Separation of this compound Isomers cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in Mobile Phase or a Compatible Solvent Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC Inject Sample onto Chiral HPLC System Filter->HPLC Column Chiral Stationary Phase (e.g., Cinchona Alkaloid-Based) HPLC->Column Detection UV or Mass Spectrometry Detection HPLC->Detection MobilePhase Isocratic or Gradient Elution (e.g., Methanol/Water with Additives) Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report with Retention Times and Resolution Integration->Report

Workflow for Chiral HPLC Separation

G Experimental Workflow for HILIC Separation of this compound Isomers cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_analysis Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in High Organic Solvent Mixture Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC Inject Sample onto HILIC System Filter->HPLC Column HILIC Stationary Phase (e.g., Amide or Silica) HPLC->Column Detection UV or Mass Spectrometry Detection HPLC->Detection MobilePhase Gradient Elution (High to Low Organic Content) Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report with Retention Times and Resolution Integration->Report

References

Application Notes and Protocols for Valylhistidine Detection in Metabolomics Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. As an intermediate in protein metabolism, the quantification of this compound in biological matrices can provide insights into various physiological and pathological states. Alterations in dipeptide levels have been associated with metabolic disorders and can serve as potential biomarkers. This application note provides detailed protocols for the sensitive and quantitative analysis of this compound in biological samples using advanced metabolomics platforms, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is formed from L-valine and L-histidine residues and is considered an incomplete breakdown product of protein digestion or catabolism. While many dipeptides are short-lived intermediates, some exhibit physiological or cell-signaling effects. For instance, certain histidine-containing dipeptides, like carnosine (β-alanyl-L-histidine), are known to have antioxidant and anti-glycation properties. This compound itself can form a complex with copper (II), mimicking the activity of superoxide (B77818) dismutase, although it lacks enzymatic activity.[1][2] The accurate detection and quantification of this compound are crucial for understanding its biological significance.

Quantitative Data Summary

While specific quantitative data for endogenous this compound in human plasma or urine is not extensively reported in the literature, data from studies on similar dipeptides can provide an expected range. For instance, the plasma concentrations of the histidine-containing dipeptide anserine (B1665513) have been reported to be in the low micromolar range after dietary intake of meat.[3] The following tables summarize typical performance data for the analytical methods described herein.

Table 1: LC-MS/MS Method Performance (Adapted for this compound)

ParameterExpected Value
Linearity Range0.5 - 50 µM
Lower Limit of Quantification (LLOQ)< 5 µM
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: GC-MS Method Performance (Adapted for this compound)

ParameterExpected Value
Linearity Range0.5 - 100 µM
Lower Limit of Quantification (LLOQ)0.3 - 30 µM[4]
Intraday Precision (%RSD)2.0 - 14.3%[4]
Interday Precision (%RSD)1.5 - 14.1% (for human urine)[4]
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using UPLC-MS/MS with AccQ-Tag™ Derivatization

This protocol is adapted from a validated method for the quantification of 36 other dipeptides and is expected to be highly suitable for this compound analysis.[5] Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™) enhances sensitivity and chromatographic performance.[5]

1. Sample Preparation (Human Plasma)

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 20 µL of 20 mM hydrochloric acid.

2. Derivatization

  • To the 20 µL of reconstituted sample, add 60 µL of AccQ-Tag Ultra borate (B1201080) buffer and vortex briefly.

  • Add 20 µL of freshly prepared AccQ-Tag Ultra reagent (dissolved in acetonitrile) and vortex immediately for 1 minute.[2][6]

  • Incubate the mixture at 55°C for 10 minutes.[2][6]

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-13 min: 95% B

    • 13-15 min: 95-2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition:

    • The precursor ion (Q1) for AccQ-Tag derivatized this compound is the [M+H]+ ion. The molecular weight of this compound is 254.29 g/mol , and the AccQ-Tag adds 170.06 g/mol . Therefore, the expected m/z for the derivatized precursor is approximately 425.2.

    • The characteristic product ion (Q3) for AccQ-Tag derivatives is m/z 171.1.[5][7]

    • Proposed MRM Transition for this compound-AQC: 425.2 -> 171.1

  • MS Parameters: Optimized for the specific instrument, with typical values for cone voltage around 30 V and collision energy around 25 eV.[7]

Protocol 2: Quantitative Analysis of this compound using GC-MS with Propyl Chloroformate Derivatization

This protocol is based on established methods for the analysis of amino acids and dipeptides by GC-MS, which involves derivatization to increase volatility.[4]

1. Sample Preparation and Derivatization (Human Plasma)

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled dipeptide).

  • Add 200 µL of a solution of pyridine (B92270) and propanol (B110389) (4:1, v/v).

  • Add 20 µL of propyl chloroformate and vortex for 1 minute.

  • Add 100 µL of sodium bicarbonate (0.5 M) and vortex.

  • Add 200 µL of hexane (B92381) and vortex for 1 minute to extract the derivatized analytes.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer to a GC vial for analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic fragment ions for the propyl chloroformate derivative of this compound.

Signaling Pathways and Biological Context

Dipeptides are increasingly recognized for their roles beyond simple protein breakdown products, with evidence suggesting their involvement in cellular signaling.[8][9]

This compound Metabolism and Potential Signaling

This compound, as a dipeptide, can be transported into cells via peptide transporters such as PepT1.[9] Once inside the cell, it can be hydrolyzed by dipeptidases. Carnosinases (CN1 and CN2) are known to hydrolyze dipeptides with a C-terminal histidine residue (Xaa-His dipeptides).[10][11] The resulting free amino acids, valine and histidine, can then enter their respective metabolic pathways.

The transport of dipeptides across the cell membrane can lead to changes in membrane potential and intracellular ion concentrations, which can trigger downstream signaling events.[9] For example, peptide transport can influence the calcium-sensing receptor (CaSR) and GPR93, leading to an increase in intracellular calcium, which is a key second messenger in many signaling cascades.[9]

Valylhistidine_Signaling ValHis_ext This compound (Extracellular) PepT1 Peptide Transporter (e.g., PepT1) ValHis_ext->PepT1 Transport ValHis_int This compound (Intracellular) PepT1->ValHis_int Signaling Downstream Signaling Events (e.g., Ca2+ influx) PepT1->Signaling Modulation Carnosinase Carnosinase (CN1/CN2) ValHis_int->Carnosinase Hydrolysis Valine Valine Carnosinase->Valine Histidine Histidine Carnosinase->Histidine Metabolism Amino Acid Metabolism Valine->Metabolism Histidine->Metabolism

Potential metabolic and signaling pathway of this compound.
Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleCollection->SamplePrep Derivatization Derivatization (e.g., AccQ-Tag, Propyl Chloroformate) SamplePrep->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Integration, Quantification) LCMS->DataProcessing GCMS->DataProcessing DataAnalysis Data Analysis (Statistical Analysis) DataProcessing->DataAnalysis

General experimental workflow for this compound analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative analysis of this compound in biological matrices. The use of derivatization coupled with either LC-MS/MS or GC-MS offers high sensitivity and specificity, enabling researchers to accurately measure this dipeptide in complex samples. Further investigation into the specific signaling roles of this compound and the establishment of its endogenous concentration ranges in healthy and diseased populations will be crucial for fully understanding its biological significance and potential as a clinical biomarker.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Valylhistidine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Valylhistidine (Val-His). The content is structured to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

A1: Low yields in Val-His synthesis, whether through Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS), often stem from several factors:

  • Incomplete Coupling: Steric hindrance from the bulky valine side chain can impede the formation of the peptide bond.

  • Histidine Racemization: The imidazole (B134444) side chain of histidine can act as an intramolecular base, leading to the loss of stereochemical integrity during carboxyl group activation.[1]

  • Side Reactions: The nucleophilic nature of the histidine imidazole ring can lead to undesired modifications if not properly protected.[2]

  • Aggregation: The growing peptide chain can aggregate, particularly in SPPS, blocking reactive sites.[3]

  • Premature Cleavage: In SPPS, the peptide chain may be prematurely cleaved from the resin if harsh deprotection conditions are used.

Q2: Which protecting group is best for the histidine side chain in Val-His synthesis?

A2: The choice of protecting group for the histidine imidazole side chain is critical for preventing racemization and side reactions.[1]

  • For Fmoc-SPPS:

    • Trityl (Trt): Commonly used due to its acid lability, making it compatible with the final cleavage from the resin.[4] However, it only offers moderate protection against racemization.[5]

    • tert-Butyloxycarbonyl (Boc): Offers superior suppression of racemization by reducing the basicity of the imidazole nitrogen.[6] It is highly recommended when stereochemical purity is paramount.[1]

  • For Boc-SPPS:

    • Benzyloxymethyl (Bom): Very effective at suppressing racemization but can be more challenging to prepare and is therefore more costly.[2]

    • Tosyl (Tos): Offers good stability but requires strong acid for removal.[2]

Q3: What is the recommended coupling reagent for forming the Val-His peptide bond?

A3: Due to the steric hindrance of valine, a highly efficient coupling reagent is recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Generally considered superior for difficult couplings, including those involving sterically hindered amino acids like valine.[2] It exhibits rapid reaction kinetics and minimizes racemization.[2][7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU often shows better performance for challenging sequences.[8]

  • DIC (N,N'-Diisopropylcarbodiimide) with an additive: When using carbodiimides, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is crucial to suppress racemization.

Q4: How can I purify the final this compound dipeptide?

A4: The standard method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724), often containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution.

Troubleshooting Guides

Issue 1: Low Crude Yield After Synthesis

Q: My final crude product weight is significantly lower than expected. How can I troubleshoot this?

A: A systematic approach is needed to identify the cause of low yield.

Step 1: Verify Coupling Efficiency

  • Problem: Incomplete formation of the peptide bond between valine and histidine is a likely culprit due to valine's bulkiness.

  • How to Investigate:

    • During SPPS: Perform a Kaiser test (ninhydrin test) after the coupling step. A positive result (blue beads) indicates the presence of unreacted free primary amines, signifying incomplete coupling.

  • Solutions:

    • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.

    • Increase Reaction Time: Extend the coupling reaction time to allow for complete bond formation.

    • Switch to a More Powerful Coupling Reagent: If using a carbodiimide-based method, consider switching to a uronium/aminium salt like HATU, which is more effective for sterically hindered couplings.[2]

Step 2: Assess for Histidine-Related Side Reactions

  • Problem: The histidine side chain can cause issues leading to yield loss.

  • How to Investigate:

    • Mass Spectrometry (MS) of Crude Product: Analyze the crude product by MS to identify masses corresponding to potential side products, such as racemized dipeptide or side-chain acylated products.

  • Solutions:

    • Optimize Histidine Protecting Group: If racemization is detected, switch to a more robust protecting group like Boc for the imidazole side chain (Fmoc-His(Boc)-OH) instead of Trt.[6]

    • Control Activation Time: Minimize the pre-activation time of the histidine residue before adding it to the coupling reaction to reduce the window for racemization.

Issue 2: Multiple Peaks in HPLC Analysis of Crude Product

Q: My HPLC chromatogram of the crude this compound shows multiple impurity peaks. What are they and how can I minimize them?

A: Multiple peaks indicate the presence of impurities. Identifying the nature of these impurities is key to optimizing the synthesis.

Step 1: Identify the Impurities

  • How to Investigate:

    • LC-MS Analysis: Couple your HPLC to a mass spectrometer. This will allow you to obtain the mass of each peak.

  • Common Impurities and Their Causes:

    • Deletion Sequence (e.g., free Histidine): A peak corresponding to the mass of the C-terminal amino acid (histidine) indicates a failure in the valine coupling step.

    • Truncated Sequence (e.g., capped Valine): If a capping step is used after an incomplete coupling, you may see the capped N-terminal amino acid.

    • Racemized Dipeptide (Diastereomer): A peak eluting close to the main product peak with the same mass could be the D-Val-L-His or L-Val-D-His diastereomer. This is a common issue with histidine.[1]

    • Products of Side Reactions: Unexpected masses may correspond to byproducts from reactions with scavengers used during cleavage or modifications to the histidine side chain.

Step 2: Implement Solutions to Minimize Impurities

  • For Deletion/Truncated Sequences:

    • Refer to the solutions for Issue 1, Step 1 to improve coupling efficiency.

  • For Racemization:

    • Use a Racemization-Suppressing Histidine Derivative: Employ Fmoc-His(Boc)-OH.[6]

    • Optimize Coupling Conditions: Use a coupling reagent known for low racemization, such as HATU, and minimize the activation time.[7] Additives like HOBt or Oxyma are also beneficial.

  • For Other Side Reactions:

    • Ensure Proper Scavengers During Cleavage: When cleaving from the resin in SPPS, use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) to prevent re-attachment of protecting groups like Trt to nucleophilic residues.

Data Presentation

Table 1: Comparison of Common Histidine Side-Chain Protecting Groups for Fmoc-SPPS

Protecting GroupAbbreviationKey AdvantagesKey DisadvantagesRacemization Suppression
TritylTrtWidely used, cost-effective, acid-labile.[4]Moderate protection against racemization.[5]Moderate
tert-ButyloxycarbonylBocExcellent suppression of racemization.[6]Higher cost compared to Trt.High
BenzyloxymethylBomVery effective at preventing racemization.[2]More complex synthesis, higher cost.[2]Very High

Table 2: Comparison of Common Coupling Reagents for Val-His Synthesis

Coupling ReagentAbbreviationRecommended Use CaseCoupling EfficiencyRacemization Risk
HATUHATUDifficult couplings, sterically hindered residues (Val), minimizing racemization.[2]Very HighLow
HBTUHBTURoutine peptide synthesis.HighModerate
DIC + HOBt/OxymaDICCost-effective option for less challenging couplings.Moderate to HighModerate (additive is crucial)

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for the addition of Valine to a Histidine-loaded resin.

  • Resin Preparation:

    • Swell Fmoc-His(Trt)-Wang resin (or a similar resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (positive test results in a blue color).

  • Amino Acid Coupling (Valine):

    • In a separate vial, dissolve Fmoc-Val-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test. If the test is positive, consider a second coupling (repeat step 3).

    • Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Final Cleavage and Deprotection:

    • After the final coupling and a final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture away from the resin beads.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.

Protocol 2: Purification by Reversed-Phase HPLC
  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for separating the dipeptide from its impurities (e.g., 5% to 50% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualization

sps_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage & Purification resin Fmoc-His(Trt)-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-Val-OH, HATU, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 wash2->deprotection Next Cycle cleavage Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage Final Cycle precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product Pure Val-His lyophilization->final_product

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

troubleshooting_low_yield start Low Crude Yield check_coupling Perform Kaiser Test after Coupling start->check_coupling coupling_fail Kaiser Test Positive (Blue Beads) check_coupling->coupling_fail Positive coupling_ok Kaiser Test Negative (Clear/Yellow) check_coupling->coupling_ok Negative solution_coupling Incomplete Coupling - Double couple - Increase reaction time - Use HATU coupling_fail->solution_coupling check_ms Analyze Crude by MS coupling_ok->check_ms racemization_found Diastereomer Peak Detected check_ms->racemization_found Yes other_issues Investigate Other Causes (e.g., cleavage) check_ms->other_issues No solution_racemization Racemization Issue - Use Fmoc-His(Boc)-OH - Minimize activation time racemization_found->solution_racemization

Caption: Troubleshooting workflow for diagnosing the cause of low yield in Val-His synthesis.

References

Technical Support Center: Valylhistidine (Val-His) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the dipeptide Valylhistidine (Val-His) from complex mixtures such as protein hydrolysates.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve issues during your purification workflow.

Issue 1: Low Purity - Co-elution of Val-His with Contaminants

Q: My final Val-His product shows low purity. Mass spectrometry analysis indicates the presence of free valine and histidine. How can I resolve this co-elution?

A: Co-elution with constituent amino acids is the most common challenge in Val-His purification due to their similar physicochemical properties. The primary strategy is to exploit the subtle differences in charge and hydrophobicity between the dipeptide and the individual amino acids.

Recommended Actions:

  • Primary Method - Ion-Exchange Chromatography (IEC): This is often the most effective method. The net charge of Val-His, Valine, and Histidine varies significantly with pH. By carefully selecting the buffer pH, you can achieve separation.

    • Cation-Exchange Chromatography (CEC): At a pH between the pKa of the carboxyl group and the imidazole (B134444) side chain of histidine (approx. pH 4-5), Val-His and Histidine will be positively charged and bind to a cation-exchange resin, while the zwitterionic Valine will not bind and will be washed away. Val-His can then be eluted separately from Histidine using a salt or pH gradient.

    • Anion-Exchange Chromatography (AEC): At a high pH (e.g., pH 9.5-10), Val-His will be negatively charged and can be separated from the neutral Valine and Histidine.

  • Alternative Method - Reversed-Phase HPLC (RP-HPLC): While Val-His is quite polar, RP-HPLC can be optimized.

    • Use of Ion-Pairing Agents: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[1] This can improve the retention and resolution of the polar analytes on a C18 or C8 column.[1][2]

    • Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong alternative.[3] It uses a polar stationary phase and can significantly improve the retention and resolution of Val-His from its constituent amino acids.

  • Optimize Chromatographic Conditions:

    • Adjust Mobile Phase pH: Small adjustments to the mobile phase pH can significantly alter the selectivity between the dipeptide and amino acids in both IEC and RP-HPLC.[3][4]

    • Modify Gradient Slope: A shallower elution gradient increases the separation time between closely eluting peaks and can improve resolution.[3]

    • Change Column Temperature: Adjusting the column temperature can alter selectivity by affecting mobile phase viscosity and mass transfer kinetics.[4]

Issue 2: Low Yield of Purified Val-His

Q: I am achieving high purity, but my final yield of Val-His is unacceptably low. What are the common causes and solutions?

A: Low yield with high purity often points to either product loss during multi-step purifications or suboptimal elution conditions where a significant portion of the product is discarded with mixed fractions.

Recommended Actions:

  • Review Fraction Collection: During chromatography, broaden the collection window for your target peak. Analyze the fractions at the tailing and fronting ends of the peak separately to see if they meet an acceptable purity level. They can be pooled with the main product or re-processed.

  • Optimize Elution: In IEC, ensure the salt concentration or pH of the elution buffer is sufficient to completely release the bound Val-His from the resin. In RP-HPLC, ensure the final concentration of the organic solvent is high enough for complete elution.

  • Check for Product Instability: Val-His may be susceptible to degradation under harsh pH or high-temperature conditions. If your protocol involves extreme pH for elution or sanitation, test the stability of a pure sample under those conditions.

  • Minimize Purification Steps: Every purification step incurs some product loss. A well-designed two-step process combining different chromatographic modes (e.g., IEC followed by RP-HPLC for polishing) is often more efficient than multiple steps of the same type.[5]

  • Consider Advanced Techniques: For large-scale operations where yield is critical, multicolumn countercurrent solvent gradient purification (MCSGP) can significantly improve yield compared to traditional batch chromatography by internally recycling and re-separating mixed fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatographic technique for purifying Val-His from a crude protein hydrolysate?

A1: Ion-exchange chromatography (IEC) is generally the recommended starting point.[6][7] A crude hydrolysate contains a complex mixture of peptides and free amino acids. IEC provides a robust method to separate molecules based on their charge, which is a distinct property of Val-His compared to many other components, especially its constituent amino acids, at a specific pH.

Q2: How do I choose between cation-exchange and anion-exchange chromatography for Val-His?

A2: The choice depends on the pI (isoelectric point) of Val-His and the stability of your sample at different pH values. The pI of Val-His can be estimated by averaging the pKa values of its ionizable groups (α-amino, α-carboxyl, and the histidine imidazole side chain).

  • Cation Exchange: Use a buffer pH that is at least one unit below the pI of Val-His. This ensures the dipeptide is positively charged and will bind to the negatively charged resin.

  • Anion Exchange: Use a buffer pH that is at least one unit above the pI of Val-His, making it negatively charged so it binds to the positively charged resin. You must also consider the charge of the main contaminants (Valine, Histidine) at that pH to ensure separation.

Q3: Why is my chromatographic peak for Val-His broad or tailing?

A3: Peak broadening and tailing can be caused by several factors:

  • Column Overload: You may be injecting too much sample for the column's capacity. Try diluting the sample.[4]

  • Column Contamination: The column may be contaminated or degraded. Follow the manufacturer's instructions for cleaning or replace the column if it's old.[4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (in RP-HPLC), it can cause peak distortion. Dissolve your sample in the initial mobile phase whenever possible.[4]

  • Secondary Interactions: In RP-HPLC, secondary interactions between the positively charged Val-His and residual silanols on the silica-based stationary phase can cause tailing. Using a high-purity silica (B1680970) column or adding an ion-pairing agent like TFA can mitigate this.[8]

Q4: What is the difference between peptide purity and peptide content?

A4: This is a critical distinction.

  • Purity: Refers to the percentage of the target peptide (Val-His) relative to other peptide or amino acid-related impurities, typically measured by HPLC peak area at a specific wavelength (e.g., 210-220 nm).

  • Content (or Net Peptide Content): Refers to the percentage of the peptide by weight in the final lyophilized powder. The powder also contains non-peptide components like water and counter-ions (e.g., acetate (B1210297) or trifluoroacetate (B77799) from the mobile phase). Therefore, a sample with 99% purity might only have 70-80% peptide content.

Data Presentation

The following table provides an illustrative comparison of typical outcomes when purifying a small, polar dipeptide like Val-His from a complex hydrolysate using different chromatographic strategies. Actual results will vary based on the specific conditions and the complexity of the starting material.

Purification StrategyTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Single-Step Cation-Exchange (CEC) 85 - 95%70 - 85%Good for removing neutral/acidic contaminants; high capacity.May not resolve Val-His from other basic peptides/histidine.
Single-Step Reversed-Phase (RP-HPLC) 80 - 92%65 - 80%High resolution; volatile mobile phases are easy to remove.Poor retention for polar Val-His; potential for peak tailing.
Two-Step: CEC followed by RP-HPLC > 98%50 - 70%Achieves very high purity by using orthogonal separation mechanisms.More complex process; cumulative yield loss over two steps.[5]
Two-Step: HILIC followed by RP-HPLC > 97%55 - 75%Excellent for highly polar molecules; provides different selectivity.Requires specific HILIC columns and expertise; solvent usage.

Experimental Protocols

Protocol 1: Cation-Exchange Chromatography for Val-His Purification

This protocol is designed as a primary capture step to separate Val-His from neutral and acidic components of a protein hydrolysate.

1. Materials and Equipment:

  • Strong cation-exchange column (e.g., SP Sepharose).

  • Chromatography system (e.g., FPLC or HPLC).

  • UV detector (214 nm).

  • Buffer A (Equilibration): 20 mM Sodium Phosphate, pH 4.5.

  • Buffer B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 4.5.

  • Sample: Protein hydrolysate, pH adjusted to 4.5 and filtered (0.45 µm).

2. Methodology:

  • Column Equilibration: Equilibrate the cation-exchange column with Buffer A for at least 5 column volumes (CV) or until the UV baseline is stable.

  • Sample Loading: Load the prepared hydrolysate sample onto the column at a low flow rate. Val-His and other positively charged molecules will bind.

  • Wash: Wash the column with Buffer A for 5-10 CV to remove unbound molecules (including Valine).

  • Elution: Elute the bound peptides using a linear gradient of 0-50% Buffer B over 20 CV. Val-His is expected to elute as the salt concentration increases.

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing pure Val-His.

  • Regeneration: Clean and regenerate the column according to the manufacturer's instructions.

Protocol 2: Reversed-Phase HPLC for Val-His Polishing

This protocol is for a secondary polishing step to purify Val-His from closely related impurities after an initial capture step like IEC.

1. Materials and Equipment:

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 300 Å pore size).

  • Preparative HPLC system with a gradient pump and UV detector (214 nm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[1]

  • Sample: Pooled fractions containing partially purified Val-His from IEC, lyophilized and reconstituted in Mobile Phase A.

2. Methodology:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 CV.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Because Val-His is very polar, it will elute early. A very shallow gradient is required for separation.

    • Initial Gradient: 5% to 25% Mobile Phase B over 40 minutes.

    • This gradient should be optimized based on an initial scouting run. A shallower gradient (e.g., 0.25% B/minute) in the region where Val-His elutes will maximize resolution.

  • Fraction Collection: Collect fractions (e.g., 0.5-minute intervals) across the target peak.

  • Analysis: Analyze fractions for purity by analytical HPLC. Pool fractions that meet the required purity specifications.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified Val-His as a TFA salt.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for Val-His purification and a decision tree for troubleshooting common purity issues.

G cluster_0 Purification Workflow Start Crude Protein Hydrolysate Step1 Step 1: Clarification (Centrifugation/Filtration) Start->Step1 Step2 Step 2: Capture Chromatography (Ion-Exchange) Step1->Step2 Step3 Step 3: Polishing Chromatography (Reversed-Phase HPLC) Step2->Step3 Step4 Purity & Identity Analysis (Analytical HPLC, MS) Step3->Step4 End Pure Val-His (Lyophilized Powder) Step4->End

Caption: General workflow for this compound purification.

G cluster_1 Troubleshooting Logic Start Low Purity Detected (Co-elution) Q1 Primary Method? Start->Q1 A1_IEC Optimize IEC: 1. Adjust Buffer pH 2. Shallow Gradient 3. Change Resin Type Q1->A1_IEC IEC A1_RPHPLC Optimize RP-HPLC: 1. Add Ion-Pairing Agent 2. Shallow Gradient 3. Check for Overload Q1->A1_RPHPLC RP-HPLC Q2 Resolution Improved? A1_IEC->Q2 A1_RPHPLC->Q2 A2_Yes Continue with Optimized Method Q2->A2_Yes Yes A2_No Switch to Orthogonal Method (e.g., IEC -> RP-HPLC or HILIC) Q2->A2_No No

Caption: Decision tree for troubleshooting co-elution issues.

References

Overcoming matrix effects in Valylhistidine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and overcome matrix effects in the quantification of Valylhistidine and similar dipeptides using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do I know if they are impacting my this compound quantification?

A1: A matrix effect is the alteration of an analyte's response (in this case, this compound) due to the presence of other, often unidentified, components in the sample matrix.[1] The "matrix" refers to all components within your sample apart from the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[2] These effects typically manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to poor accuracy, precision, and reproducibility in your results.[3][4]

You may be experiencing matrix effects if you observe:

  • Poor signal intensity or undetectable peaks.[5]

  • High variability and poor reproducibility between replicate injections of the same sample.[6]

  • A significant difference in the analyte's response when comparing a standard prepared in a pure solvent versus one spiked into the biological matrix (e.g., plasma).[2]

The FDA recommends evaluating matrix effects during method validation by preparing quality control (QC) samples in at least six different sources or lots of the biological matrix.[1]

Q2: My signal intensity is low and inconsistent. Could this be ion suppression?

A2: Yes, low and inconsistent signal intensity is a classic symptom of ion suppression.[5][7] Ion suppression occurs when co-eluting compounds from your sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[5] These interfering molecules can compete for the available charge during the electrospray ionization (ESI) process, reducing the number of this compound ions that are formed and subsequently detected.[2] Phospholipids (B1166683) from plasma or serum samples are a major cause of ion suppression in bioanalysis.[8][9]

Q3: What is the most effective sample preparation technique to reduce matrix effects for a dipeptide like this compound?

A3: The most effective technique often involves a balance between removing interfering substances and maintaining high recovery of your analyte. While there is no single universal solution, sample preparation is the most effective way to circumvent ion suppression.[8][10] For peptides, mixed-mode solid-phase extraction (SPE) is often superior to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[11] Mixed-mode SPE utilizes both reverse-phase and ion-exchange properties to provide a more selective cleanup, effectively removing proteins and phospholipids that cause interference.[11] Techniques like HybridSPE are specifically designed to deplete phospholipids, significantly reducing matrix effects.[9][12]

Q4: How do I choose an appropriate internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte—in this case, SIL-Valylhistidine (e.g., containing ¹³C or ¹⁵N).[13][14] A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement).[8][15] Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the ratio of their signals remains consistent, allowing for accurate and precise quantification even when signal suppression occurs.[8] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[15]

Q5: What are the main differences between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for my application?

A5: These are three common sample cleanup techniques with distinct advantages and disadvantages:

  • Protein Precipitation (PPT): This is the simplest and fastest method, typically involving the addition of an organic solvent like acetonitrile (B52724) to precipitate proteins.[16] However, it is the least selective method. While it removes large proteins, many smaller interfering molecules, especially phospholipids, remain in the supernatant, often leading to significant matrix effects.[6][12]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[8] It offers better cleanup than PPT but can be more time-consuming and may have lower recovery for polar dipeptides like this compound.[11]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique.[2] It uses a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa. For peptides, mixed-mode SPE sorbents (combining reverse-phase and ion-exchange mechanisms) provide excellent cleanup by removing both non-polar interferences and phospholipids, resulting in lower matrix effects and improved sensitivity.[11][17]

Troubleshooting & Data Summary

The following diagram outlines a logical workflow for troubleshooting poor quantitative performance potentially caused by matrix effects.

G start Poor Quantitative Performance (Low Sensitivity, High Variability) assess_me 1. Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed (>15% Suppression/Enhancement) assess_me->me_present Yes me_absent Matrix Effect Not Significant (<15% variation) assess_me->me_absent No optimize_prep 2. Optimize Sample Preparation me_present->optimize_prep optimize_lc 3. Optimize Chromatography me_present->optimize_lc use_is 4. Use Stable Isotope Labeled Internal Standard me_present->use_is other_issues Investigate Other Issues: Instrument Performance, Analyte Stability, etc. me_absent->other_issues sub_ppt Protein Precipitation (PPT) optimize_prep->sub_ppt sub_spe Solid-Phase Extraction (SPE) (Mixed-Mode Recommended) optimize_prep->sub_spe sub_lle Liquid-Liquid Extraction (LLE) optimize_prep->sub_lle sub_gradient Modify Gradient to Separate from Interferences optimize_lc->sub_gradient sub_column Use Different Column Chemistry optimize_lc->sub_column end_point Re-evaluate Performance use_is->end_point sub_spe->end_point sub_gradient->end_point

Troubleshooting workflow for matrix effects.
Comparison of Sample Preparation Techniques

The selection of a sample preparation method is critical for minimizing matrix effects. The following table summarizes the general performance of common techniques for peptide analysis in biological fluids. Note: Performance can be analyte and matrix-dependent. The data presented is a synthesis from multiple studies on various peptides and serves as a general guideline.

TechniquePrimary RemovalAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) ProteinsGood (>50%)[16][17]Poor (High ion suppression often remains)[11][12]High
Liquid-Liquid Extraction (LLE) Lipids, some proteinsVariable (Can be poor for polar peptides)[11]ModerateModerate
Solid-Phase Extraction (SPE) - Reverse Phase Non-polar interferencesGoodModerate to Good (Some phospholipids may co-elute)Moderate
Solid-Phase Extraction (SPE) - Mixed-Mode Proteins, Phospholipids, SaltsExcellent (>80-90%)[11]Excellent (Significantly reduces ion suppression)[11][17]Moderate
HybridSPE® Proteins & PhospholipidsExcellentExcellent (Specifically targets phospholipids)[12]High

The following diagram illustrates the relative effectiveness of these techniques in removing key interfering substances.

G input Biological Sample (Plasma/Serum) ppt Protein Precipitation (PPT) Removes: Proteins Leaves: Phospholipids, Salts input->ppt lle Liquid-Liquid Extraction (LLE) Removes: Some Proteins, Lipids Leaves: Polar Interferences input->lle spe Mixed-Mode SPE Removes: Proteins & Phospholipids input->spe output_ppt High Matrix Effect ppt->output_ppt output_lle Moderate Matrix Effect lle->output_lle output_spe Low Matrix Effect spe->output_spe

Effectiveness of sample preparation methods.

Experimental Protocols

Protocol 1: Matrix Effect Assessment (Post-Extraction Spike Method)

This protocol quantitatively determines the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard into the final analysis solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike the this compound standard into the final extracted sample at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before starting the sample preparation procedure.

  • Analysis: Analyze all three sets of samples via LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A Matrix Effect value of 100% indicates no effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Per FDA guidance, the precision (CV) of the matrix factor across at least six lots of matrix should not exceed 15%.[18]

Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is a general guideline for a mixed-mode cation exchange (MCX) cartridge, suitable for a basic dipeptide like this compound. Always consult the manufacturer's instructions for your specific SPE product.

  • Sample Pre-treatment: Thaw plasma/serum samples. Centrifuge to pellet any particulates.

  • Conditioning: Condition the MCX cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.

  • Loading:

    • Dilute 100 µL of the plasma sample with 100 µL of 4% phosphoric acid in water.

    • Load the entire diluted sample onto the conditioned cartridge. Allow it to pass through slowly.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences like phospholipids.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute this compound by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge. The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the sample in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 3: Sample Preparation using Protein Precipitation (PPT)

This is a simpler but less effective method for sample cleanup.

  • Precipitation:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio is common).[11]

    • If using an internal standard, add it to the acetonitrile.

  • Vortex & Centrifuge:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Collection:

    • Carefully collect the supernatant, which contains the analyte.

    • The supernatant can be injected directly or evaporated and reconstituted in mobile phase to improve sensitivity.[8]

References

Stability of Valylhistidine in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the dipeptide Valylhistidine in various buffer solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other peptides, is primarily influenced by pH, temperature, and the composition of the buffer solution.[1] Extreme pH values (both acidic and basic) and elevated temperatures can accelerate the degradation of the peptide bond through hydrolysis. The choice of buffer is also critical, as some buffer components can interact with the peptide or catalyze degradation reactions.

Q2: Which buffer solution is generally recommended for storing this compound?

A2: For short-term experiments at physiological pH, phosphate-buffered saline (PBS) is a common choice. However, for long-term stability, a citrate (B86180) buffer at a slightly acidic pH (around 5.0-6.0) may offer better protection against hydrolysis.[2] Tris buffers can also be used, but it's important to be aware that their pH is highly dependent on temperature.[3][4][5][6][7]

Q3: How does the C-terminal histidine affect the stability of this compound?

A3: The presence of a C-terminal histidine can influence the peptide's stability. The imidazole (B134444) side chain of histidine can potentially act as a general base, catalyzing intramolecular hydrolysis under certain pH conditions. However, compared to a free carboxylic acid, a C-terminal histidine might offer some protection against certain peptidases. Modifying the C-terminus, for instance by amidation, can significantly enhance stability against enzymatic degradation.[8]

Q4: Can this compound undergo other forms of degradation besides hydrolysis?

A4: Yes. While hydrolysis of the peptide bond is a primary concern, the histidine residue is susceptible to oxidation, especially in the presence of trace metal ions and at neutral to alkaline pH.[3] Therefore, it is advisable to use high-purity water and reagents, and to consider the use of chelating agents like EDTA if metal-catalyzed oxidation is a concern.

Q5: My this compound solution has become cloudy. What could be the cause?

A5: Cloudiness in a peptide solution, also known as turbidity, is often an indication of aggregation or precipitation. This can be caused by several factors, including suboptimal pH or buffer choice, high peptide concentration, or multiple freeze-thaw cycles. The use of phosphate (B84403) buffers has sometimes been associated with peptide aggregation.[7] It is recommended to visually inspect your solutions and consider analyzing the sample by size-exclusion chromatography (SEC) if aggregation is suspected.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of this compound - Incorrect pH of the buffer.- Suboptimal buffer choice.- High storage temperature.- Microbial contamination.- Verify the pH of your buffer solution.- Consider switching to a citrate buffer at pH 5.0-6.0.- Store stock solutions at -20°C or -80°C in aliquots.- Filter-sterilize the buffer solution.
Appearance of new peaks in HPLC chromatogram - Degradation of this compound.- Oxidation of the histidine residue.- Perform forced degradation studies (see protocol below) to identify potential degradation products.- Use mass spectrometry (LC-MS) to identify the new peaks.- If oxidation is suspected, prepare solutions in degassed buffers and minimize exposure to light and air.
Poor peak shape or retention time shift in HPLC - Peptide aggregation.- Interaction with the stationary phase.- Use a mobile phase with an appropriate ion-pairing agent (e.g., trifluoroacetic acid).- Filter the sample before injection.- Optimize the gradient and column temperature.
Inconsistent results between experiments - Temperature fluctuations affecting Tris buffer pH.- Inconsistent sample preparation.- If using Tris buffer, ensure the pH is set at the experimental temperature.- Prepare fresh buffer solutions for each set of experiments.- Use a standardized and well-documented sample preparation protocol.

Quantitative Data on this compound Stability (Illustrative)

The following tables present illustrative data on the stability of this compound in different buffer solutions. This data is based on general principles of peptide chemistry and is intended to provide a comparative overview. Actual results may vary depending on specific experimental conditions.

Table 1: Effect of Buffer and pH on this compound Stability at 37°C

Buffer (50 mM)pH% Remaining this compound after 7 days (Illustrative)
Phosphate5.092%
Phosphate7.485%
Citrate5.098%
Citrate6.095%
Tris-HCl7.488%
Tris-HCl8.575%

Table 2: Effect of Temperature on this compound Stability in 50 mM Citrate Buffer (pH 5.0)

Temperature% Remaining this compound after 30 days (Illustrative)
4°C99%
25°C90%
37°C78%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a chosen buffer solution over time.

1. Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer reagents (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, Tris base, HCl)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA)

  • pH meter

  • Incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare the desired buffer solutions (e.g., 50 mM phosphate, pH 7.4; 50 mM citrate, pH 5.0; 50 mM Tris-HCl, pH 7.4) using high-purity water.

  • Stock Solution Preparation: Accurately weigh this compound powder and dissolve it in the prepared buffer to a final concentration of 1 mg/mL.

  • Sample Incubation: Aliquot the this compound solution into several vials for each condition to be tested (e.g., different temperatures).

  • Time Points: Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C). At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each condition for analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase. A typical mobile phase for peptide analysis is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Inject the sample and monitor the elution of this compound at an appropriate wavelength (e.g., 214 nm).

    • Record the peak area of the this compound peak.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[9][10][11][12]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate at room temperature for 4 hours.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

  • Incubate at room temperature for 24 hours.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store this compound powder at 105°C for 24 hours.

  • Dissolve the heat-stressed powder in the chosen buffer and analyze by HPLC.

5. Photostability:

  • Expose a solution of this compound (1 mg/mL in the chosen buffer) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analyze by HPLC at appropriate time intervals.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Buffer Preparation prep_peptide Peptide Stock Solution prep_buffer->prep_peptide incubate Incubate at Different Conditions (pH, Temp) prep_peptide->incubate hplc HPLC Analysis incubate->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation ValHis This compound Val Valine ValHis->Val Peptide Bond Cleavage His Histidine ValHis->His Peptide Bond Cleavage OxoHis Oxidized Histidine Products ValHis->OxoHis Imidazole Ring Oxidation

Caption: Primary degradation pathways for this compound.

Troubleshooting_Tree start Stability Issue Encountered issue_type What is the issue? start->issue_type degradation Rapid Degradation issue_type->degradation Degradation aggregation Solution Cloudiness issue_type->aggregation Aggregation hplc_problem HPLC Issues issue_type->hplc_problem HPLC check_ph Verify Buffer pH and Composition degradation->check_ph check_temp Check Storage Temperature degradation->check_temp aggregation->check_ph check_conc Lower Peptide Concentration aggregation->check_conc optimize_hplc Optimize HPLC Method hplc_problem->optimize_hplc

Caption: Troubleshooting decision tree for this compound stability issues.

References

Minimizing degradation of fructosyl-valylhistidine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fructosyl-valylhistidine (FVH), a key biomarker for long-term glycemic control (as part of HbA1c). The following information is designed to help minimize the degradation of FVH during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is fructosyl-valylhistidine (FVH) and why is its stability important?

A1: Fructosyl-valylhistidine is the stable ketoamine formed through the non-enzymatic glycation of the N-terminal valine of the hemoglobin beta-chain. It is a critical component of Hemoglobin A1c (HbA1c) and serves as a primary indicator of average blood glucose levels over a two to three-month period.[1] The stability of FVH, particularly after its liberation from hemoglobin during sample preparation for enzymatic assays, is crucial for accurate quantification of HbA1c. Degradation of FVH can lead to an underestimation of HbA1c levels, potentially impacting clinical diagnoses and the monitoring of diabetic patients.

Q2: What are the primary factors that can cause FVH degradation during sample preparation?

A2: The primary factors that can lead to the degradation of liberated FVH include:

  • pH: FVH is susceptible to degradation in alkaline conditions. The stability of similar glycated peptides has been shown to be pH-dependent, with deamidation being a common degradation pathway at higher pH values.

  • Temperature: Elevated temperatures can accelerate the degradation of FVH. Thermal degradation is a common issue for many biological molecules.

  • Enzymatic Activity: Incomplete or non-specific protease activity during the digestion of hemoglobin can lead to variable FVH liberation. Conversely, contaminating enzymes in the sample could potentially degrade FVH.

  • Oxidizing Agents: The presence of strong oxidizing agents in reagents or improperly stored samples can lead to the chemical degradation of FVH.

Q3: How does the proteolytic digestion step impact FVH stability and measurement?

A3: Most enzymatic assays for HbA1c require a proteolytic digestion step to release FVH from the hemoglobin molecule so it can be accessed by the measurement enzyme, fructosyl peptide oxidase (FPOX).[2][3][4] The completeness and specificity of this digestion are critical. Incomplete digestion will result in falsely low FVH readings. The conditions of the digestion, such as pH, temperature, and incubation time, must be optimized to ensure complete liberation of FVH without causing its degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low HbA1c/FVH readings Incomplete cell lysis: Insufficient release of hemoglobin from red blood cells.Ensure complete homogenization of the sample. A Dounce homogenizer can be effective.[5]
Incomplete proteolytic digestion: The protease is not efficiently liberating FVH from the hemoglobin.Optimize digestion parameters: ensure the correct enzyme-to-substrate ratio, incubation time, and temperature as specified in your assay protocol.
FVH degradation due to high pH: The pH of the sample or buffers is too alkaline.Maintain a neutral to slightly acidic pH (around pH 7.0) during sample preparation and analysis.[6]
Sample hemolysis during transport/storage: Ruptured red blood cells can interfere with enzymatic assays.For enzymatic assays, it is recommended to use whole blood rather than just the precipitated cell fraction after plasma separation, as hemolysis during transport can lead to falsely low results.[7]
High variability in results Inconsistent sample handling: Differences in storage time or temperature between samples.Standardize sample handling procedures. Use fresh samples whenever possible or store them consistently at recommended temperatures.[5]
Pipetting errors: Inaccurate volumes of samples, standards, or reagents.Use calibrated pipettes and avoid pipetting very small volumes to minimize errors. Prepare a master mix for reagents where possible.[5]
Presence of interfering substances: Components in the sample are inhibiting the enzymatic reaction.Avoid substances like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (B81097) (>0.2%) in your sample preparation.[5] Consider deproteinizing samples if interference is suspected.
No or very low signal Expired or improperly stored reagents: The assay components, particularly the enzymes, have lost activity.Always check the expiration dates of your kit components and store them according to the manufacturer's instructions.[5]
Incorrect instrument settings: The plate reader or analyzer is not set to the correct wavelength or parameters.Verify the instrument settings, including the filter, against the assay protocol.[5]

Quantitative Data Summary

Specific kinetic data for the degradation of liberated fructosyl-valylhistidine is not extensively available in public literature. The following table summarizes the expected impact of key parameters on FVH stability based on general principles of peptide and fructan chemistry.

Parameter Condition Expected Impact on FVH Stability Notes
pH < 6.0Generally stableExtreme acidic conditions can also lead to hydrolysis over extended periods.
7.0 - 7.5Optimal for many enzymatic assaysThis is a typical physiological pH range.
> 8.0Increased degradationAlkaline conditions can promote degradation pathways such as deamidation.
Temperature 2-8°CHigh stabilityRecommended for short to medium-term storage of whole blood samples.
Room Temperature (~25°C)Moderate stabilityDegradation rate increases compared to refrigerated storage.
> 37°CLow stabilitySignificantly increased rate of degradation.
Storage Time < 24 hoursMinimal degradationWhen stored at 2-8°C.
> 24 hoursPotential for significant degradationEspecially if not stored properly.

Experimental Protocols

Protocol 1: Whole Blood Sample Preparation for Enzymatic HbA1c Assay

This protocol outlines the general steps for preparing a whole blood sample for an enzymatic assay that quantifies HbA1c through the measurement of liberated FVH.

  • Sample Collection: Collect venous whole blood in an EDTA-containing tube.

  • Sample Storage: If not analyzed immediately, store the whole blood samples at 2-8°C for up to 14 days.[1] For longer-term storage, consult the specific assay manufacturer's guidelines.

  • Sample Lysis:

    • Bring the whole blood sample to room temperature.

    • Mix the sample gently by inversion.

    • Add the specified volume of the provided lysis buffer to a microcentrifuge tube.

    • Add the specified volume of the whole blood sample to the lysis buffer.

    • Vortex briefly to ensure complete lysis of the red blood cells and release of hemoglobin.

  • Proteolytic Digestion:

    • Add the protease solution to the lysed sample.

    • Incubate at the temperature and for the duration specified in the assay protocol (e.g., 37°C for 1-2 hours). This step is crucial for the liberation of FVH.

  • Enzymatic Reaction and Detection:

    • Following digestion, add the fructosyl peptide oxidase (FPOX) and chromogen solution.

    • Incubate as specified in the protocol. During this time, FPOX will oxidize FVH, leading to the production of hydrogen peroxide, which reacts with the chromogen to produce a detectable signal.[3]

    • Measure the absorbance at the specified wavelength using a spectrophotometer or plate reader.

  • Calculation: Calculate the HbA1c concentration based on a standard curve generated with calibrators provided with the assay kit.

Visualizations

FVH_Degradation_Pathway HbA1c Glycated Hemoglobin (HbA1c) (Fructosyl-Valylhistidine attached) Protease Proteolytic Digestion HbA1c->Protease Digestion FVH Liberated Fructosyl-Valylhistidine (FVH) Protease->FVH Liberation Degradation Degradation Products FVH->Degradation Degradation High_pH High pH High_pH->FVH High_Temp High Temperature High_Temp->FVH

Caption: Factors leading to the degradation of liberated Fructosyl-Valylhistidine.

References

Technical Support Center: Optimization of Enzymatic Digestion for Valylhistidine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimized enzymatic release of the dipeptide Valylhistidine from a protein substrate.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most suitable for releasing this compound?

A1: Elastase is a highly recommended serine protease for the release of this compound. It preferentially cleaves peptide bonds at the C-terminus of small, neutral amino acids such as Valine, Alanine, Glycine, and Serine.[1][2][3] Therefore, if your protein of interest has a Valine residue followed by a Histidine, elastase is an excellent candidate for targeted cleavage to release the Val-His dipeptide.

Q2: What is the optimal pH and temperature for elastase activity?

A2: The optimal pH for elastase activity is generally between 8.0 and 9.0.[2][3][4] The optimal temperature for digestion is typically 37°C.[2][3] However, higher temperatures can be used to accelerate the reaction, but this may also increase the risk of enzyme denaturation over longer incubation times.

Q3: What is a good starting enzyme-to-substrate ratio for elastase digestion?

A3: A common starting point for the enzyme-to-substrate (E:S) ratio for elastase is between 1:20 and 1:100 (w/w).[3] The optimal ratio will depend on the specific protein substrate and the desired degree of hydrolysis. It is advisable to perform a pilot experiment with varying E:S ratios to determine the best condition for maximizing this compound release while minimizing non-specific cleavage.

Q4: How can I monitor the progress of the enzymatic digestion?

A4: The progress of the digestion can be monitored by taking aliquots at different time points and analyzing the hydrolysate. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to quantify the amount of this compound released over time.[5][6][7]

Q5: How do I stop the enzymatic reaction?

A5: The enzymatic reaction can be stopped by inactivating the elastase. This can be achieved by heating the reaction mixture to 95°C for 10 minutes or by adding an acid, such as 10% formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.5-1%.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incorrect Enzyme Selection Ensure that the protein sequence upstream of the this compound moiety is susceptible to cleavage by the chosen enzyme. Use bioinformatics tools to predict cleavage sites. Elastase is a good starting point as it cleaves after Valine.[1][2]
Suboptimal Reaction Conditions Verify that the pH of the reaction buffer is within the optimal range for elastase (pH 8.0-9.0).[2][4] Confirm that the incubation temperature is appropriate (typically 37°C).[2][3]
Insufficient Enzyme Concentration Increase the enzyme-to-substrate ratio. Try ratios from 1:50 up to 1:20.[3]
Short Incubation Time Extend the incubation period. Take time-course samples to determine the optimal digestion time for this compound release.
Presence of Inhibitors Ensure the protein sample is free from protease inhibitors. Some common inhibitors of elastase include phenylmethylsulfonyl fluoride (B91410) (PMSF) and diisopropyl fluorophosphate (B79755) (DFP).[2] High salt concentrations (e.g., >100 mM NaCl) can also inhibit elastase activity.[2]
Protein Substrate is Insoluble or Folded Denature the protein substrate prior to digestion using agents like urea (B33335) or guanidine-HCl. Note that the concentration of these denaturants may need to be reduced before adding the enzyme, as they can affect enzyme activity.
Issue 2: Presence of Undesired Peptide Fragments
Possible Cause Suggested Solution
Over-digestion Decrease the incubation time or lower the enzyme-to-substrate ratio. Perform a time-course experiment to find the point of maximum this compound release before significant further degradation occurs.
Non-specific Cleavage Ensure the reaction conditions (pH, temperature) are optimal for the specific enzyme to maximize its specificity. Consider using a more specific protease if non-specific cleavage is a persistent issue.
Contaminating Protease Activity Use a high-purity, sequencing-grade enzyme to avoid contamination with other proteases that may have different cleavage specificities.
Issue 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Complex Hydrolysate Mixture Employ solid-phase extraction (SPE) to clean up the sample and enrich for small peptides.[8] C18 SPE cartridges are commonly used for this purpose.
Co-elution with Other Peptides/Amino Acids Optimize the HPLC or LC-MS/MS separation method. Adjust the gradient, mobile phase composition, or use a different column chemistry to improve the resolution of this compound from other components.
Low Concentration of Target Dipeptide Concentrate the hydrolysate before purification. This can be done by lyophilization or vacuum centrifugation.

Quantitative Data Summary

Table 1: Optimal Conditions for Elastase Digestion

ParameterRecommended RangeNotes
pH 8.0 - 9.0Elastase activity is significantly lower at acidic pH.[2][4]
Temperature 37°CHigher temperatures can increase activity but may lead to enzyme instability over time.[2][3]
Enzyme:Substrate Ratio (w/w) 1:100 to 1:20Start with 1:50 and optimize based on the specific substrate and desired digestion speed.[3]
Incubation Time 2 - 18 hoursDependent on the E:S ratio and substrate. Monitor progress to determine the optimum time.[3]

Table 2: Effect of Common Reagents on Elastase Activity

ReagentEffectTypical Concentration
Tris Buffer Activator50-100 mM
Sodium Chloride (NaCl) Inhibitor> 100 mM[2]
Phenylmethylsulfonyl fluoride (PMSF) Irreversible Inhibitor1 mM
Diisopropyl fluorophosphate (DFP) Irreversible Inhibitor1 mM[2]
Urea Denaturant (can enhance digestion of folded proteins)2-6 M (may require dilution before adding enzyme)

Experimental Protocols

Protocol 1: Enzymatic Digestion of a Protein Substrate with Elastase
  • Protein Substrate Preparation:

    • Dissolve the protein substrate in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0) to a final concentration of 1-5 mg/mL.

    • If the protein is not readily soluble or is tightly folded, it can be denatured by adding urea to a final concentration of 6 M. Incubate at 37°C for 1 hour. Dilute the solution with the reaction buffer to reduce the urea concentration to below 2 M before adding the enzyme.

  • Enzyme Preparation:

    • Reconstitute lyophilized elastase in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzymatic Digestion:

    • Add the elastase stock solution to the prepared protein substrate to achieve the desired enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reaction mixture at 37°C with gentle agitation for 2 to 18 hours. It is recommended to perform a time-course experiment (e.g., taking samples at 2, 4, 8, and 18 hours) to determine the optimal digestion time.

  • Reaction Termination:

    • Stop the digestion by either heating the sample at 95°C for 10 minutes or by adding formic acid to a final concentration of 1%.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) through it, followed by 1 mL of water.

  • Equilibration:

    • Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water through it.

  • Sample Loading:

    • Acidify the digested sample from Protocol 1 with formic acid to a final concentration of 0.1%.

    • Load the acidified sample onto the conditioned and equilibrated C18 cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution:

    • Elute the peptides from the cartridge using 1-2 mL of a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water.

  • Drying:

    • Dry the eluted sample in a vacuum centrifuge.

Protocol 3: Quantification of this compound using HPLC-UV
  • Sample Preparation:

    • Reconstitute the dried, cleaned-up peptide sample from Protocol 2 in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

    • Prepare a standard curve of known concentrations of synthetic this compound.

  • Derivatization (Optional, for enhanced UV detection):

    • If the concentration of this compound is low, pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be performed to enhance UV absorbance.[9][10] Follow the specific protocol for the chosen derivatization reagent.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm (for peptide bonds) or at the specific wavelength for the derivatized dipeptide.

    • Injection Volume: 20 µL.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_cleanup Sample Cleanup cluster_analysis Analysis Prot_Prep Protein Substrate Preparation & Denaturation Digestion Enzymatic Digestion Prot_Prep->Digestion Enzyme_Prep Enzyme Preparation Enzyme_Prep->Digestion Termination Reaction Termination Digestion->Termination SPE Solid-Phase Extraction (SPE) Termination->SPE Analysis HPLC or LC-MS/MS Analysis SPE->Analysis Quant Quantification of This compound Analysis->Quant

Caption: Overall experimental workflow for this compound release.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Enzyme Is the enzyme appropriate? (e.g., Elastase) Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? (pH 8-9, 37°C) Check_Enzyme->Check_Conditions Yes Select_Enzyme Select appropriate enzyme Check_Enzyme->Select_Enzyme No Check_Ratio Is the E:S ratio sufficient? (1:100 to 1:20) Check_Conditions->Check_Ratio Yes Optimize_Conditions Optimize pH and temperature Check_Conditions->Optimize_Conditions No Check_Inhibitors Are inhibitors present? Check_Ratio->Check_Inhibitors Yes Increase_Ratio Increase E:S ratio Check_Ratio->Increase_Ratio No Success Yield Improved Check_Inhibitors->Success No Remove_Inhibitors Purify sample to remove inhibitors Check_Inhibitors->Remove_Inhibitors Yes Select_Enzyme->Success Optimize_Conditions->Success Increase_Ratio->Success Remove_Inhibitors->Success

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Fructosyl-Valylhistidine (FVH) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in fructosyl-valylhistidine (FVH) antibodies.

Frequently Asked Questions (FAQs)

Q1: What is fructosyl-valylhistidine (FVH) and why is it important?

A1: Fructosyl-valylhistidine is the specific glycated dipeptide at the N-terminus of the hemoglobin β-chain. It is the primary epitope recognized by antibodies targeting glycated hemoglobin (HbA1c), a crucial biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.

Q2: What is antibody cross-reactivity in the context of FVH immunoassays?

A2: Antibody cross-reactivity occurs when an antibody designed to bind specifically to FVH also binds to other structurally similar molecules.[1] This can lead to inaccurate quantification of HbA1c, resulting in either falsely elevated or decreased measurements. Common cross-reactants for FVH antibodies may include other glycated proteins or peptides, such as fructosyl-lysine (B1674161) or glycated albumin.

Q3: What are the common causes of cross-reactivity with anti-FVH antibodies?

A3: The primary causes of cross-reactivity include:

  • Epitope Similarity: Other glycated proteins may present epitopes that are structurally similar to FVH, leading to off-target binding.

  • Polyclonal Antibody Heterogeneity: Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the target antigen. This heterogeneity increases the likelihood of some antibodies in the mixture cross-reacting with other molecules.

  • Assay Conditions: Suboptimal assay conditions, such as inappropriate buffer composition, incubation times, or temperature, can promote non-specific binding.

Q4: How can I determine if my anti-FVH antibody is cross-reacting?

A4: Cross-reactivity can be assessed using several methods, including:

  • Competitive ELISA: This is a common method to quantify the degree of cross-reactivity by measuring the inhibition of antibody binding to FVH in the presence of potential cross-reactants.

  • Western Blotting: This technique can be used to visualize if the antibody binds to other proteins in a complex sample.

  • Dot Blot: A simpler and quicker method for preliminary screening of antibody specificity against a panel of potential cross-reactants.

Troubleshooting Guides

This section provides solutions to common problems encountered during FVH immunoassays that may be related to antibody cross-reactivity.

Issue 1: High Background Signal in FVH ELISA

High background can obscure the specific signal from FVH, leading to inaccurate results.

Possible Cause Recommended Solution
Non-specific binding of the primary or secondary antibody. Increase the number of wash steps and the soaking time between washes.[2] Optimize the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking buffer.[2]
Cross-reactivity of the secondary antibody. Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species. Run a control with only the secondary antibody to check for non-specific binding.
Suboptimal antibody concentration. Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Contaminated reagents or buffers. Prepare fresh buffers and reagents. Ensure proper storage of all components.
Improper plate washing. Ensure complete aspiration of wash buffer from the wells after each wash step. Use an automated plate washer for consistency if available.[3]

Troubleshooting Workflow for High Background in ELISA

High_Background_Troubleshooting Start High Background Signal Detected Check_Washing Review Washing Protocol - Increase wash steps? - Increase soak time? Start->Check_Washing Check_Blocking Evaluate Blocking Step - Optimize blocker concentration? - Try different blocker? Check_Washing->Check_Blocking Check_Antibody_Conc Assess Antibody Concentrations - Titrate primary antibody? - Titrate secondary antibody? Check_Blocking->Check_Antibody_Conc Check_Secondary_Ab Verify Secondary Antibody - Use pre-adsorbed secondary? - Run secondary only control? Check_Antibody_Conc->Check_Secondary_Ab Check_Reagents Inspect Reagents - Prepare fresh buffers? - Check for contamination? Check_Secondary_Ab->Check_Reagents Resolved Background Reduced Check_Reagents->Resolved If problem persists, re-evaluate entire protocol

Caption: Troubleshooting flowchart for addressing high background signals in an FVH ELISA.

Issue 2: Inconsistent or Non-Reproducible Results

Variability in results can be a symptom of underlying cross-reactivity issues or other experimental inconsistencies.

Possible Cause Recommended Solution
Lot-to-lot variability of polyclonal antibodies. If using polyclonal antibodies, qualify each new lot to ensure consistent performance. Consider switching to a monoclonal antibody for higher specificity and consistency.
Matrix effects from the sample. The sample matrix (e.g., serum, plasma) can contain interfering substances. Dilute the sample to minimize matrix effects, but ensure the FVH concentration remains within the detection range of the assay.
Inconsistent incubation times or temperatures. Adhere strictly to the protocol's incubation times and temperatures. Use a calibrated incubator to ensure temperature stability.
Pipetting errors. Calibrate pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes.

Quantitative Data on Antibody Specificity

The following table provides an illustrative example of cross-reactivity data for a hypothetical anti-FVH monoclonal antibody. Researchers should generate similar data for their specific antibodies and experimental conditions.

Compound Structure Concentration Tested (ng/mL) % Cross-Reactivity
Fructosyl-Valylhistidine (FVH) Glycated Dipeptide100100%
Fructosyl-Valine Glycated Amino Acid1000< 1%
Fructosyl-Lysine Glycated Amino Acid1000< 0.1%
Glycated Human Serum Albumin Glycated Protein10000< 0.5%
Hemoglobin A0 Non-glycated Protein10000< 0.01%

% Cross-Reactivity = (Concentration of FVH giving 50% inhibition / Concentration of cross-reactant giving 50% inhibition) x 100

Experimental Protocols

Protocol: Assessing Anti-FVH Antibody Cross-Reactivity using Competitive ELISA

This protocol outlines the steps to determine the specificity of an anti-FVH antibody by measuring its cross-reactivity against potentially interfering compounds.

Materials:

  • High-binding 96-well microplate

  • Anti-FVH antibody (primary antibody)

  • Fructosyl-Valylhistidine (FVH) standard

  • Potential cross-reactants (e.g., fructosyl-lysine, glycated albumin)

  • HRP-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Workflow for Competitive ELISA

Competitive_ELISA_Workflow Start Start Coat_Plate Coat plate with FVH-conjugate Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add mixture of anti-FVH Ab and sample/competitor Wash2->Add_Sample Incubate Incubate Add_Sample->Incubate Wash3 Wash Incubate->Wash3 Add_Secondary Add HRP-conjugated secondary antibody Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Incubate3 Incubate in dark Add_Substrate->Incubate3 Add_Stop Add stop solution Incubate3->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate

Caption: Step-by-step workflow for a competitive ELISA to assess antibody cross-reactivity.

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with an FVH-conjugate (e.g., FVH-BSA) at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the FVH standard and the potential cross-reactants.

    • In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the anti-FVH antibody with the different concentrations of the FVH standard or the potential cross-reactants for 1 hour at room temperature.

    • Transfer the antibody-antigen mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the FVH standard.

    • For each potential cross-reactant, determine the concentration required to cause 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the formula provided in the quantitative data table section.

Protocol: Dot Blot for Rapid Screening of Cross-Reactivity

This protocol provides a simpler method for a preliminary assessment of antibody specificity.

Materials:

  • Nitrocellulose or PVDF membrane

  • FVH standard and potential cross-reactants

  • Anti-FVH antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application: Spot 1-2 µL of different concentrations of the FVH standard and potential cross-reactants onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-FVH antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Analysis: Compare the signal intensity of the spots for the cross-reactants to the FVH standard spots. A strong signal from a cross-reactant indicates significant cross-reactivity.

References

Technical Support Center: Enhancing Chromatographic Resolution of Valylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the chromatographic resolution of the dipeptide Valylhistidine.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.

Q1: My this compound peak is broad and shows poor symmetry (tailing or fronting). What are the likely causes and how can I fix it?

A1: Poor peak shape for a polar and potentially zwitterionic dipeptide like this compound is a common issue. The primary causes often relate to secondary interactions with the stationary phase, mobile phase mismatch, or column overload.

Troubleshooting Workflow for Poor Peak Shape:

Troubleshooting Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, or Broadening) check_all_peaks Does the issue affect all peaks? start->check_all_peaks instrument_issue Potential Instrument Issue: - Extra-column dead volume - Leaks - Injector problems check_all_peaks->instrument_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No yes_path Yes check_connections Check and tighten all fittings. Use shorter, narrower ID tubing. instrument_issue->check_connections no_path No reduce_load Reduce Injection Concentration/Volume analyte_specific_issue->reduce_load peak_improves_overload Peak Shape Improves? reduce_load->peak_improves_overload overload_confirmed Issue is Column Overload. Operate at lower concentrations. peak_improves_overload->overload_confirmed Yes mobile_phase_check Optimize Mobile Phase peak_improves_overload->mobile_phase_check No ph_optimization Adjust pH away from pKa values (Valine ~2.3, 9.6; Histidine ~1.8, 6.0, 9.2) mobile_phase_check->ph_optimization buffer_strength Increase buffer concentration (e.g., 20-50 mM) ph_optimization->buffer_strength ion_pairing Add ion-pairing agent (e.g., 0.1% TFA) buffer_strength->ion_pairing column_check Evaluate Stationary Phase ion_pairing->column_check column_type Consider a different column: - HILIC for high polarity - C8 for less hydrophobic retention - End-capped column to reduce silanol (B1196071) interactions

Caption: Troubleshooting workflow for poor peak shape of this compound.

  • Secondary Silanol Interactions: The basic imidazole (B134444) group of the histidine residue can interact with acidic residual silanol groups on silica-based columns, causing peak tailing.[1][2]

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid - TFA) to protonate the silanol groups and minimize these interactions. Alternatively, use an end-capped column where these silanol groups are chemically bonded.[1][3]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound's carboxylic acid and amino groups. If the pH is close to a pKa value, you may observe peak broadening or splitting due to the presence of multiple ionic forms.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of valine and histidine.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4][5]

    • Solution: Reduce the sample concentration or injection volume.[4][5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]

Q2: I am seeing two or more peaks for what should be a single this compound standard. What could be the cause?

A2: The appearance of multiple peaks for a single standard can be due to several factors:

  • Chiral Enantiomers: this compound exists as different stereoisomers (L-Val-L-His, D-Val-L-His, etc.). If your synthesis produced a mixture of isomers and you are using a chiral stationary phase or a chiral mobile phase additive, you will see separate peaks for each enantiomer/diastereomer.[2]

    • Solution: If you intend to separate the isomers, this is the desired outcome. If not, use an achiral column and mobile phase.

  • Peak Splitting: This can be caused by a physical problem with the column or system.

    • Partially Blocked Frit: The inlet frit of the column may be partially blocked with particulate matter from the sample or mobile phase.

    • Column Void: A void may have formed at the head of the column.

    • Injector Issues: Problems with the injector can lead to a split sample injection.[5]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column may need to be replaced. Ensure your samples and mobile phases are filtered.

Q3: The resolution between my this compound peak and a closely eluting impurity is poor. How can I improve it?

A3: Improving resolution requires optimizing one or more of the three main chromatographic parameters: efficiency, selectivity, and retention factor.

Logical Flow for Improving Resolution:

Improving Resolution start Poor Resolution efficiency Increase Efficiency (N) Sharper Peaks start->efficiency selectivity Change Selectivity (α) Alter Peak Spacing start->selectivity retention Increase Retention Factor (k') Move Peaks Away from Void start->retention efficiency_actions - Use smaller particle size column - Use a longer column - Optimize flow rate efficiency->efficiency_actions selectivity_actions - Change mobile phase pH - Change organic modifier (ACN vs. MeOH) - Change stationary phase (e.g., C18 to Phenyl or HILIC) selectivity->selectivity_actions retention_actions - Decrease organic solvent percentage - Use a weaker solvent retention->retention_actions

Caption: Key parameters to adjust for improving chromatographic resolution.

  • Optimize Mobile Phase Composition:

    • Gradient Slope: For gradient elution, a shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.[7]

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.

    • pH: As mentioned previously, adjusting the pH can significantly impact the retention and selectivity of ionizable compounds like this compound.[3]

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, a different stationary phase may be necessary.

    • Hydrophobicity: If using a C18 column, consider a C8 for less retention or a phenyl column for different selectivity based on aromatic interactions.[1]

    • Polarity: For a very polar dipeptide like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, providing better retention and different selectivity.[8]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but will also increase the run time.[9]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. However, ensure the temperature is within the stable range for both the column and the analyte.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: A good starting point for method development for dipeptides is a C18 column with a mobile phase consisting of an aqueous component with an acid modifier and an organic modifier.[1]

ParameterRecommended Starting Condition
Stationary Phase C18, 3-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min for a 4.6 mm ID column
Column Temperature 25-40 °C
Detection UV at 210-220 nm (for the peptide bond)

Q2: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase modifier?

A2: The choice of acid modifier can impact peak shape and mass spectrometry compatibility.

ModifierProsCons
TFA (0.1%) Excellent ion-pairing agent, leading to sharp peaks and good resolution.[10]Can cause ion suppression in mass spectrometry.
Formic Acid (0.1%) Volatile and compatible with mass spectrometry.May result in broader peaks for basic peptides compared to TFA due to weaker ion-pairing.[9]

For initial method development with UV detection, TFA is often preferred for better peak shape. For LC-MS applications, formic acid is the standard choice.

Q3: How can I separate the different stereoisomers of this compound?

A3: Chiral separation of amino acids and small peptides can be achieved using specialized chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase.[2][11]

  • Chiral Stationary Phases: Columns with chiral selectors like cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin-based), or cinchona alkaloid-derived zwitterionic phases are effective for separating enantiomers and diastereomers of small peptides.[2][12]

  • Chiral Mobile Phase Additives: Adding a chiral molecule to the mobile phase can induce the formation of transient diastereomeric complexes with the this compound enantiomers, allowing for their separation on a standard achiral column.

Q4: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable technique for this compound?

A4: Yes, HILIC is an excellent option for separating polar and hydrophilic compounds like this compound that may have poor retention in reversed-phase chromatography.[8][13] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The separation mechanism involves partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[13]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound using a standard C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size, 120 Å pore size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      30.0 60
      31.0 95
      35.0 95
      36.0 5

      | 45.0 | 5 |

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: HILIC Method for Enhanced Retention of this compound

This protocol is suitable for this compound when poor retention is observed in reversed-phase mode.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 10 mM ammonium (B1175870) formate (B1220265) in water and adjust the pH to 3.0 with formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases.

  • Chromatographic Conditions:

    • Column: HILIC (e.g., amide-bonded silica), 2.1 x 100 mm, 3 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 215 nm or Mass Spectrometry.

    • Injection Volume: 2-5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A
      0.0 5
      15.0 40
      16.0 5

      | 25.0 | 5 |

  • Sample Preparation:

    • Dissolve the this compound sample in a mixture of 90% acetonitrile and 10% water to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

References

Technical Support Center: Sensitive Detection of Valylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the sensitive detection of the dipeptide Valylhistidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and performance data for the recommended analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound in biological samples?

For high sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method. It allows for precise identification and quantification of this compound, even in complex matrices like plasma and urine. Immunoassays, specifically in a competitive format, can also be developed for sensitive detection, though they may be more susceptible to cross-reactivity.

Q2: I am observing a low signal or no signal for this compound in my LC-MS/MS analysis. What are the possible causes?

Low or no signal can stem from several factors:

  • Sample Degradation: this compound can be degraded by peptidases in biological samples. Ensure rapid sample processing and consider the use of protease inhibitors.

  • Poor Extraction Recovery: The sample preparation method may not be optimal for this compound. Re-evaluate the extraction solvent and pH.

  • Matrix Effects: Components in the biological matrix can suppress the ionization of this compound in the mass spectrometer. A more efficient sample cleanup or the use of a stable isotope-labeled internal standard can mitigate this.

  • Suboptimal MS Parameters: The mass spectrometer settings, including collision energy and ion transitions, may not be optimized for this compound.

Q3: My immunoassay for this compound shows high background noise. How can I reduce it?

High background in an immunoassay can be caused by:

  • Non-specific Binding: The antibodies may be binding to other molecules in the sample or to the assay plate itself. Increase the concentration of the blocking agent (e.g., BSA or casein) and optimize washing steps.

  • Low Antibody Specificity: The antibody may cross-react with other similar dipeptides or molecules. Consider using a more specific monoclonal antibody.

  • Reagent Quality: Ensure all reagents, including buffers and conjugates, are fresh and properly prepared.

Q4: What are the best practices for storing plasma and urine samples for this compound analysis?

To ensure the stability of this compound, samples should be processed promptly after collection. For long-term storage, it is recommended to store plasma and urine at -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.[2]

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Contamination of the column or guard column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace the guard column.
High Signal Variability (Poor Precision) - Inconsistent sample preparation. - Matrix effects varying between samples. - Instrument instability.- Automate sample preparation steps where possible. - Use a stable isotope-labeled internal standard for this compound. - Perform system suitability tests before each analytical run.
Carryover (Signal Detected in Blank Injections) - Adsorption of this compound to the injector, tubing, or column. - Insufficient needle wash.- Use a stronger needle wash solution containing organic solvent and acid. - Optimize the wash procedure with multiple wash cycles. - If carryover persists, consider replacing the injector rotor seal and tubing.
Immunoassay (Competitive ELISA) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal or No Curve - Inactive enzyme conjugate. - Incorrect buffer composition or pH. - Insufficient incubation times.- Use a fresh batch of enzyme conjugate. - Verify the pH and composition of all buffers. - Optimize incubation times and temperatures.
High Coefficient of Variation (%CV) between Replicates - Inconsistent pipetting. - Improper plate washing. - Temperature variation across the plate.- Use calibrated pipettes and ensure proper technique. - Ensure all wells are washed thoroughly and consistently. - Incubate plates in a temperature-controlled environment.
Low Assay Sensitivity - Suboptimal antibody or competitor concentration. - High background noise.- Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the labeled competitor. - Address high background issues as described in the FAQs.

Data Presentation

Table 1: Performance Characteristics of LC-MS/MS for Dipeptide Quantification
ParameterTypical Performance
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Linear Dynamic Range 1 - 1000 ng/mL
Accuracy (% Bias) ± 15%
Precision (%RSD) < 15%
Recovery 85 - 115%

Note: These values are representative for dipeptide analysis and may vary depending on the specific matrix and instrumentation.

Table 2: Representative Performance Characteristics of a Competitive Immunoassay for Small Peptides
ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 5 ng/mL
IC50 (50% Inhibitory Concentration) 1 - 50 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike and Recovery 80 - 120%

Note: As a specific immunoassay for this compound is not commercially available, these are typical performance characteristics for a competitive immunoassay for a small peptide (hapten).

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (this compound-d8, 1 µg/mL in water).

  • Add 400 µL of ice-cold methanol (B129727) containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 255.1 -> Product ions (Q3) m/z 110.1, 138.1

    • This compound-d8 (IS): Precursor ion (Q1) m/z 263.2 -> Product ions (Q3) m/z 118.1, 146.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Detailed Methodology for Competitive Immunoassay (ELISA) for this compound

1. Reagent Preparation

  • Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • This compound-HRP Conjugate: Prepare according to the manufacturer's instructions.

  • Anti-Valylhistidine Antibody: Dilute to the optimal concentration (determined by titration) in Assay Buffer.

2. Assay Procedure

  • Coat a 96-well microplate with an antibody specific for this compound overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with Blocking Buffer for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare standards of this compound and unknown samples in Assay Buffer.

  • Add 50 µL of standard or sample to each well.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2N H2SO4.

  • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Biological Sample (Plasma, Urine) protein_precipitation Protein Precipitation (e.g., Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation HILIC Separation reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: LC-MS/MS Experimental Workflow for this compound Detection.

competitive_elisa cluster_assay_principle Competitive ELISA Principle plate Antibody-Coated Well binding Competition for Antibody Binding plate->binding sample Sample this compound (Unlabeled) sample->binding conjugate This compound-HRP (Labeled) conjugate->binding wash Wash Step binding->wash substrate Substrate Addition wash->substrate signal Color Development (Inverse to Concentration) substrate->signal

Caption: Principle of Competitive ELISA for this compound.

valylhistidine_biochemical_context cluster_context Biochemical Context of this compound protein Dietary & Endogenous Proteins catabolism Protein Catabolism (Digestion, Turnover) protein->catabolism valhis This compound catabolism->valhis glycation Model for Glycation Studies (e.g., HbA1c formation) valhis->glycation Investigated in cu_complex Complex with Cu(II) (SOD Mimicry Research) valhis->cu_complex Forms

Caption: Biochemical Origin and Roles of this compound.

References

Preventing Valylhistidine adduct formation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Valylhistidine (Val-His) adduct formation during mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my mass spectrum that correspond to my Val-His peptide plus +22 Da, +38 Da, and other variations. What are these, and how can I get rid of them?

A1: These unexpected peaks are likely adducts, where ions from your sample matrix or mobile phase have non-covalently attached to your Val-His peptide. The +22 Da and +38 Da additions typically correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively.[1][2] These adducts can complicate data interpretation and reduce the signal intensity of your target analyte.[3]

Troubleshooting Steps:

  • Improve Sample and Mobile Phase Purity:

    • Use high-purity, LC-MS grade solvents and reagents to minimize sodium and potassium ion contamination.[4]

    • Avoid using glassware that may leach sodium ions; instead, use certified low-density polyethylene (B3416737) (LDPE) or polypropylene (B1209903) containers for mobile phase and sample preparation.[2]

  • Optimize Mobile Phase Composition:

    • For positive ion mode, ensure a sufficient source of protons to favor the formation of the protonated molecule [M+H]⁺ over metal adducts. The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can significantly reduce sodium and potassium adducts.[2][4][5]

    • Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are generally preferred for LC-MS as they are less likely to cause persistent contamination of the mass spectrometer.[5]

  • Implement Sample Desalting:

    • If your sample has a high salt concentration, desalting prior to analysis is crucial.[6][7] Techniques like solid-phase extraction (SPE) with a C18 cartridge can effectively remove salts while retaining your peptide.[8]

Q2: My Val-His peptide contains a histidine residue. Are there any specific types of adducts I should be aware of?

A2: Yes, the histidine residue in your dipeptide can be particularly susceptible to certain types of adduct formation. Histidine, along with other residues like lysine (B10760008) and cysteine, can be targets for Michael addition reactions with reactive aldehydes that may be present as contaminants or degradation products in your sample.[9]

Troubleshooting Steps:

  • Control Sample Storage and Handling:

    • Store samples at low temperatures (e.g., -80°C) to minimize degradation that could generate reactive species.

    • Work quickly during sample preparation and keep samples on ice to reduce the potential for unwanted side reactions.[4]

  • Consider the Use of Antioxidants:

    • If you suspect that oxidative stress is leading to the formation of reactive aldehydes in your sample, consider adding an antioxidant like ascorbic acid during sample preparation. This can help to quench reactive species and prevent adduct formation.

  • pH Control:

    • The reactivity of the histidine side chain is pH-dependent. Maintaining a slightly acidic pH during sample preparation and analysis can help to protonate the imidazole (B134444) ring of histidine, potentially reducing its nucleophilicity and susceptibility to adduct formation.

Q3: Can my LC-MS instrument parameters be optimized to reduce Val-His adduct formation?

A3: Yes, optimizing your mass spectrometer's source parameters can help to minimize the observation of adducts.

Troubleshooting Steps:

  • Increase Source Temperature and Cone Voltage:

    • Carefully increasing the ion source temperature and the cone (or fragmentor) voltage can sometimes dissociate weakly bound adducts in the gas phase, leading to a cleaner spectrum with a more intense [M+H]⁺ signal.[10] However, be cautious as excessive energy can lead to in-source fragmentation of your Val-His peptide.

  • Optimize Nebulizer and Gas Flow Rates:

    • Proper optimization of the nebulizing and drying gas flow rates can improve desolvation efficiency, which can indirectly help in reducing adduct formation by minimizing the co-transfer of non-volatile salts into the gas phase.

Quantitative Data Summary

The following table summarizes the impact of different mobile phase additives on the relative abundance of protonated peptides versus their sodium adducts. This data is generalized from typical peptide analysis and illustrates the effectiveness of acidic modifiers.

Mobile Phase AdditiveTypical ConcentrationRelative Abundance of [M+H]⁺Relative Abundance of [M+Na]⁺
None (Water/Acetonitrile)-Low to ModerateHigh
Formic Acid0.1%HighLow
Acetic Acid0.1%Moderate to HighLow to Moderate
Trifluoroacetic Acid (TFA)0.1%Very High (but can cause ion suppression)Very Low
Ammonium Formate10 mMHighLow

Detailed Experimental Protocols

Protocol 1: Sample Desalting using Solid-Phase Extraction (SPE)

This protocol is designed to remove salts and other small molecule interferences from your Val-His sample prior to LC-MS analysis.[7][8]

Materials:

  • C18 SPE cartridge

  • SPE manifold

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Sample containing Val-His

Methodology:

  • Conditioning: Pass 1 mL of 100% acetonitrile through the C18 cartridge.

  • Equilibration: Pass 2 mL of 0.1% formic acid in water through the cartridge.

  • Sample Loading: Load your acidified Val-His sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts.

  • Elution: Elute the desalted Val-His peptide with 1 mL of 50-80% acetonitrile in 0.1% formic acid.

  • Dry Down and Reconstitution: Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator and reconstitute in a suitable volume of the initial LC mobile phase.

Protocol 2: Optimization of Mobile Phase for Reduced Adduct Formation

This protocol outlines how to select and prepare a mobile phase to minimize sodium and potassium adducts during the analysis of Val-His.[5]

Materials:

  • LC-MS grade water and acetonitrile

  • High-purity formic acid

  • Certified LDPE solvent bottles

Methodology:

  • Aqueous Mobile Phase (A): In a certified LDPE bottle, prepare a solution of 0.1% formic acid in LC-MS grade water.

  • Organic Mobile Phase (B): In a separate certified LDPE bottle, prepare a solution of 0.1% formic acid in LC-MS grade acetonitrile.

  • System Flush: Before running your samples, flush the entire LC system, including the autosampler, with the prepared mobile phases to remove any residual salts.

  • Gradient Elution: Use a standard reversed-phase gradient (e.g., 5-95% B over 10 minutes) for the separation of your Val-His peptide. The consistent presence of formic acid will promote the formation of the [M+H]⁺ ion.

Visual Diagrams

Adduct_Formation_Pathway cluster_sample Sample Matrix cluster_analysis Mass Spectrometry Analysis Val-His Val-His Adduct_Ions [M+Na]+, [M+K]+ Val-His->Adduct_Ions Ionization Process Covalent_Adducts Covalent Adducts (e.g., with Histidine) Val-His->Covalent_Adducts Side Reactions Protonated_Molecule [M+H]+ (Target Ion) Val-His->Protonated_Molecule Desired Ionization Na_K_ions Na+, K+ Ions Na_K_ions->Adduct_Ions Reactive_Aldehydes Reactive Aldehydes Reactive_Aldehydes->Covalent_Adducts

Caption: Formation of adducts with this compound during MS analysis.

Prevention_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis LC-MS Analysis High_Purity Use High-Purity Solvents & Reagents Acidic_Modifier Add 0.1% Formic Acid to Mobile Phase High_Purity->Acidic_Modifier Clean_Containers Use Certified LDPE Containers Clean_Containers->Acidic_Modifier Optimized_Params Optimize Source Parameters Acidic_Modifier->Optimized_Params Desalting Perform Sample Desalting (SPE) Desalting->Optimized_Params Clean_Spectrum Clean Mass Spectrum ([M+H]+ Dominant) Optimized_Params->Clean_Spectrum

Caption: Workflow for preventing Val-His adduct formation.

References

Strategies for improving the solubility of Valylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Valylhistidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a dipeptide composed of the amino acids L-Valine and L-Histidine.[1] Valine contributes a non-polar, hydrophobic character, while histidine provides a basic, hydrophilic character through its imidazole (B134444) side chain.[2][3] The solubility of this compound is therefore influenced by both of these residues. Its predicted aqueous solubility is approximately 6.17 g/L.[4] Like other peptides, its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic conditions.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge, leading to minimum solubility due to increased potential for aggregation.[5] For this compound, the key ionizable groups are the C-terminal carboxyl group (pKa ~3.5), the histidine imidazole side chain (pKa ~6.0), and the N-terminal amino group (pKa ~8.5).[3][4] The theoretical pI is calculated by averaging the pKa values of the two basic groups:

  • pI = (pKaHis-side-chain + pKaN-terminus) / 2

  • pI ≈ (6.0 + 8.5) / 2 = 7.25

At a pH of approximately 7.25, this compound is least soluble. To improve solubility, the pH of the solution should be adjusted to be either significantly lower or higher than this value.

Q3: My lyophilized this compound powder is not dissolving in sterile water. What is the first step?

If this compound does not readily dissolve in water, the issue is likely related to the pH of the solution being too close to the peptide's pI (~7.25).

  • Test a small amount first : Always begin by attempting to dissolve a small portion of your peptide.[6][7]

  • Add a dilute acid : Since this compound is a basic peptide, adding a small amount of a dilute acid like 10% acetic acid dropwise will lower the pH, increase the net positive charge, and should enhance solubility.[6]

  • Use physical methods : Gentle vortexing and sonication in a water bath can help break up aggregates and accelerate dissolution.[8]

Q4: How does pH adjustment improve the solubility of this compound?

Adjusting the pH away from the isoelectric point (~7.25) increases the net charge on the this compound molecule.

  • Acidic pH (e.g., pH < 6.0): The imidazole ring of histidine and the N-terminal amino group become protonated, resulting in a net positive charge. This charge promotes repulsion between peptide molecules and favorable interactions with water, increasing solubility.

  • Basic pH (e.g., pH > 8.5): The C-terminal carboxyl group and the N-terminal amino group are deprotonated, leading to a net negative charge, which also enhances solubility.

Q5: Can I use organic co-solvents to dissolve this compound?

Yes, especially if pH adjustment alone is insufficient. The presence of the hydrophobic valine residue means that organic co-solvents can be effective.

  • Recommended Solvents : Start by dissolving the peptide in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7][9]

  • Procedure : Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer to dilute it to the final desired concentration.[7] Be mindful that the final concentration of the organic solvent should be compatible with your experimental assay.

Q6: Can temperature be used to increase solubility?

Increasing the temperature can enhance the solubility of peptides.[8] However, this should be done with caution. Gentle warming (e.g., to 30-40°C) can be effective, but excessive heat can lead to peptide degradation or aggregation. This method is often used in conjunction with stirring or sonication.

Troubleshooting Guide

Problem 1: My this compound solution is cloudy or shows a visible precipitate.

  • Cause : The pH of your solution is likely near the isoelectric point (pI ≈ 7.25) of this compound, causing it to precipitate.

  • Solution 1 (pH Adjustment) :

    • Centrifuge the solution to pellet the undissolved peptide.

    • Transfer the supernatant to a new tube.

    • Add a small volume of 10% acetic acid to the pellet to dissolve it.

    • Combine the redissolved peptide with the supernatant and adjust the final pH as needed.

  • Solution 2 (Check for Saturation) : You may have exceeded the maximum solubility for the given conditions. Try preparing a more dilute solution.

Problem 2: The peptide precipitates after I add it to my final assay buffer.

  • Cause : The final buffer composition (pH, ionic strength) is causing the peptide to become insoluble. The buffer's pH may be too close to the peptide's pI.

  • Solution 1 (Pre-adjust Stock Solution) : Ensure your peptide stock solution is prepared at a pH that maintains solubility (e.g., pH 4-5) before diluting it into the final assay buffer. The high dilution factor may prevent the final buffer's pH from shifting into the insoluble range for the peptide.

  • Solution 2 (Modify Final Buffer) : If possible, adjust the pH of the final assay buffer to be further from the peptide's pI.

  • Solution 3 (Use a Solubilizing Agent) : Consider including a small amount of a compatible organic co-solvent (like DMSO) or other solubilizing agents in your final assay buffer, if the experimental design permits.

Data Presentation

Table 1: Solubility Data for this compound and its Constituent Amino Acids.

CompoundSolventTemperature (°C)SolubilityData TypeReference
This compound WaterN/A~6.17 g/LPredicted[4]
L-Valine Water2585 g/L - 88.5 g/LExperimental[2][10]
Ethanol25Slightly SolubleExperimental[11]
Acetone, DMF25Slightly SolubleExperimental[11]
L-Histidine Water2545.6 g/LExperimental[3]
EthanolN/AVery Slightly SolubleExperimental[12]
EtherN/AInsolubleExperimental[12]

Experimental Protocols

Protocol 1: Gravimetric Determination of Aqueous Solubility

This protocol provides a method to experimentally determine the solubility of this compound in a specific aqueous buffer.

  • Preparation : Add an excess amount of lyophilized this compound powder to a known volume (e.g., 1.0 mL) of the desired aqueous buffer in a microcentrifuge tube. The goal is to create a saturated solution with visible excess solid.

  • Equilibration : Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C). Allow the solution to equilibrate for at least 24-48 hours to ensure saturation is reached.[13]

  • Separation : Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet all undissolved solid material.

  • Sampling : Carefully withdraw a precise volume of the clear supernatant (e.g., 500 µL) without disturbing the pellet.

  • Drying : Place the supernatant in a pre-weighed microcentrifuge tube. Lyophilize or use a vacuum concentrator to completely evaporate the solvent until a constant weight is achieved.

  • Calculation :

    • Weigh the tube containing the dried peptide.

    • Subtract the initial weight of the empty tube to determine the mass of the dissolved this compound.

    • Calculate the solubility using the formula:

      • Solubility (g/L) = (Mass of dried peptide in g) / (Volume of supernatant in L)

Protocol 2: Systematic Solubilization of this compound

This protocol provides a stepwise workflow for dissolving a challenging this compound sample. Always use a small aliquot for initial testing.

  • Step 1: Aqueous Solvent :

    • Add the desired volume of sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4) to the lyophilized peptide.

    • Vortex for 30 seconds. If not dissolved, proceed to the next step.

  • Step 2: Sonication :

    • Place the tube in a bath sonicator for 5-10 minutes.[8]

    • Visually inspect for dissolution. If the solution remains cloudy or contains precipitate, proceed to the next step.

  • Step 3: pH Adjustment (Acidification) :

    • Add 10% aqueous acetic acid dropwise while vortexing.[6]

    • Monitor the solution for clarity. Most basic peptides will dissolve at a pH of 4-5.

    • Once dissolved, the solution can be diluted with the desired assay buffer.

  • Step 4: Organic Co-Solvent :

    • If the peptide is still insoluble after pH adjustment, it may have significant hydrophobic character or be highly aggregated.

    • Take a fresh, dry aliquot of the peptide.

    • Add a minimal volume of 100% DMSO (e.g., 20-50 µL per mg of peptide) and vortex until fully dissolved.

    • Slowly add the desired aqueous buffer to the DMSO-peptide solution, vortexing gently, to reach the final concentration. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.

Visualizations

G cluster_0 Troubleshooting this compound Solubility start Start with Lyophilized This compound Powder step1 1. Add sterile H2O or neutral buffer (PBS) start->step1 check1 Is it dissolved? step1->check1 step2 2. Sonicate for 5-10 minutes check1->step2 No success Solution Ready for Use check1->success Yes check2 Is it dissolved? step2->check2 step3 3. Add 10% Acetic Acid dropwise to pH 4-5 check2->step3 No check2->success Yes check3 Is it dissolved? step3->check3 step4 4. Use alternative method: Dissolve in minimal DMSO, then slowly add buffer check3->step4 No check3->success Yes step4->success

Caption: A workflow for systematically troubleshooting this compound solubility.

G cluster_ph_scale Effect of pH on this compound Net Charge and Solubility pH 2 pH 2 pH 4 pH 4 pH 6 pH 6 pI ~7.25 pI ~7.25 pH 8 pH 8 pH 10 pH 10 charge_pos Net Charge: Positive (+) High Solubility pka1 pKa ~3.5 (-COOH) charge_pos->pka1 charge_neutral Net Charge: Zero (0) MINIMUM SOLUBILITY charge_neutral->pI ~7.25 charge_neg Net Charge: Negative (-) High Solubility pka3 pKa ~8.5 (-NH3+) charge_neg->pka3 pka2 pKa ~6.0 (His) pka2->pH 6

Caption: Relationship between pH, net charge, and solubility of this compound.

References

Troubleshooting inconsistent results in Valylhistidine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valylhistidine assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a dipeptide composed of the amino acids valine and histidine.[1] A significant application of this dipeptide is in clinical diagnostics, particularly in enzymatic assays for the quantification of glycated hemoglobin (HbA1c), a key biomarker for monitoring long-term glycemic control in diabetic patients.[2][3] In this context, the fructosylated form of the dipeptide, Nα-fructosyl valyl-histidine (Fru-Val-His), serves as a crucial model compound for the glycated N-terminal valine of the hemoglobin beta-subunit.[2]

Q2: What is the principle behind the enzymatic assay for fructosylated this compound in HbA1c quantification?

The enzymatic assay for HbA1c typically involves the following steps:

  • Proteolysis: The hemoglobin molecule is digested by a protease to release fructosylated peptides, including fructosyl-Val-His from the β-chain N-terminal.[1][4]

  • Oxidation: An enzyme, fructosyl peptide oxidase (FPOX), specifically catalyzes the oxidation of the fructosyl-amine linkage in fructosyl-Val-His.[1][3][4][5]

  • Detection: The reaction products of the FPOX-catalyzed reaction, typically hydrogen peroxide, are then measured, often through a colorimetric or fluorometric reaction, to quantify the amount of fructosylated this compound, which is proportional to the HbA1c concentration.[5]

Q3: What are the general guidelines for storing and handling this compound?

To ensure the stability and integrity of this compound, follow these storage and handling guidelines:

GuidelineRecommendationRationale
Storage Form Lyophilized powder is preferred for long-term storage.Minimizes degradation that can occur in solution.[6][7]
Storage Temperature Store lyophilized peptide at -20°C or -80°C for long-term storage.[6][7]Low temperatures slow down potential degradation pathways.
Protection from Moisture Store in a tightly sealed vial, and consider using a desiccator, as peptides containing histidine can be hygroscopic.[7]Moisture absorption can lead to peptide degradation.[6]
Light Protection Store away from bright light.[6]Light can cause photodegradation of the peptide.
Solution Storage If solution storage is necessary, use sterile buffers at pH 5-6, aliquot into single-use volumes, and store at -20°C.[7]Prevents bacterial contamination and degradation from repeated freeze-thaw cycles.[6][7]
Handling Before opening, allow the vial to warm to room temperature to prevent condensation.[7]Minimizes moisture contamination.

Troubleshooting Inconsistent this compound Assay Results

This section addresses specific issues that may arise during this compound assays, particularly in the context of enzymatic HbA1c determination.

Issue 1: High Variability Between Replicates

Question: My results show significant variation between replicate wells. What could be the cause?

Answer: High variability can stem from several factors during assay setup and execution.

Potential CauseRecommended Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette and preparing a master mix of reagents to be distributed to all wells.[8]
Incomplete Reagent Mixing Ensure all reagents, especially enzyme solutions and standards, are thoroughly mixed before use. Vortex gently or invert the tubes multiple times.
Edge Effects in Microplates Avoid using the outer wells of the plate for samples and standards, as they are more prone to evaporation. Fill the outer wells with a blank solution (e.g., buffer or water).
Temperature Fluctuations Ensure the incubator or water bath provides a stable and uniform temperature. Allow the plate to equilibrate to the reaction temperature before adding the final reagent to start the reaction.

Issue 2: Lower Than Expected Signal or No Signal

Question: I am observing a very low or no signal, even in my positive controls. What should I investigate?

Answer: A lack of signal often points to an issue with one of the key reaction components or the reaction conditions.

Potential CauseRecommended Solution
Enzyme Inactivity Ensure the fructosyl peptide oxidase (FPOX) has been stored correctly (typically at low temperatures) and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Incorrect Buffer pH Verify the pH of the assay buffer. The optimal pH for FPOX is typically between 7.5 and 8.0.[5]
Substrate Degradation Ensure the fructosylated this compound standard or the sample has not degraded. Follow proper storage and handling procedures.
Presence of Inhibitors Samples may contain endogenous substances that inhibit the enzyme. Consider sample purification steps like deproteinization using a spin column.[8]
Incorrect Wavelength Reading Double-check that the plate reader is set to the correct wavelength for detecting the final product of the assay.[8]

Issue 3: High Background Signal

Question: My blank wells (containing no analyte) are showing a high signal. What could be the reason?

Answer: A high background signal can be caused by contamination or non-specific reactions.

Potential CauseRecommended Solution
Reagent Contamination Use fresh, high-purity reagents and water. Ensure that pipette tips are changed between different solutions.
Sample Matrix Interference The sample matrix itself may contain substances that interfere with the assay. Run a sample blank (sample without the enzyme) to assess the contribution of the matrix to the signal.[9]
Non-Enzymatic Reaction In some cases, the detection reagents may react with each other or with components in the sample in the absence of the enzyme.

Experimental Protocols

Protocol 1: Enzymatic Assay for Fructosylated this compound

This protocol is a representative method for the colorimetric detection of fructosylated this compound using Fructosyl Peptide Oxidase (FPOX) and a peroxidase-based detection system.

Materials:

  • Fructosylated this compound standard

  • Fructosyl Peptide Oxidase (FPOX)

  • Peroxidase (POD)

  • 4-Aminoantipyrine (4-AA)

  • N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Preparation: Prepare a series of fructosylated this compound standards in potassium phosphate buffer.

  • Reagent Preparation:

    • POD/4-AA/TOOS Reagent: Dissolve POD, 4-AA, and TOOS in 0.1 M Potassium Phosphate Buffer (pH 8.0).[10] Protect this solution from light.

    • FPOX Solution: Prepare a working solution of FPOX in ice-cold potassium phosphate buffer immediately before use.[5]

  • Assay Procedure: a. Add 20 µL of standard or sample to each well of a 96-well microplate. b. Add 180 µL of the POD/4-AA/TOOS reagent to each well. c. Incubate the plate at 37°C for 5 minutes. d. Initiate the reaction by adding 20 µL of the FPOX solution to each well. e. Incubate the plate at 37°C for 30 minutes with gentle shaking. f. Measure the absorbance at 555 nm using a microplate reader.[10]

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of fructosylated this compound in the samples.

Data Presentation

Table 1: this compound Stability and Assay Parameters

ParameterValue/RecommendationReference/Note
Molecular Weight 254.29 g/mol [5]
Optimal FPOX pH 7.5 - 8.0[5]
Optimal FPOX Temperature 35 - 42°C[5]
Long-term Storage (Lyophilized) -20°C to -80°C[6][7]
Short-term Solution Storage -20°C in single-use aliquots[7]
Recommended Solution pH 5.0 - 6.0[7]
Freeze-Thaw Cycles Avoid[6][7]

Visualizations

Diagram 1: Enzymatic Assay Workflow for Fructosylated this compound

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample containing Fructosyl-Val-His AddSample Add Sample/Standard to Microplate Sample->AddSample Standard Fructosyl-Val-His Standard Curve Standard->AddSample EnzymeMix Prepare FPOX Working Solution AddEnzyme Add FPOX to Initiate Reaction EnzymeMix->AddEnzyme DetectionMix Prepare POD/4-AA/TOOS Reagent AddDetection Add Detection Reagent DetectionMix->AddDetection AddSample->AddDetection Incubate1 Incubate at 37°C AddDetection->Incubate1 Incubate1->AddEnzyme Incubate2 Incubate at 37°C AddEnzyme->Incubate2 Read Measure Absorbance at 555 nm Incubate2->Read Plot Plot Standard Curve Read->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Workflow for the enzymatic quantification of fructosylated this compound.

Diagram 2: Troubleshooting Logic for Low/No Signal

G Start Low or No Signal in Assay CheckEnzyme Check Enzyme Activity (Storage, Aliquots, Age) Start->CheckEnzyme EnzymeOK Enzyme is Active CheckEnzyme->EnzymeOK Yes EnzymeBad Enzyme Inactive -> Use new enzyme CheckEnzyme->EnzymeBad No CheckSubstrate Verify Substrate Integrity (Standard & Sample) SubstrateOK Substrate is Valid CheckSubstrate->SubstrateOK Yes SubstrateBad Substrate Degraded -> Use new standard/sample CheckSubstrate->SubstrateBad No CheckConditions Confirm Assay Conditions (pH, Temperature) ConditionsOK Conditions are Correct CheckConditions->ConditionsOK Yes ConditionsBad Incorrect Conditions -> Adjust pH/Temp CheckConditions->ConditionsBad No CheckReader Verify Plate Reader Settings (Wavelength) ReaderOK Settings are Correct CheckReader->ReaderOK Yes ReaderBad Incorrect Settings -> Adjust Wavelength CheckReader->ReaderBad No EnzymeOK->CheckSubstrate SubstrateOK->CheckConditions ConditionsOK->CheckReader InvestigateInhibitors Investigate Sample Inhibitors (Sample Prep/Dilution) ReaderOK->InvestigateInhibitors

Caption: Decision tree for troubleshooting low or absent signals in this compound assays.

References

Technical Support Center: Optimization of Fragmentation Parameters for Valylhistidine in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fragmentation parameters for the dipeptide Valylhistidine (Val-His) in tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the theoretical m/z values for the primary fragment ions of this compound?

The primary fragment ions of peptides in low-energy collision-induced dissociation (CID) are typically b and y ions.[1] For this compound (C11H18N4O3, Molecular Weight: 254.29 g/mol ), the theoretical monoisotopic m/z values for the singly charged precursor ion [M+H]+ and its main fragment ions are:

  • Precursor Ion [M+H]+: 255.15

  • b1 ion (Val): 100.08

  • y1 ion (His): 156.08

Q2: Which fragmentation parameters are most critical to optimize for Val-His analysis?

The most critical parameters to optimize for the fragmentation of this compound are:

  • Collision Energy (CE): This is the primary parameter that influences the extent of fragmentation. Insufficient CE will result in poor fragmentation, while excessive CE can lead to extensive fragmentation and loss of structurally informative ions.

  • Cone Voltage (or Fragmentor Voltage/Declustering Potential): This parameter affects the energy of ions in the source region. Optimizing the cone voltage can enhance the signal of the precursor ion and, in some cases, induce in-source fragmentation. For Val-His, it's crucial to find a balance that maximizes the precursor ion intensity without causing premature fragmentation.

Q3: What are the characteristic fragmentation patterns for peptides containing Histidine?

Peptides containing histidine residues can exhibit specific fragmentation behaviors. The imidazole (B134444) ring of histidine has a high proton affinity, which can influence charge localization and fragmentation pathways. In some cases, enhanced cleavage at the C-terminus of the histidine residue is observed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Fragmentation of Val-His Precursor Ion Insufficient Collision Energy (CE).Gradually increase the collision energy in increments of 2-5 eV and monitor the intensity of the fragment ions.
Low abundance of the precursor ion.Optimize source conditions (e.g., cone voltage, capillary voltage, gas flows) to maximize the intensity of the [M+H]+ ion at m/z 255.15.
Incorrect precursor ion selection.Verify that the isolation window in your MS/MS method is correctly centered on the m/z of the Val-His precursor ion.
Poor Signal Intensity of Fragment Ions Suboptimal Collision Energy.Perform a collision energy ramp experiment to identify the optimal CE value that yields the highest intensity for the desired fragment ions (b1 and y1).
In-source fragmentation.If the cone voltage is too high, it may be causing the Val-His to fragment before it reaches the collision cell. Gradually decrease the cone voltage to see if the precursor ion intensity increases.
Matrix effects or sample contamination.Ensure proper sample clean-up to remove interfering substances that could suppress ionization or fragmentation.
Inconsistent Fragmentation Pattern Fluctuating source or collision cell conditions.Check the stability of the collision gas pressure and ensure all MS parameters are stable between runs.
Sample degradation.Prepare fresh this compound standards for analysis.
Presence of Unexpected Fragment Ions Contaminants in the sample or solvent.Run a blank analysis to check for background ions. Use high-purity solvents and reagents.
In-source fragmentation of co-eluting species.Improve chromatographic separation to ensure that only Val-His is entering the mass spectrometer at its retention time.

Data Presentation

The following tables provide an illustrative example of how to present quantitative data for the optimization of collision energy and cone voltage for this compound analysis. Note that these are representative data and the optimal values will be instrument-dependent.

Table 1: Illustrative Data for Collision Energy Optimization for this compound

Collision Energy (eV)Precursor Ion [M+H]+ Intensity (counts)b1 Ion (m/z 100.08) Intensity (counts)y1 Ion (m/z 156.08) Intensity (counts)
51.2 x 10^65.0 x 10^38.0 x 10^3
101.1 x 10^62.5 x 10^44.0 x 10^4
159.5 x 10^58.0 x 10^41.2 x 10^5
20 7.0 x 10^5 1.5 x 10^5 2.5 x 10^5
254.5 x 10^51.2 x 10^52.0 x 10^5
302.0 x 10^58.0 x 10^41.5 x 10^4

Optimal Collision Energy is highlighted in bold.

Table 2: Illustrative Data for Cone Voltage Optimization for this compound

Cone Voltage (V)Precursor Ion [M+H]+ Intensity (counts)In-source Fragment Ion Intensity (counts)
105.0 x 10^5Not Detected
209.0 x 10^5Not Detected
30 1.5 x 10^6 Trace
401.2 x 10^62.0 x 10^4
508.0 x 10^58.0 x 10^4
605.0 x 10^51.5 x 10^5

Optimal Cone Voltage is highlighted in bold.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound

  • Prepare a standard solution of this compound at a concentration of 1 µg/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set up the MS/MS method to isolate the precursor ion of Val-His ([M+H]+ at m/z 255.15).

  • Create a series of experiments where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 40 eV) in small increments (e.g., 2-5 eV).

  • Acquire data for each collision energy setting, ensuring sufficient time for the signal to stabilize at each step.

  • Analyze the data by plotting the intensity of the precursor ion and the key fragment ions (b1 at m/z 100.08 and y1 at m/z 156.08) as a function of collision energy.

  • Identify the optimal collision energy that provides the highest intensity for the fragment ions of interest while maintaining a reasonable precursor ion signal.

Protocol 2: Optimization of Cone Voltage for this compound

  • Prepare a standard solution of this compound as described in Protocol 1.

  • Infuse the solution directly into the mass spectrometer.

  • Set up a full scan MS method to monitor the m/z range that includes the Val-His precursor ion.

  • Create a series of experiments where the cone voltage is varied from a low value (e.g., 10 V) to a high value (e.g., 80 V) in increments of 5-10 V.

  • Acquire data for each cone voltage setting.

  • Analyze the data by plotting the intensity of the precursor ion ([M+H]+ at m/z 255.15) as a function of the cone voltage.

  • Identify the optimal cone voltage that maximizes the intensity of the precursor ion without causing significant in-source fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_analysis Data Analysis prep Prepare 1 µg/mL This compound Standard infuse Infuse into Mass Spectrometer (5-10 µL/min) prep->infuse cone_opt Optimize Cone Voltage (Full Scan Mode) infuse->cone_opt ce_opt Optimize Collision Energy (MS/MS Mode) cone_opt->ce_opt analyze Analyze Data to Determine Optimal Parameters ce_opt->analyze

Caption: Experimental workflow for optimizing MS/MS parameters for this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor Val-His [M+H]+ m/z 255.15 b1 b1 ion (Val) m/z 100.08 precursor->b1 Cleavage of peptide bond y1 y1 ion (His) m/z 156.08 precursor->y1 Cleavage of peptide bond

Caption: Fragmentation pathway of this compound in MS/MS.

References

Validation & Comparative

Valylhistidine in Glycation Studies: A Comparative Analysis Against Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

The process of glycation, a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is a key factor in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification of effective antiglycation agents is a significant focus in drug development and nutritional science.

Histidine-containing dipeptides, in particular, have demonstrated promising antiglycation activity through several mechanisms, including the inhibition of AGE formation, metal ion chelation, and antioxidant effects.

Mechanisms of Antiglycation by Dipeptides

The protective effects of dipeptides against glycation are primarily attributed to two key mechanisms:

  • Antioxidant Activity: Oxidative stress is closely linked to the formation of AGEs. Dipeptides with antioxidant properties can scavenge free radicals and reduce oxidative damage, thereby inhibiting the glycation process.

  • Metal Ion Chelation: Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the auto-oxidation of sugars and the subsequent formation of AGEs. Dipeptides can chelate these metal ions, rendering them inactive and thus preventing them from participating in glycation reactions.

Comparative Landscape: Valylhistidine vs. Other Dipeptides

A direct quantitative comparison of this compound with other dipeptides is hampered by the absence of specific studies measuring its efficacy in inhibiting AGE formation or its antioxidant and metal-chelating capacities.

This compound: The available literature on this compound in the context of glycation is sparse. One study noted that a this compound-copper(II) complex, while structurally mimicking superoxide (B77818) dismutase (a key antioxidant enzyme), lacks its enzymatic activity. This finding, however, does not provide a broader understanding of its general antioxidant or antiglycation capabilities.

Carnosine (β-alanyl-L-histidine): Carnosine is the most extensively studied antiglycation dipeptide. It has been shown to inhibit the formation of AGEs, chelate transition metals, and scavenge reactive oxygen species.[1]

Anserine (β-alanyl-3-methyl-L-histidine) and Homocarnosine (γ-aminobutyryl-L-histidine): These analogues of carnosine also exhibit significant antioxidant properties. Their ability to trap peroxyl radicals contributes to their protective effects against oxidative stress, a key driver of glycation.

Due to the lack of quantitative data for this compound, a comparative table summarizing its performance against other dipeptides cannot be constructed at this time.

Experimental Protocols

To facilitate further research into the potential antiglycation properties of this compound and other dipeptides, detailed methodologies for key experiments are provided below.

Inhibition of Advanced Glycation End-product (AGE) Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of fluorescent AGEs in a model system, typically using bovine serum albumin (BSA) and a reducing sugar like glucose or fructose.

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose or Fructose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test dipeptides (e.g., this compound, Carnosine)

  • Positive control (e.g., Aminoguanidine)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing BSA (10 mg/mL) and glucose (500 mM) in PBS.

  • Add varying concentrations of the test dipeptides and the positive control to the reaction mixture.

  • Incubate the microplate at 37°C for 7-14 days in the dark.

  • After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant activity of a compound based on its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test dipeptides

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Add varying concentrations of the test dipeptides and positive control to the wells of the microplate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Metal Chelating Activity Assay (Ferrozine Assay)

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).

Materials:

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine (B1204870) solution (5 mM)

  • Test dipeptides

  • Positive control (e.g., EDTA)

  • Distilled water

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Add varying concentrations of the test dipeptides and positive control to the wells of the microplate.

  • Add the FeCl₂ solution to each well and mix.

  • Initiate the reaction by adding the ferrozine solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 562 nm. The presence of a chelating agent will disrupt the formation of the red ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

  • The percentage of metal chelating activity is calculated as: % Chelating activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizing Antiglycation Mechanisms

The following diagram illustrates the general pathways through which dipeptides are thought to exert their antiglycation effects.

Antiglycation_Mechanisms cluster_glycation Glycation Pathway cluster_inhibition Dipeptide Intervention cluster_catalysts Pro-glycative Factors Protein Protein / Lipid / Nucleic Acid Schiff_Base Schiff Base Protein->Schiff_Base Reducing_Sugar Reducing Sugar Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Dipeptide Dipeptide (e.g., this compound, Carnosine) Dipeptide->Schiff_Base Traps Carbonyls Antioxidant_Activity Antioxidant Activity (Radical Scavenging) Dipeptide->Antioxidant_Activity Metal_Chelation Metal Ion Chelation Dipeptide->Metal_Chelation Oxidative_Stress Oxidative Stress (Free Radicals) Antioxidant_Activity->Oxidative_Stress Inhibits Metal_Ions Transition Metal Ions (Cu²⁺, Fe²⁺) Metal_Chelation->Metal_Ions Inactivates Oxidative_Stress->Amadori_Product Promotes Metal_Ions->Amadori_Product Catalyzes

Caption: General mechanisms of dipeptide-mediated antiglycation.

Conclusion and Future Directions

While the potential of dipeptides as antiglycation agents is well-established, particularly for carnosine and its analogues, the specific role of this compound in this context remains largely unexplored. The lack of quantitative data on its ability to inhibit AGE formation, scavenge free radicals, or chelate metal ions prevents a direct comparison with other dipeptides.

The experimental protocols provided in this guide offer a framework for future research to systematically evaluate the antiglycation properties of this compound. Such studies are crucial to determine its potential as a therapeutic or nutraceutical agent for mitigating the detrimental effects of glycation. Further investigation is warranted to fill this critical knowledge gap and to fully understand the structure-activity relationships of different dipeptides in the context of glycation-related diseases.

References

Fructosyl-Valylhistidine as a Clinical Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of fructosyl-valylhistidine (FVH) as a clinical biomarker, primarily in the context of glycated hemoglobin (HbA1c) assessment. It offers an objective comparison with alternative biomarkers for glycemic control, supported by experimental data and detailed methodologies.

Introduction

Fructosyl-valylhistidine is a specific Amadori product formed through the non-enzymatic glycation of the N-terminal valine of the hemoglobin β-chain. Its concentration is directly proportional to the level of HbA1c, making it a crucial analyte in modern enzymatic assays for monitoring long-term glycemic control in diabetic patients. The enzymatic measurement of FVH offers a highly specific and precise alternative to traditional methods like HPLC and immunoassays.

Comparison with Alternative Glycemic Biomarkers

The clinical utility of FVH, as a surrogate for HbA1c, is best understood in comparison to other biomarkers used for assessing glycemic control. The following table summarizes the key performance characteristics of FVH (measured via enzymatic HbA1c assay) and its main alternatives: fructosamine (B8680336), glycated albumin (GA), and 1,5-anhydroglucitol (1,5-AG).

BiomarkerPrincipleTimeframe of Glycemic ControlKey AdvantagesKey Limitations
Fructosyl-Valylhistidine (as HbA1c) Enzymatic cleavage of hemoglobin to release FVH, followed by oxidation by fructosyl peptide oxidase (FPOX)2-3 monthsHigh specificity and precision (CV < 2%)[1], Not affected by most hemoglobin variants[2][3], Amenable to high-throughput automationReflects long-term average glucose, may not capture recent or rapid glycemic changes
Fructosamine Measures total glycated serum proteins, primarily albumin2-3 weeks[4]Reflects shorter-term glycemic control, useful for monitoring recent treatment adjustments[4], Inexpensive and easy to perform[4]Affected by serum protein and albumin concentrations[4], Higher within-subject variation compared to HbA1c[4]
Glycated Albumin (GA) Measures the percentage of albumin that is glycated2-3 weeks[5]Not influenced by red blood cell lifespan or hemoglobin variants[4], Reflects postprandial glucose fluctuations better than HbA1c[4]Affected by conditions altering albumin metabolism (e.g., nephrotic syndrome, liver cirrhosis)[4]
1,5-Anhydroglucitol (1,5-AG) A dietary polyol that competes with glucose for renal reabsorption1-2 daysSensitive to short-term hyperglycemia and glycemic excursions[5], Responds rapidly to changes in glycemia[6]Can be influenced by diet and renal function, Less effective in monitoring patients with chronic severe hyperglycemia

Quantitative Performance Data

The following table presents a comparative summary of the analytical performance of FVH-based enzymatic HbA1c assays against other common methods and biomarkers.

ParameterEnzymatic HbA1c (FVH)HPLC (for HbA1c)FructosamineGlycated Albumin (GA)1,5-Anhydroglucitol (1,5-AG)
Precision (CV%) Within-run: < 0.2%[7], Between-day: < 1.0%[7]< 2%Higher than HbA1c[4]Generally good, comparable to fructosamineGood
**Correlation with HPLC (R²) **> 0.98[1]Reference MethodGood correlation with HbA1c (r=0.76)[6]Good correlation with HbA1cNegatively correlated with HbA1c (r = -0.629)[8]
Sensitivity for Diabetes HighHighGoodGood84.2%[8]
Specificity for Diabetes HighHighGoodGood93.1%[8]

Experimental Protocols

Enzymatic Assay for Fructosyl-Valylhistidine (HbA1c)

This protocol describes a typical automated enzymatic assay for the determination of HbA1c through the measurement of FVH.

1. Principle: The assay involves two main steps: the proteolytic digestion of hemoglobin to release FVH, followed by the enzymatic oxidation of FVH by fructosyl peptide oxidase (FPOX). The hydrogen peroxide produced in the second reaction is quantified colorimetrically.

2. Reagents:

  • Lysis Buffer: To lyse red blood cells and release hemoglobin.

  • Protease Reagent: Contains a specific protease that cleaves the hemoglobin β-chain to release the N-terminal fructosyl-valylhistidine.

  • FPOX Reagent: Contains fructosyl peptide oxidase (FPOX), peroxidase, and a chromogen.

  • Calibrators and Controls: For assay calibration and quality control.

3. Procedure: a. A whole blood sample is mixed with the lysis buffer to release hemoglobin. b. The lysate is then incubated with the protease reagent to specifically cleave the β-chain and release FVH. c. After the proteolytic digestion, the FPOX reagent is added. The FPOX specifically oxidizes the released FVH, producing hydrogen peroxide (H₂O₂). d. The peroxidase in the reagent mix catalyzes the reaction between H₂O₂ and the chromogen, resulting in a colored product. e. The absorbance of the colored product is measured spectrophotometrically, which is directly proportional to the concentration of FVH, and thus HbA1c. f. A separate measurement of total hemoglobin is performed for the final calculation of the %HbA1c value.

Fructosamine Assay (Nitroblue Tetrazolium - NBT Method)

1. Principle: In an alkaline medium, the ketoamine groups of glycated proteins reduce nitroblue tetrazolium (NBT) to form a colored formazan (B1609692) product. The rate of formazan formation is proportional to the fructosamine concentration.

2. Reagents:

  • NBT Reagent: Contains nitroblue tetrazolium in an alkaline buffer.

  • Calibrators and Controls.

3. Procedure: a. Serum or plasma sample is mixed with the NBT reagent. b. The reaction is incubated at a controlled temperature (e.g., 37°C). c. The change in absorbance is measured kinetically at a specific wavelength (e.g., 530 nm). d. The rate of absorbance change is proportional to the fructosamine concentration in the sample.

Glycated Albumin (GA) Enzymatic Assay

1. Principle: This assay is similar to the enzymatic HbA1c assay but targets glycated albumin. It involves the proteolytic digestion of albumin to release glycated amino acids (primarily fructosyl-lysine), which are then oxidized by a specific fructosyl amino acid oxidase.

2. Reagents:

  • Protease Reagent: To digest albumin.

  • Fructosyl Amino Acid Oxidase Reagent: Contains the oxidase, peroxidase, and a chromogen.

  • Calibrators and Controls.

3. Procedure: a. Serum or plasma is incubated with a protease to release glycated amino acids. b. The fructosyl amino acid oxidase reagent is added, leading to the production of H₂O₂. c. The H₂O₂ is quantified colorimetrically as described for the FVH assay. d. The GA level is typically expressed as a percentage of total albumin.

1,5-Anhydroglucitol (1,5-AG) Assay

1. Principle: This is an enzymatic assay that measures the concentration of 1,5-AG in serum or plasma. 1,5-AG is oxidized by pyranose oxidase, and the resulting H₂O₂ is measured colorimetrically.

2. Reagents:

  • Pyranose Oxidase Reagent: Contains pyranose oxidase, peroxidase, and a chromogen.

  • Calibrators and Controls.

3. Procedure: a. The serum or plasma sample is incubated with the pyranose oxidase reagent. b. The enzyme catalyzes the oxidation of 1,5-AG, producing H₂O₂. c. The amount of H₂O₂ is determined spectrophotometrically through a color-forming reaction. d. The concentration of 1,5-AG is inversely proportional to the recent hyperglycemic excursions.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_HbA1c_Assay cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Whole_Blood Whole Blood Sample Lysed_RBCs Lysed Red Blood Cells (Hemoglobin Released) Whole_Blood->Lysed_RBCs Lysis Proteolysis Proteolytic Digestion Lysed_RBCs->Proteolysis FVH_Release Fructosyl-Valylhistidine (FVH) Released Proteolysis->FVH_Release Protease Oxidation Oxidation by FPOX FVH_Release->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Oxidation->H2O2 FPOX Colorimetric_Reaction Colorimetric Reaction H2O2->Colorimetric_Reaction Peroxidase + Chromogen Colored_Product Colored Product Colorimetric_Reaction->Colored_Product Spectrophotometry Spectrophotometric Measurement Colored_Product->Spectrophotometry Result %HbA1c Spectrophotometry->Result

Caption: Workflow of the enzymatic assay for HbA1c via fructosyl-valylhistidine measurement.

Biomarker_Comparison_Logic cluster_timeframe Timeframe of Glycemic Control cluster_biomarkers Biomarkers cluster_application Primary Clinical Application Long_Term Long-Term (2-3 months) Long_Term_Monitoring Long-Term Glycemic Monitoring Long_Term->Long_Term_Monitoring Medium_Term Medium-Term (2-3 weeks) Recent_Changes Monitoring Recent Therapeutic Changes Medium_Term->Recent_Changes Postprandial_Hyperglycemia Assessing Postprandial Hyperglycemia Medium_Term->Postprandial_Hyperglycemia Short_Term Short-Term (1-2 days) Glycemic_Variability Detecting Glycemic Variability Short_Term->Glycemic_Variability FVH Fructosyl-Valylhistidine (as HbA1c) FVH->Long_Term Fructosamine Fructosamine Fructosamine->Medium_Term GA Glycated Albumin GA->Medium_Term AG 1,5-Anhydroglucitol AG->Short_Term

Caption: Logical relationship between glycemic biomarkers, their measurement timeframe, and clinical applications.

Conclusion

The measurement of fructosyl-valylhistidine via enzymatic assays for HbA1c represents a robust and reliable method for the long-term monitoring of glycemic control in individuals with diabetes. These assays offer high precision and are less susceptible to interference from hemoglobin variants compared to some other methods. While fructosamine, glycated albumin, and 1,5-anhydroglucitol provide valuable information on shorter-term glycemic fluctuations and may be preferred in specific clinical scenarios, the FVH-based enzymatic HbA1c assay remains a cornerstone for routine diabetes management. The choice of biomarker should be guided by the specific clinical question, whether it is long-term monitoring, assessment of recent therapeutic adjustments, or understanding glycemic variability.

References

A Comparative Analysis of Valylhistidine and Carnosine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

This guide offers a detailed, objective comparison of the bioactive properties of two histidine-containing dipeptides: the extensively studied carnosine (β-alanyl-L-histidine) and its analogue, Valylhistidine. While a wealth of experimental data exists for carnosine, research into the specific bioactivities of this compound is less comprehensive. This analysis summarizes the known bioactivities of carnosine with supporting experimental data and discusses the potential properties of this compound based on the characteristics of histidine-containing dipeptides, highlighting areas for future research.

Core Bioactivities: Antioxidant and Anti-glycation Properties

Histidine-containing dipeptides are recognized for their potent antioxidant and anti-glycation activities, which are central to their therapeutic potential.[1] These properties are largely attributed to the imidazole (B134444) ring of the histidine residue.[1]

Carnosine has been shown to effectively scavenge reactive oxygen species (ROS), chelate pro-oxidant metal ions, and inhibit the formation of advanced glycation end-products (AGEs).[2][3][4] AGEs are implicated in the pathogenesis of numerous age-related diseases and diabetic complications.[4] Carnosine's ability to quench reactive carbonyl species is a key mechanism in its anti-glycation effect.[2]

This compound , as a histidine-containing dipeptide, is presumed to possess similar antioxidant and anti-glycation capabilities. However, there is a notable lack of specific quantitative data in the scientific literature to directly compare its efficacy to that of carnosine. The valine residue in place of β-alanine may influence its lipophilicity and interaction with cellular membranes, potentially modulating its bioactivity.

Quantitative Data Presentation

The following tables present quantitative data on the bioactivity of carnosine. A corresponding dataset for this compound is not currently available in published literature, underscoring the need for further investigation.

Table 1: Antioxidant Activity of Carnosine

AssayCompoundConcentrationAntioxidant CapacityReference
DPPH Radical ScavengingCarnosine10 mM~50% inhibition[5]
Hydroxyl Radical ScavengingCarnosine20 mM~60% inhibition[6]
Metal Ion (Cu2+) ChelationCarnosine2.5 mM~70% chelation[5]

Table 2: Anti-glycation Activity of Carnosine

AssayCompoundConcentrationInhibition of AGEsReference
BSA-Glucose AssayCarnosine10 mMSignificant inhibition[7]
BSA-Methylglyoxal AssayCarnosine5 mM~40% inhibition[2]

Experimental Protocols

Detailed methodologies for key in vitro assays used to determine the antioxidant and anti-glycation properties of dipeptides are provided below. These protocols can be applied to future comparative studies of this compound and carnosine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8][9]

  • Materials : DPPH solution (0.1 mM in methanol), test compounds (carnosine, this compound), methanol (B129727), spectrophotometer.

  • Procedure :

    • Prepare various concentrations of the test compounds in methanol.

    • Mix 1 mL of each test sample concentration with 2 mL of DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a methanol blank.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

Inhibition of Advanced Glycation End-products (AGEs) Formation Assay

This in vitro assay models the non-enzymatic glycation of proteins.

  • Materials : Bovine Serum Albumin (BSA; 10 mg/mL), D-glucose (0.5 M), phosphate (B84403) buffer (0.1 M, pH 7.4), sodium azide (B81097) (0.02%), test compounds (carnosine, this compound), spectrofluorometer.

  • Procedure :

    • Prepare a reaction mixture containing BSA, D-glucose, and the test compound at various concentrations in phosphate buffer with sodium azide.

    • Incubate the mixtures in the dark at 37°C for 7-14 days.

    • After incubation, measure the fluorescence intensity of the samples (excitation at 370 nm, emission at 440 nm) to quantify the formation of fluorescent AGEs.

    • Calculate the percentage of inhibition of AGE formation relative to a control sample without the test compound.

Signaling Pathways and Experimental Workflows

The bioactivity of histidine-containing dipeptides is linked to their influence on cellular signaling pathways. Carnosine, for instance, is known to modulate pathways related to oxidative stress and inflammation.

signaling_pathway cluster_nrf2 Nrf2 Pathway Oxidative_Stress Oxidative_Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Carnosine Carnosine Keap1 Keap1 Carnosine->Keap1 inhibits Carnosine->Nrf2 activates This compound This compound (putative) This compound->Keap1 potential inhibition This compound->Nrf2 potential activation Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes activates transcription of

Caption: Carnosine's role in the Nrf2 antioxidant response pathway.

The following diagram illustrates a typical workflow for comparing the bioactivity of these dipeptides.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays Carnosine_Sol Carnosine Solutions Antioxidant_Assays DPPH, ORAC, etc. Carnosine_Sol->Antioxidant_Assays Anti_glycation_Assays BSA-Glucose, etc. Carnosine_Sol->Anti_glycation_Assays Valylhistidine_Sol This compound Solutions Valylhistidine_Sol->Antioxidant_Assays Valylhistidine_Sol->Anti_glycation_Assays Data_Analysis Data_Analysis Antioxidant_Assays->Data_Analysis Anti_glycation_Assays->Data_Analysis Comparison Comparison Data_Analysis->Comparison

Caption: A generalized workflow for the comparative analysis.

Logical Relationship of Bioactivities

The fundamental structure of histidine-containing dipeptides dictates their potential bioactivities.

logical_relationship Histidine_Dipeptide Histidine-Containing Dipeptide Imidazole_Ring Imidazole_Ring Histidine_Dipeptide->Imidazole_Ring Peptide_Bond Peptide_Bond Histidine_Dipeptide->Peptide_Bond Side_Chain Amino Acid Side Chain (e.g., Valine, β-Alanine) Histidine_Dipeptide->Side_Chain Antioxidant_Activity Antioxidant_Activity Imidazole_Ring->Antioxidant_Activity key contributor Anti_glycation_Activity Anti_glycation_Activity Imidazole_Ring->Anti_glycation_Activity key contributor Modulation_of_Bioavailability Modulation_of_Bioavailability Side_Chain->Modulation_of_Bioavailability influences

Caption: Key structural features and their influence on bioactivity.

Conclusion and Future Directions

Carnosine is a well-established bioactive dipeptide with significant antioxidant and anti-glycation properties, supported by a robust body of scientific literature. This compound, while structurally similar and possessing theoretical potential for comparable or even enhanced bioactivity due to the presence of a valine residue, remains largely uncharacterized.

The lack of quantitative data for this compound represents a significant knowledge gap. Direct, side-by-side comparative studies employing standardized assays are essential to elucidate the relative potency of these two dipeptides. Such research would be invaluable for drug development professionals seeking novel therapeutic agents for conditions associated with oxidative stress and glycation. Future studies should focus on quantifying the antioxidant and anti-glycation activities of this compound and exploring how the valine substitution influences its pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Valylhistidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Valylhistidine is paramount for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by representative experimental data, and detailed methodologies to aid in method selection and cross-validation.

The choice between HPLC-UV and LC-MS often hinges on the specific analytical requirements, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust, cost-effective, and straightforward approach for routine analysis, LC-MS provides unparalleled sensitivity and specificity, making it the preferred method for complex biological matrices and trace-level quantification.

Comparative Performance Data

The following table summarizes the typical performance parameters for the quantification of dipeptides using HPLC-UV and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Performance MetricHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[1]> 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%[2]
Precision (%RSD)
- Intra-day< 2.0%< 15.0%
- Inter-day< 3.0%< 15.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL
Specificity ModerateHigh
Throughput HighModerate
Cost LowHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods for similar dipeptides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances, and formulated products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-30% B

    • 15-17 min: 30-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

Quantification is based on the peak area of this compound, compared against a standard curve constructed from the calibration standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for bioanalytical applications where low concentrations of the analyte are expected in complex matrices like plasma or tissue homogenates.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient program should be developed to ensure optimal separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be determined by direct infusion.

  • Injection Volume: 5 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards in the appropriate biological matrix (e.g., plasma) to match the study samples.

  • Sample Preparation (Protein Precipitation): For plasma samples, add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase composition.

3. Data Analysis:

Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against a calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of HPLC and Mass Spectrometry for this compound quantification.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Outcome HPLC_Dev HPLC-UV Method Development MS_Dev LC-MS/MS Method Development Specificity Specificity HPLC_Dev->Specificity MS_Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD LOQ LOQ Robustness Robustness Sample_Analysis Analyze Identical Samples by Both Methods Robustness->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Demonstrate Method Comparability & Fitness for Purpose Data_Comparison->Conclusion

References

Valylhistidine as a Reference Standard for Amino Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is a critical aspect of various scientific disciplines, including proteomics, nutritional science, and pharmaceutical development. The use of a reliable internal standard is paramount to achieving precise and accurate results in chromatographic and mass spectrometric analyses. This guide provides a comprehensive comparison of Valylhistidine as a potential reference standard for amino acid analysis against commonly used alternatives, supported by experimental data and detailed methodologies.

Introduction to Internal Standards in Amino Acid Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and should not interfere with the analysis of other compounds.[1] Stable isotope-labeled (SIL) amino acids are considered the gold standard as they have nearly identical chemical and physical properties to their endogenous counterparts, differing only in mass, which allows for clear differentiation by a mass spectrometer.[2][] Non-endogenous amino acids like norleucine and norvaline are also widely used due to their structural similarity to common amino acids and their absence in most biological samples.[4][5]

This compound, a dipeptide composed of valine and histidine, presents an interesting case for consideration as a reference standard.[6][7] Its peptide nature could offer advantages in certain applications, such as the analysis of short peptides or in studies involving protein hydrolysis.

Comparison of this compound with Alternative Standards

The suitability of this compound as a reference standard is evaluated by comparing its properties and performance with established standards like norleucine and stable isotope-labeled (SIL) amino acids.

Characteristic This compound Norleucine Stable Isotope-Labeled (SIL) Amino Acids
Chemical Nature DipeptideNon-proteinogenic amino acidIsotopically enriched amino acids
Structural Similarity to Analytes Moderate to high (contains two common amino acid residues)High (aliphatic side chain similar to leucine (B10760876) and isoleucine)Identical (except for isotopic composition)
Presence in Biological Samples Typically absent or at very low concentrationsAbsentEndogenous counterpart is present
Commercial Availability Readily availableReadily available as a BioReagentAvailable for most common amino acids, but can be costly[2]
Cost ModerateLowHigh[2]
Potential for Ion Suppression/Enhancement Possible, due to the basic histidine residueLowMinimal, as it co-elutes with the analyte
Behavior during Derivatization Reacts with common derivatizing agents (e.g., OPA, FMOC) through its N-terminal amineReacts similarly to other primary amino acidsReacts identically to the endogenous amino acid
Mass Spectrometry Behavior Predictable fragmentation pattern based on peptide structureCharacteristic fragmentation of an amino acidIdentical fragmentation to the endogenous amino acid, with a mass shift

Experimental Data and Performance

While direct comparative studies of this compound as a universal amino acid standard are limited, its performance can be inferred from its physicochemical properties and the behavior of its constituent amino acids in analytical systems.

Chromatographic Performance

In reversed-phase high-performance liquid chromatography (RP-HPLC), this compound, being a dipeptide, is expected to have a different retention time compared to individual amino acids, which is a desirable characteristic for an internal standard to avoid co-elution with analytes.[1] Its retention will be influenced by the hydrophobicity of the valine residue and the polarity of the histidine residue.

Parameter This compound (Predicted) Norleucine SIL-Leucine
Retention Time (RP-HPLC) Elutes separately from individual amino acidsElutes in the region of hydrophobic amino acids, well-resolved from mostCo-elutes with endogenous leucine
Peak Shape SymmetricalSymmetricalSymmetrical
Precision (%RSD of Peak Area) < 2%< 2%< 1%
Accuracy (%Recovery) 95-105%98-102%99-101%

Note: The data for this compound is predicted based on its chemical structure and general chromatographic principles. The data for Norleucine and SIL-Leucine is based on typical performance data from validated methods.

Mass Spectrometry Performance

In mass spectrometry, this compound will fragment in a predictable manner, primarily at the peptide bond, yielding b and y ions corresponding to the valine and histidine residues. This allows for specific detection and quantification using multiple reaction monitoring (MRM).

Parameter This compound Norleucine SIL-Leucine
Ionization Efficiency (ESI+) Good, due to the basic histidine residueGoodGood
Characteristic MRM Transitions Precursor ion → b-ion (Val), Precursor ion → y-ion (His)Precursor ion → immonium ion, Precursor ion → neutral loss fragmentsPrecursor ion → immonium ion (isotopically shifted), Precursor ion → neutral loss fragments (isotopically shifted)
Limit of Detection (LOD) Low pmol rangeLow pmol rangefmol to amol range
Linearity (R²) > 0.99> 0.99> 0.999

Experimental Protocols

A general workflow for amino acid analysis using an internal standard with pre-column derivatization followed by HPLC is described below.

Sample Preparation and Hydrolysis (for protein/peptide samples)
  • Objective: To liberate individual amino acids from a protein or peptide sample.

  • Protocol:

    • Accurately weigh or measure the sample into a hydrolysis tube.

    • Add a known amount of the internal standard (this compound, Norleucine, or SIL amino acids).

    • Add 6 M HCl.

    • Seal the tube under vacuum.

    • Hydrolyze at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl).

Pre-column Derivatization (using o-Phthalaldehyde - OPA)
  • Objective: To attach a fluorescent tag to primary amino acids for sensitive detection.[8]

  • Protocol:

    • In an autosampler vial, mix the amino acid hydrolysate (or standard solution) with borate (B1201080) buffer.

    • Add the OPA reagent.

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

    • Inject the derivatized sample onto the HPLC system immediately.

HPLC Analysis
  • Objective: To separate the derivatized amino acids.

  • Instrumentation: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of a polar solvent (e.g., sodium acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile/methanol).

  • Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the OPA derivatives.

Visualizing the Workflow and Relationships

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Protein/Peptide Sample Add_IS Add Internal Standard (this compound/Norleucine/SIL) Sample->Add_IS Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Add_IS->Hydrolysis Dry_Reconstitute Dry & Reconstitute Hydrolysis->Dry_Reconstitute Derivatization Pre-column Derivatization (e.g., OPA) Dry_Reconstitute->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification (Peak Area Ratios) Detection->Quantification Results Amino Acid Composition Quantification->Results Internal_Standard_Selection cluster_criteria Key Selection Criteria cluster_options Common Internal Standards IS_Choice Choice of Internal Standard Similarity Chemical Similarity IS_Choice->Similarity Non_Endogenous Not in Sample IS_Choice->Non_Endogenous No_Interference No Interference IS_Choice->No_Interference Stability Stable IS_Choice->Stability Availability Commercially Available IS_Choice->Availability ValHis This compound Similarity->ValHis Dipeptide nature Norleucine Norleucine Similarity->Norleucine Amino acid analog SIL SIL Amino Acids Similarity->SIL Identical structure Non_Endogenous->ValHis Generally absent Non_Endogenous->Norleucine Absent Non_Endogenous->SIL Endogenous form present No_Interference->ValHis Different RT No_Interference->Norleucine Different RT No_Interference->SIL Co-elutes, mass difference

References

A Comparative Analysis of the Antioxidant Activity of Valylhistidine and its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antioxidant properties of histidine-containing dipeptides are a subject of significant interest due to the role of the imidazole (B134444) ring of histidine in scavenging free radicals and chelating pro-oxidant metal ions. Valine, a branched-chain amino acid, also contributes to the cellular antioxidant defense system, primarily by enhancing mitochondrial function. Understanding the interplay of these components is crucial for the development of novel antioxidant therapies.

Mechanistic Comparison of Antioxidant Activity

The antioxidant potential of Valylhistidine is presumed to be a composite of the activities of its constituent amino acids, potentially enhanced by the formation of the peptide bond. Histidine is widely recognized as a potent antioxidant, primarily due to its imidazole side chain.[1][2] This functional group can directly scavenge reactive oxygen species (ROS) and chelate transition metals like iron and copper, thereby inhibiting the Fenton reaction, a major source of hydroxyl radicals.[1]

Valine's antioxidant contributions are more indirect. It has been shown to improve mitochondrial function and protect against oxidative stress by modulating oxidative phosphorylation and ATP production, and by reducing ROS production within the mitochondria.[3]

The peptide linkage in this compound may influence the electronic properties of the histidine imidazole ring, potentially modulating its radical scavenging and metal-chelating capabilities compared to free histidine. However, without direct experimental data, the precise nature of this influence—whether synergistic, additive, or antagonistic—remains speculative.

Table 1: Comparison of Proposed Antioxidant Mechanisms

FeatureThis compoundL-HistidineL-Valine
Primary Mechanism Likely a combination of direct radical scavenging, metal chelation (from histidine moiety), and indirect effects on mitochondrial function (from valine moiety).Direct radical scavenging and metal ion chelation via the imidazole ring.[1][2][4]Indirectly enhances cellular antioxidant defense by improving mitochondrial function and reducing mitochondrial ROS production.[3]
Radical Scavenging Expected to scavenge hydroxyl and peroxyl radicals, primarily attributed to the histidine residue.[1]Effective scavenger of hydroxyl radicals and singlet oxygen.[4]Reduces mitochondrial ROS production.[3]
Metal Chelation Expected to chelate pro-oxidant metals like Cu²⁺ and Fe²⁺ via the histidine imidazole group.[1]Chelates transition metal ions, preventing their participation in the Fenton reaction.[1]No direct metal chelation activity reported.
Structure-Activity The peptide bond may influence the antioxidant capacity of the histidine residue. The N-terminal amino acid can influence the antioxidant activity of dipeptides.[5]The imidazole ring is the key functional group responsible for its antioxidant activity.[1]The branched-chain structure is important for its role in mitochondrial metabolism.[6]

Experimental Protocols for Antioxidant Activity Assessment

While specific experimental data for this compound is lacking, the following are standard, detailed protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of peptides and amino acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[1][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Test compounds (this compound, L-valine, L-histidine)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and stored in the dark.[1]

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., water or methanol). Create a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well. For a control, use the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm.[7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[9]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound, L-valine, L-histidine)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and the positive control.

  • Reaction Mixture: Add a small volume of the sample or standard to the diluted ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6-30 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows: Scavenging Effect (%) = [((A_control - A_sample) / A_control)] x 100 Where A_control is the absorbance of the ABTS•+ solution with the solvent and A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Visualizing Antioxidant Mechanisms and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the proposed antioxidant mechanisms and a general experimental workflow.

Antioxidant_Mechanisms ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Metals Pro-oxidant Metals (Fe²⁺, Cu⁺) Metals->ROS Fenton Reaction ValHis This compound Histidine Histidine Moiety ValHis->Histidine Valine Valine Moiety ValHis->Valine Histidine->ROS Radical Scavenging Histidine->Metals Chelation Mitochondria Mitochondria Valine->Mitochondria Improves Function Reduced_ROS Reduced Mitochondrial ROS Production Mitochondria->Reduced_ROS Reduced_ROS->Cellular_Damage Inhibition Experimental_Workflow Start Start: Prepare Samples (Val-His, Val, His) DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Cation Scavenging Assay Start->ABTS_Assay Other_Assays Other Assays (e.g., Superoxide Scavenging) Start->Other_Assays Data_Collection Measure Absorbance DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection Other_Assays->Data_Collection Analysis Calculate % Inhibition Determine IC50 Values Data_Collection->Analysis Comparison Compare Antioxidant Activity Analysis->Comparison

References

Validation of Valylhistidine's role in specific enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic validation of Valylhistidine, with a primary focus on its glycated form, Nα-fructosyl-valyl-histidine, a key biomarker in diabetes monitoring. We will explore its interaction with Fructosyl Peptide Oxidase (FPOX) and compare this to the enzyme's activity with other relevant substrates. Additionally, the guide will touch upon the general role of dipeptidases in the hydrolysis of the unmodified this compound dipeptide.

Executive Summary

This compound, a dipeptide composed of valine and histidine, is a product of protein catabolism. While the enzymatic hydrolysis of unmodified this compound by dipeptidases is a general metabolic process, the most specific and well-characterized enzymatic reaction involving this dipeptide is the oxidation of its fructosylated form by Fructosyl Peptide Oxidase (FPOX). This reaction is a cornerstone of modern enzymatic assays for measuring glycated hemoglobin (HbA1c), a critical indicator for the long-term management of diabetes. This guide presents the quantitative data, experimental protocols, and pathway visualizations related to this important enzymatic reaction, offering a comparative analysis with other FPOX substrates.

Comparison of Fructosyl Peptide Oxidase (FPOX) Activity with Various Substrates

Fructosyl Peptide Oxidase (FPOX) exhibits specificity towards Amadori products, which are formed through non-enzymatic glycation of proteins. The primary substrate of interest in clinical diagnostics is Nα-fructosyl-valyl-histidine, which is the N-terminal dipeptide of the glycated β-chain of hemoglobin A1c. The following table summarizes the kinetic parameters of FPOX with fructosyl-valyl-histidine and other comparable substrates.

SubstrateEnzyme SourceKm (mM)Relative Activity (%)Reference
Nα-fructosyl-valyl-histidine Eupenicillium terrenum-100[1]
Nα-fructosyl-glycineEupenicillium terrenum--[1]
Nε-fructosyl-lysineEupenicillium terrenum--[1]
Nα-fructosyl-valyl-histidine Phaeosphaeria nodorum (PnFPOX)0.185-
Nα-fructosyl-valineWild-type PnFPOX5.93 ± 1.61-
Fructosyl-hexapeptide (fVHLTPE)Wild-type PnFPOX0.81 ± 0.30-

Experimental Protocols

Enzymatic Assay for Nα-fructosyl-valyl-histidine using FPOX

This assay is a two-step enzymatic method commonly used for the quantification of HbA1c.

a. Principle:

The assay begins with the proteolytic digestion of whole blood lysate to release the N-terminal glycated dipeptide from the β-chain of HbA1c, which is Nα-fructosyl-valyl-histidine. In the second step, FPOX specifically oxidizes this dipeptide, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified in a peroxidase-catalyzed reaction with a chromogenic substrate, leading to a color change that is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Nα-fructosyl-valyl-histidine and, consequently, the HbA1c concentration.

b. Reagents:

  • Lysis Buffer: To lyse red blood cells and release hemoglobin.

  • Protease Solution: A protease from Bacillus sp. or Aspergillus sp. to specifically cleave the N-terminal dipeptide from the HbA1c β-chain.[1][2][3]

  • Fructosyl Peptide Oxidase (FPOX) Solution: The primary enzyme for the oxidation of fructosyl-valyl-histidine.

  • Peroxidase (POD) Solution: To catalyze the final colorimetric reaction.

  • Chromogenic Substrate: e.g., a mixture of 4-aminoantipyrine (B1666024) (4-AAP) and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS).

  • Reaction Buffer: Typically a phosphate (B84403) or Tris buffer at a pH optimum for the enzymes (around pH 7.0-8.0).

c. Procedure:

  • Sample Preparation: Whole blood samples are lysed using the lysis buffer.

  • Proteolytic Digestion: The lysed sample is incubated with the protease solution to release fructosyl-valyl-histidine from HbA1c.

  • Oxidation Reaction: The digested sample is then mixed with the FPOX solution, initiating the oxidation of fructosyl-valyl-histidine and the production of H₂O₂.

  • Colorimetric Detection: The POD and chromogenic substrate solution is added to the reaction mixture.

  • Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

  • Quantification: The concentration of HbA1c is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of HbA1c calibrators.[4]

General Protocol for Dipeptidase Activity Assay

While specific kinetic data for this compound with dipeptidases is limited, a general protocol to assess its hydrolysis is as follows.

a. Principle:

Dipeptidases are exopeptidases that cleave dipeptides into their constituent amino acids. The activity of a dipeptidase on this compound can be determined by measuring the rate of disappearance of the dipeptide or the rate of appearance of the product amino acids, valine and histidine.

b. Reagents:

  • This compound Substrate Solution: A solution of known concentration in a suitable buffer.

  • Dipeptidase Enzyme Solution: A purified or partially purified dipeptidase preparation.

  • Reaction Buffer: Appropriate buffer to maintain the optimal pH for the specific dipeptidase.

  • Detection Reagent: A reagent for quantifying amino acids, such as ninhydrin (B49086) or a fluorescent derivatizing agent like o-phthalaldehyde (B127526) (OPA).

c. Procedure:

  • Reaction Initiation: The enzymatic reaction is initiated by adding the dipeptidase solution to the this compound substrate solution pre-incubated at the optimal temperature.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at different time points.

  • Reaction Termination: The reaction in the aliquots is stopped, typically by adding a denaturing agent like trichloroacetic acid or by heat inactivation.

  • Product Quantification: The concentration of the released valine or histidine in each aliquot is determined using a suitable detection method (e.g., spectrophotometry after reaction with ninhydrin or fluorometry after derivatization with OPA).

  • Data Analysis: The initial reaction velocity is calculated from the linear portion of the product formation versus time curve.

Visualizations

Enzymatic_HbA1c_Assay_Workflow cluster_sample_prep Sample Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_detection Detection Whole_Blood Whole Blood Sample Lysis Lysis of Red Blood Cells Whole_Blood->Lysis Hemoglobin_Lysate Hemoglobin Lysate (HbA1c) Lysis->Hemoglobin_Lysate Proteolysis Proteolytic Digestion (Protease from Bacillus sp.) Hemoglobin_Lysate->Proteolysis Fruc_Val_His Nα-fructosyl-valyl-histidine Proteolysis->Fruc_Val_His Oxidation Oxidation (Fructosyl Peptide Oxidase) Fruc_Val_His->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Oxidation->H2O2 Colorimetric_Reaction Colorimetric Reaction (Peroxidase + Chromogen) H2O2->Colorimetric_Reaction Colored_Product Colored Product Colorimetric_Reaction->Colored_Product Spectrophotometry Spectrophotometric Measurement Colored_Product->Spectrophotometry

Caption: Workflow of the enzymatic assay for HbA1c determination.

FPOX_Catalytic_Cycle cluster_reaction FPOX Catalytic Cycle E_FAD FPOX (FAD) ES_Complex Enzyme-Substrate Complex E_FAD->ES_Complex + Substrate Substrate Nα-fructosyl-valyl-histidine Substrate->ES_Complex E_FADH2 FPOX (FADH₂) ES_Complex->E_FADH2 Oxidation Product Glucosone + Val-His ES_Complex->Product Hydrolysis E_FADH2->E_FAD + O₂ H2O2 H₂O₂ E_FADH2->H2O2 - H₂O₂ O2 O₂

Caption: Catalytic cycle of Fructosyl Peptide Oxidase (FPOX).

References

Evaluating the Specificity of Enzymes Acting on Valylhistidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes known to act on the dipeptide Valylhistidine (Val-His). Understanding the specificity of these enzymes is crucial for various research applications, including drug development, metabolic studies, and biotechnology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to aid in the objective evaluation of these biocatalysts.

Comparative Analysis of Enzyme Specificity

EnzymeGeneEC NumberTypical Substrates & SpecificityInferred Specificity for this compound
Human Serum Carnosinase CNDP13.4.13.20Preferentially hydrolyzes dipeptides with a C-terminal histidine, such as carnosine (β-alanyl-L-histidine) and anserine.[1][2] Also acts on dipeptides with C-terminal leucine, phenylalanine, and alanine.[2]High, due to the presence of a C-terminal histidine.
Human Cytosolic Non-specific Dipeptidase CNDP23.4.13.18Exhibits broad substrate specificity, preferentially hydrolyzing dipeptides with hydrophobic amino acids.[3] Minimal activity against carnosine at physiological pH.[1]Moderate to High, due to the presence of the hydrophobic amino acid valine.
Human Renal Dipeptidase DPEP13.4.13.19Hydrolyzes a variety of dipeptides and is known to metabolize certain β-lactam antibiotics.[4] Shows a preference for substrates with a bulky, hydrophobic residue at the N-terminal position.[5]High, as valine provides a bulky, hydrophobic N-terminal residue.

Note: The table above provides a qualitative assessment based on published substrate specificities. Direct comparative kinetic data (Km, kcat, Vmax) for the hydrolysis of this compound by these enzymes requires further experimental investigation.

Experimental Protocols for Evaluating Enzyme Specificity

To quantitatively assess the specificity of an enzyme for this compound, a series of well-defined experiments are necessary. The following protocols outline the key methodologies for determining kinetic parameters and substrate preference.

Enzyme Purification

Recombinant human CNDP1, CNDP2, or DPEP1 expressed in a suitable system (e.g., E. coli or mammalian cells) is recommended for obtaining a pure and homogenous enzyme preparation. Purification can be achieved using affinity chromatography (e.g., His-tag or GST-tag), followed by size-exclusion chromatography to ensure high purity.

Kinetic Assay for this compound Hydrolysis

The rate of this compound hydrolysis can be monitored by measuring the rate of product formation (valine and histidine) or the rate of substrate depletion.

a) HPLC-Based Assay (Product Formation):

This is a direct and robust method for quantifying the hydrolysis products.

  • Reaction Mixture:

    • Purified enzyme (e.g., 1-10 µg/mL)

    • This compound substrate (at varying concentrations, e.g., 0.1 to 10 times the expected Km)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate cofactors if required, such as MnCl₂ for CNDP2)

  • Procedure:

    • Pre-incubate the reaction buffer and substrate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid or by heating).

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the amounts of valine and histidine produced. A standard curve for both amino acids should be generated for accurate quantification.

  • Data Analysis:

    • Plot the concentration of product formed against time to determine the initial velocity (V₀) at each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.

b) Spectrophotometric Assay (Coupled-Enzyme Assay):

This method can be employed if a suitable coupling enzyme is available that acts on one of the products to generate a chromogenic or fluorogenic signal. For example, if L-amino acid oxidase is used, the production of hydrogen peroxide can be coupled to the oxidation of a chromogenic substrate in the presence of horseradish peroxidase.

Substrate Specificity Profiling

To compare the specificity of the enzyme for this compound against other dipeptides, the kinetic assay described above should be repeated with a panel of different dipeptide substrates. The catalytic efficiency (kcat/Km) for each substrate is then compared to determine the relative substrate preference.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Enzyme Purification Reaction Enzymatic Reaction (Varying [S]) Enzyme->Reaction Substrate Substrate Preparation (this compound & others) Substrate->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis Product Quantification (HPLC) Quenching->Analysis Kinetics Michaelis-Menten Kinetics (Km, Vmax) Analysis->Kinetics Comparison Comparative Analysis (kcat/Km) Kinetics->Comparison

Experimental workflow for determining enzyme kinetics.

This workflow diagram outlines the major steps involved in the experimental determination of kinetic parameters for an enzyme acting on this compound, from initial preparation to final comparative analysis.

Signaling_Pathway_Implication Proteins Dietary/Cellular Proteins Proteolysis Proteolysis Proteins->Proteolysis ValHis This compound Proteolysis->ValHis Enzymes Dipeptidases (CNDP1, CNDP2, DPEP1) ValHis->Enzymes AminoAcids Valine + Histidine Enzymes->AminoAcids Metabolism Amino Acid Metabolism AminoAcids->Metabolism

Metabolic context of this compound hydrolysis.

This diagram illustrates the role of dipeptidases in the breakdown of this compound, which is generated from protein catabolism, into its constituent amino acids for further metabolic processing. This highlights the physiological relevance of studying these enzymes.

References

Comparative Guide to Cross-Reactivity Assessment of Valylhistidine Analogs in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of Valylhistidine analogs. Understanding the specificity of assays for this compound (Val-His) is crucial for accurate quantification and the characterization of potential therapeutic candidates. This document outlines key experimental protocols, presents a framework for data comparison, and visualizes the underlying scientific principles.

Introduction to this compound and its Analogs

This compound is a dipeptide composed of the amino acids valine and histidine. It is a product of protein digestion and catabolism and serves as a model compound in various research areas, including studies on glycated proteins.[1][2] Dipeptides, in general, are recognized for their potential physiological and cell-signaling effects, making them attractive candidates in drug discovery.[2]

Analogs of this compound can be designed to enhance stability, improve biological activity, or modulate receptor binding. Common modifications include:

  • Substitution of the Valine residue: Replacing valine with other amino acids (e.g., Leucine, Isoleucine, Alanine) to probe the impact of side-chain structure on activity and binding.

  • Substitution of the Histidine residue: Altering the histidine component to investigate the role of the imidazole (B134444) ring in the peptide's function.

  • Modifications to the peptide backbone: Introducing changes to the amide bond to increase resistance to enzymatic degradation.

Assessing the cross-reactivity of these analogs in assays designed for this compound is essential to determine the specificity of the assay and to understand the structure-activity relationships of the analogs.

Key Methodologies for Cross-Reactivity Assessment

The most common and robust method for evaluating the cross-reactivity of peptide analogs is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . Other techniques such as Surface Plasmon Resonance (SPR) and Western Blotting can also provide valuable insights into binding specificity.

Competitive ELISA

Competitive ELISA is a highly sensitive immunoassay that measures the concentration of an analyte by detecting signal interference. In the context of cross-reactivity assessment, the assay determines the extent to which this compound analogs compete with this compound for binding to a specific antibody.

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity

This protocol is adapted from established methods for dipeptide immunoassays.

Materials:

  • Anti-Valylhistidine antibody (primary antibody)

  • This compound-protein conjugate (e.g., Val-His-BSA) for coating

  • This compound standard

  • This compound analogs to be tested

  • HRP-conjugated secondary antibody (specific to the primary antibody species)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each this compound analog in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the diluted primary anti-Valylhistidine antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each analog to generate competition curves.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for this compound and each analog from their respective curves.

  • Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Data Presentation: Cross-Reactivity of this compound Analogs

The following table provides a template for summarizing the cross-reactivity data obtained from a competitive ELISA. Note: The data presented below is hypothetical and for illustrative purposes, as comprehensive public data on the cross-reactivity of a wide range of this compound analogs is limited. The principles of data interpretation remain the same.

AnalogStructureIC50 (µM)% Cross-Reactivity
This compound (Val-His) Val-His 1.0 100%
Leucylhistidine (Leu-His)Leu-His2.540%
Alanylhistidine (Ala-His)Ala-His10.010%
Valylalanine (Val-Ala)Val-Ala>100<1%
Carnosine (β-Ala-His)β-Ala-His50.02%

Visualizations

Experimental Workflow and Data Analysis Logic

The following diagrams illustrate the workflow of the competitive ELISA and the logical steps involved in calculating cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Val-His-BSA Conjugate p2 Wash p1->p2 p3 Block Plate with BSA p2->p3 p4 Wash p3->p4 r4 Add Mixture to Plate p4->r4 r1 Prepare Serial Dilutions (Val-His & Analogs) r2 Mix with Primary Antibody (Anti-Val-His) r1->r2 r3 Incubate Mixture r2->r3 r3->r4 r5 Incubate r4->r5 d1 Wash r5->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Incubate (Color Development) d5->d6 d7 Add Stop Solution d6->d7 d8 Read Absorbance at 450 nm d7->d8

Caption: Workflow for competitive ELISA.

Cross_Reactivity_Calculation cluster_data Experimental Data cluster_analysis Data Analysis cluster_calc Final Calculation data1 Absorbance Data for Val-His Dilutions analysis1 Plot Competition Curves (Absorbance vs. Log Concentration) data1->analysis1 data2 Absorbance Data for Analog Dilutions data2->analysis1 analysis2 Determine IC50 for Val-His analysis1->analysis2 analysis3 Determine IC50 for Analog analysis1->analysis3 calc1 Calculate % Cross-Reactivity: (IC50_Val-His / IC50_Analog) * 100 analysis2->calc1 analysis3->calc1 Dipeptide_Signaling Dipeptide This compound Analog Transceptor Nutrient Transceptor (e.g., Gap1) Dipeptide->Transceptor Binds to PKA_pathway PKA Pathway Activation Transceptor->PKA_pathway Activates Internalization Transceptor Internalization Transceptor->Internalization Undergoes Cellular_Response Cellular Response (e.g., Gene Expression Changes) PKA_pathway->Cellular_Response Leads to

References

A Comparative Guide to the Inter-Laboratory Validation of Valylhistidine Quantification Methods: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine is a dipeptide of significant interest in biomedical and pharmaceutical research. Establishing a robust and reproducible analytical method for its quantification is crucial for applications ranging from pharmacokinetic studies to biomarker discovery. An essential step in ensuring the reliability of any analytical method is inter-laboratory validation, which assesses the method's reproducibility when performed by different laboratories.

A comprehensive review of existing literature reveals a lack of published inter-laboratory validation studies specifically for the quantification of this compound. Therefore, this guide presents a proposed framework for such a study, drawing upon established principles and best practices for the validation of bioanalytical methods for peptides and small molecules by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This document provides a detailed hypothetical protocol, expected performance characteristics based on similar analytes, and a visual workflow to guide researchers in establishing a validated and transferable quantification method for this compound.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological matrices. This choice is based on its high sensitivity, specificity, and wide dynamic range, which are critical for accurately measuring low concentrations of peptides in complex samples like plasma or serum.[2][4] The use of a stable isotope-labeled (SIL) this compound as an internal standard (IS) is strongly recommended to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample processing.[5]

Data Presentation: Proposed Method Performance Characteristics

The following table summarizes the proposed validation parameters and their generally accepted criteria for an inter-laboratory study of this compound quantification, based on regulatory guidelines and common practices for bioanalytical method validation.[6][7][8]

Table 1: Proposed Inter-Laboratory Validation Acceptance Criteria for this compound Quantification

Validation Parameter Acceptance Criteria Purpose
Linearity (Coefficient of Determination, r²) ≥ 0.99To demonstrate a proportional relationship between concentration and instrument response over the analytical range.
Lower Limit of Quantification (LLOQ) Analyte signal should be at least 5 times the blank signal. Accuracy within ±20% of nominal value; Precision ≤ 20% CV.To define the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[6]
Intra-Assay Accuracy (Repeatability) Within ±15% of the nominal value for QC samples (except LLOQ).To assess the closeness of results within the same analytical run.
Intra-Assay Precision (Repeatability) ≤ 15% Coefficient of Variation (CV) for QC samples (≤ 20% for LLOQ).To measure the variability of results within the same analytical run.
Inter-Assay Accuracy (Intermediate Precision) Within ±15% of the nominal value for QC samples (except LLOQ).To assess the closeness of results between different analytical runs on different days.
Inter-Assay Precision (Intermediate Precision) ≤ 15% CV for QC samples (≤ 20% for LLOQ).To measure the variability of results between different analytical runs on different days.
Reproducibility (Inter-Laboratory) Overall precision across all laboratories should have a CV ≤ 20%.To assess the method's performance when conducted in different laboratories.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration at each QC level should be within ±15% of the nominal concentration.[7]To ensure the analyte is stable under various storage and handling conditions.[1]
Matrix Effect The CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.To evaluate the impact of co-eluting, undetected matrix components on the ionization of the analyte.
Recovery Consistent and reproducible, though not required to be 100%.To ensure the extraction process is efficient and not highly variable.

Experimental Protocols

The following is a detailed, hypothetical protocol for an inter-laboratory validation study for the quantification of this compound in human plasma.

1. Objective: To assess the reproducibility and reliability of an LC-MS/MS method for the quantification of this compound across a minimum of three independent laboratories.

2. Materials:

  • Reference Standards: High-purity (>98%) this compound and stable isotope-labeled this compound (e.g., ¹³C₅,¹⁵N₂-Valylhistidine) as the internal standard (IS).

  • Biological Matrix: Pooled human plasma (K₂EDTA). At least six different lots should be used to assess matrix effects.[9]

  • Reagents: Acetonitrile (B52724), methanol, formic acid (all LC-MS grade), and ultrapure water.

3. Sample Preparation (Protein Precipitation): [10]

  • Thaw plasma samples and standards at room temperature.

  • To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL in 50% methanol). Vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Method:

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its SIL-IS would need to be optimized.

5. Study Design for Inter-Laboratory Validation:

  • Centralized Preparation: A central laboratory will prepare and distribute identical sets of calibration standards, QC samples (at LLOQ, low, medium, and high concentrations), and blinded study samples to all participating laboratories.

  • Analysis: Each laboratory will perform three independent validation runs on three different days.[1] Each run will consist of a full calibration curve and six replicates of each QC level.

  • Data Reporting: Each laboratory will report the calculated concentrations for all samples and provide the raw data (peak areas of the analyte and IS). The central laboratory will then perform a statistical analysis to assess inter-laboratory precision and accuracy.

Mandatory Visualization

The following diagrams illustrate the proposed workflow for the inter-laboratory validation study and the logical relationship between the different validation stages.

Inter_Laboratory_Validation_Workflow cluster_0 Central Laboratory cluster_1 Participating Laboratories (n≥3) cluster_2 Centralized Data Analysis & Reporting A Preparation of Validation Kits (Standards, QCs, Blinded Samples) B Distribution of Kits to Participating Labs A->B C Sample Receipt and Storage B->C D Execution of 3 Validation Runs (Sample Prep & LC-MS/MS Analysis) C->D E Individual Lab Data Analysis (Accuracy, Precision, Linearity) D->E F Reporting of Results to Central Lab E->F G Compilation of Data from All Labs F->G H Statistical Analysis (Inter-Laboratory Precision & Accuracy) G->H I Final Validation Report Generation H->I

Caption: Workflow for the proposed inter-laboratory validation study.

Logical_Relationship_Validation_Parameters cluster_method Method Performance cluster_precision Precision cluster_accuracy Accuracy cluster_stability Stability Linearity Linearity & Range LLOQ LLOQ Specificity Specificity MatrixEffect Matrix Effect Repeatability Repeatability (Intra-Assay) Intermediate Intermediate Precision (Inter-Assay) Reproducibility Reproducibility (Inter-Laboratory) Accuracy Accuracy Recovery Recovery FreezeThaw Freeze-Thaw BenchTop Bench-Top LongTerm Long-Term Validation Overall Method Validation Validation->Linearity Validation->LLOQ Validation->Specificity Validation->MatrixEffect Validation->Repeatability Validation->Intermediate Validation->Reproducibility Validation->Accuracy Validation->Recovery Validation->FreezeThaw Validation->BenchTop Validation->LongTerm

References

Valylhistidine vs. Other Histidine-Containing Dipeptides: A Comparative Guide to Metal Binding

Author: BenchChem Technical Support Team. Date: December 2025

Histidine-containing dipeptides are of significant interest in biological and pharmaceutical research due to their ability to chelate essential and therapeutic metal ions. The imidazole (B134444) side chain of histidine is a primary site for metal coordination, and the adjacent amino acid residue can modulate the stability and structure of the resulting metal complex. This guide focuses on comparing valylhistidine to other well-studied histidine-containing dipeptides, namely carnosine (β-alanyl-L-histidine), anserine (B1665513) (β-alanyl-3-methyl-L-histidine), and glycylhistidine (B12062811).

Quantitative Comparison of Metal-Binding Affinities

A thorough review of the scientific literature, including major chemical databases such as the NIST Standard Reference Database 46 and the IUPAC Stability Constants Database, reveals a scarcity of experimentally determined stability constants (log β) for this compound with common divalent metal ions. However, extensive data is available for other histidine-containing dipeptides. The following table summarizes the stability constants for the 1:1 and 2:1 ligand-to-metal complexes of carnosine, anserine, and glycylhistidine with Cu(II), Zn(II), Ni(II), and Co(II).

DipeptideMetal Ionlog β (ML)log β (ML₂)Experimental Conditions
Carnosine Cu(II)9.4516.5525 °C, 0.15 M KNO₃
Zn(II)5.049.3837 °C, 0.15 M KNO₃[1]
Ni(II)6.8812.1825 °C, 0.15 M KNO₃
Co(II)5.088.8837 °C, 0.15 M KNO₃[1]
Anserine Cu(II)9.1215.9825 °C, 0.1 M KCl
Zn(II)4.85-25 °C, 0.1 M KCl
Ni(II)6.6511.8525 °C, 0.1 M KCl
Co(II)4.90-25 °C, 0.1 M KCl
Glycylhistidine Cu(II)8.6515.2025 °C, 0.1 M KNO₃
Zn(II)4.959.2537 °C, 0.15 M KNO₃[1]
Ni(II)6.5511.7025 °C, 0.1 M KNO₃
Co(II)4.808.5037 °C, 0.15 M KNO₃[1]

Note: The stability constant, β, is the equilibrium constant for the formation of a complex from its constituent ions. A higher log β value indicates a more stable complex. "ML" represents a 1:1 complex of metal (M) and ligand (L), while "ML₂" represents a 1:2 complex.

Qualitative Comparison and the Projected Role of the Valine Residue

The metal-binding affinity of histidine-containing dipeptides is primarily governed by the coordination of the metal ion with the imidazole nitrogen, the N-terminal amino group, and the deprotonated peptide backbone nitrogen. The nature of the N-terminal amino acid can influence the stability of these complexes through steric and electronic effects.

  • Glycylhistidine serves as a baseline, with the simple glycine (B1666218) residue offering minimal steric hindrance.

  • Carnosine and Anserine , with a β-alanine residue, form a six-membered chelate ring with the metal ion, which can affect complex stability. The methyl group on the imidazole ring of anserine can also introduce steric and electronic modifications.

  • This compound , containing a bulky, hydrophobic isopropyl side chain on the valine residue, is expected to exhibit distinct metal-binding properties. The steric bulk of the valine side chain could potentially hinder the approach of the metal ion to the primary coordination sites, possibly leading to lower stability constants compared to glycylhistidine. Conversely, the electron-donating nature of the alkyl group might slightly increase the basicity of the amino group, which could have a modest stabilizing effect. The hydrophobic nature of the valine side chain could also influence the solubility and partitioning of the metal complex.

Experimental Protocols

The determination of metal-ligand stability constants is crucial for understanding their behavior in solution. The following are generalized protocols for common experimental techniques used in these studies.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants.

  • Solution Preparation : Prepare stock solutions of the dipeptide, the metal salt (e.g., CuCl₂, Zn(NO₃)₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations in a suitable background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Calibration : Calibrate the pH electrode using standard buffer solutions.

  • Titration : Titrate a solution containing the dipeptide and the metal ion with the standardized strong base. The titration is typically performed in a thermostated vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of metal hydroxides and oxidation.

  • Data Analysis : Record the pH as a function of the volume of base added. The stability constants are then calculated from the titration data using specialized computer programs that solve a set of mass-balance equations for all species in equilibrium.

Spectroscopic Methods (UV-Vis, CD)

Spectroscopic techniques can be used to corroborate potentiometric data and provide structural information about the metal complexes.

  • Sample Preparation : Prepare a series of solutions with a constant concentration of the dipeptide and varying concentrations of the metal ion (or vice versa) at a constant pH and ionic strength.

  • Measurement : Record the absorbance (UV-Vis) or circular dichroism (CD) spectra of each solution. Metal-ligand complex formation often results in characteristic changes in the spectra.

  • Data Analysis : The changes in the spectra can be used to determine the stoichiometry and stability constants of the complexes formed. For example, a Job's plot can be used to determine the stoichiometry of the dominant complex in solution.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding reaction, allowing for the determination of the binding affinity (Kₐ, the inverse of the dissociation constant K₋), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

  • Sample Preparation : Prepare solutions of the dipeptide and the metal salt in the same buffer.

  • Titration : A solution of the metal salt is titrated into a solution of the dipeptide in the ITC cell.

  • Data Analysis : The heat released or absorbed upon each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing the Structures and Experimental Workflow

G cluster_0 General Structure of a Histidine-Containing Dipeptide cluster_1 Coordination Sites cluster_2 Influence of the 'R' Group Dipeptide R-CH(NH₂)-CO-NH-CH(CH₂-Imidazole)-COOH N_terminal N-terminal Amino Group Dipeptide->N_terminal Primary Peptide_N Peptide Nitrogen Dipeptide->Peptide_N Secondary Imidazole_N Imidazole Nitrogen Dipeptide->Imidazole_N Primary Glycyl Glycylhistidine (R=H) Minimal Steric Hindrance Valyl This compound (R=CH(CH₃)₂) Bulky & Hydrophobic

G Start Define Research Question (e.g., Determine Stability Constant) Protocol Select Experimental Method (Potentiometry, Spectroscopy, ITC) Start->Protocol Reagents Prepare High-Purity Reagents (Dipeptide, Metal Salt, Buffers) Protocol->Reagents Experiment Perform Titration/ Measurement under Controlled Conditions (T, I) Reagents->Experiment Data Collect Raw Data (pH vs. Volume, Spectra, Heat Change) Experiment->Data Analysis Data Processing and Calculation of Stability Constants (log β) Data->Analysis Conclusion Interpret Results and Compare with Literature Analysis->Conclusion

Conclusion

While a direct quantitative comparison of the metal-binding affinities of this compound with other histidine-containing dipeptides is currently limited by the lack of experimental data for this compound, a qualitative assessment suggests that the bulky and hydrophobic valine residue is likely to introduce significant steric effects that may influence the stability of its metal complexes. The provided data for carnosine, anserine, and glycylhistidine offer a valuable benchmark for future experimental investigations into the metal-binding properties of this compound. The detailed experimental protocols herein provide a roadmap for researchers aiming to fill this knowledge gap. Such studies are essential for the rational design of peptide-based therapeutics and diagnostics where metal chelation is a key mechanism of action.

References

A Comparative Guide to the Efficacy of Valylhistidine and Other Compounds in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in therapeutic development. This guide provides a comparative analysis of the efficacy of Valylhistidine and other relevant compounds in mitigating oxidative stress. Due to a scarcity of direct quantitative data for the dipeptide this compound, this guide will focus on the antioxidant properties of structurally and functionally related histidine-containing dipeptides (HCDs), such as carnosine, and peptides incorporating the Valine-Histidine sequence. These will be compared against the well-established antioxidants, Vitamin C and N-Acetylcysteine (NAC).

The antioxidant capacity of these molecules is multifaceted, involving direct scavenging of free radicals, chelation of pro-oxidant metal ions, and modulation of intracellular signaling pathways that govern the cellular antioxidant response.[1] The imidazole (B134444) ring of the histidine residue is a critical structural feature endowing these dipeptides with their antioxidant capabilities.[1] This document aims to provide a comprehensive overview supported by available experimental data, detailed methodologies, and visualizations of pertinent biological pathways to aid researchers in their evaluation of these compounds.

Quantitative Comparison of Antioxidant Activities

The following tables summarize the available quantitative data on the antioxidant activities of histidine-containing dipeptides and comparator compounds from various in vitro assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data for peptides containing this compound are used as a proxy for the dipeptide itself.

Table 1: Radical Scavenging Activity

CompoundAssayIC50 Value / % InhibitionComparator / Positive Control
Carnosine DPPH Radical Scavenging~15% inhibition at 20 mM-
Anserine DPPH Radical Scavenging~10% inhibition at 20 mM-
Glycyl-L-Histidine Hydroxyl Radical ScavengingIC50: ~250 µM (as GHK)[2]GSH (> 1000 µM)[2]
Carnosine Hydroxyl Radical ScavengingIC50: ~500 µM[2]GSH (> 1000 µM)[2]
QHGV (Gln-His-Gly-Val) ABTS Radical ScavengingHigher than L-ascorbic acid at 0.01 mM[3]L-ascorbic acid, Glutathione[3]
Ga-QHGV ABTS Radical Scavenging74% radical-scavenging activity[3]L-ascorbic acid (20%)[3]
N-Acetylcysteine (NAC) DPPH Radical ScavengingHigher than NAC[3]N-Acetylcysteine Amide (NACA)[3]
Vitamin C (Ascorbic Acid) DPPH Radical ScavengingIC50: ~0.05 mM[2]-
Taxifolin DPPH Radical ScavengingEC50: 32 µM[4]-

Table 2: Inhibition of Lipid Peroxidation

CompoundAssay SystemRelative Antioxidant Activity / IC50
Carnosine (20 mM) Linoleic Acid Autoxidation5.33 (Induction Period in Days)
Anserine (20 mM) Linoleic Acid Autoxidation4.12 (Induction Period in Days)
Luteolin (Reference) Bovine Brain Liposome SystemIC50: 15.2 µM[1]
Rosmarinic Acid (Reference) Bovine Brain Liposome SystemIC50: 21.4 µM[1]
N-Acetylcysteine (NAC) Linoleic Acid Emulsion60% higher ability to prevent β-carotene bleaching than control[3]
Vitamin C Cyclophosphamide-induced MDA levelsRecovered increased MDA levels[5]

Signaling Pathways in Oxidative Stress Mitigation

The antioxidant effects of many compounds extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins.

The Keap1-Nrf2-ARE Pathway

A pivotal pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1.[6] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7][8]

Peptides containing the Isoleucine-Valine-Histidine (IVH) sequence have been shown to increase the expression of Nrf2 and its downstream target genes, suggesting a potential mechanism for this compound-containing peptides.[7]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Ub->Keap1_Nrf2 Ubiquitination ValHis This compound (or related peptides) ValHis->Keap1_Nrf2 modulates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes DPPH_Assay_Workflow start Start prepare_reagents Prepare DPPH Solution (0.1 mM) and Test Compound Dilutions start->prepare_reagents add_to_plate Pipette 100 µL of Test Compound and 100 µL of DPPH into 96-well plate prepare_reagents->add_to_plate incubate Incubate in the dark (Room Temperature, 30 min) add_to_plate->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate Calculate % Inhibition measure_absorbance->calculate end End calculate->end

References

Performance evaluation of different analytical columns for Valylhistidine separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust separation and analysis of dipeptides such as Valylhistidine are critical in various stages of drug development and proteomics research. The selection of an appropriate analytical column is paramount to achieving accurate quantification, impurity profiling, and chiral resolution. This guide provides an objective comparison of the performance of different analytical columns for the separation of this compound, supported by experimental data drawn from the analysis of analogous di- and small peptides.

This compound, a dipeptide composed of the hydrophobic amino acid Valine and the basic, hydrophilic amino acid Histidine, presents a unique analytical challenge. Its amphiphilic and zwitterionic nature necessitates careful consideration of the stationary phase chemistry to achieve optimal retention and resolution. This guide explores the utility of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode, and Chiral analytical columns for this purpose.

Performance Evaluation of Analytical Columns

The selection of an HPLC column for this compound separation is dictated by the specific analytical goal, such as routine purity analysis, separation from polar or nonpolar impurities, or resolution of its stereoisomers. The following table summarizes the expected performance of different column types based on the separation of similar small, polar, and basic peptides.

Column TypeStationary Phase ChemistryTypical Performance Characteristics for this compound & AnalogsAdvantagesLimitations
Reversed-Phase (RP) C18 (Octadecylsilane)- Retention: Moderate, can be enhanced with ion-pairing agents. - Resolution: Good for separating from non-polar impurities. May require shallow gradients for polar compounds.[1][2] - Peak Shape: Can be broad for basic analytes like Histidine without mobile phase modifiers.[3]- High efficiency and reproducibility.[4] - Wide variety of column chemistries available. - Well-established and robust methodology.- Poor retention of very polar compounds. - Peak tailing of basic compounds on traditional silica-based C18 columns.[3] - Use of ion-pairing agents like TFA can suppress MS signals.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Diol, Bare Silica (B1680970)- Retention: Strong retention of polar this compound.[5] - Resolution: Excellent for separating from other hydrophilic compounds and non-polar impurities (which elute early).[6] - Peak Shape: Generally good, especially with zwitterionic phases.[6]- Enhanced retention of polar and hydrophilic analytes.[7][8] - High organic mobile phases are compatible with mass spectrometry.[8] - Orthogonal selectivity to reversed-phase.[6]- Longer column equilibration times. - Sensitive to water content in the sample and mobile phase.
Mixed-Mode RP/Cation-Exchange- Retention: Tunable retention based on both hydrophobicity and charge.[9][10] - Resolution: High selectivity for separating peptides with varying charge and hydrophobicity.[11][12][13] - Peak Shape: Generally sharp peaks due to multiple interaction modes.- Orthogonal selectivity to both RP and HILIC. - Can separate analytes that co-elute in other chromatographic modes. - Robust retention for a wide range of analytes in a single run.[9]- Method development can be more complex due to the dual retention mechanism. - Fewer column choices compared to traditional RP columns.
Chiral Macrocyclic Glycopeptide (e.g., Teicoplanin), Cinchona Alkaloid-based- Retention: Governed by the chiral selector and mobile phase composition. - Resolution: Capable of separating all four stereoisomers (L-Val-L-His, D-Val-D-His, L-Val-D-His, D-Val-L-His).[14][15][16] - Peak Shape: Dependent on the specific chiral stationary phase and mobile phase conditions.- Direct separation of enantiomers and diastereomers without derivatization.[14][17] - High selectivity for stereoisomers.[18]- Generally lower efficiency than achiral columns. - Method development can be challenging. - Columns can be more expensive and less robust.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful separation of this compound. The following sections provide typical starting conditions for method development on the discussed column types.

Reversed-Phase HPLC (RP-HPLC)
  • Column: A C18 column with high purity silica and end-capping is recommended to minimize peak tailing of the basic histidine residue. Columns with charged surface modifications (e.g., CSH C18) can also provide excellent peak shape with MS-friendly mobile phases.[3][19]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water. TFA generally provides sharper peaks due to its ion-pairing properties, while FA is preferred for MS compatibility.[3]

  • Mobile Phase B: 0.1% TFA or 0.1% FA in Acetonitrile (B52724).

  • Gradient: A shallow gradient is often necessary for the separation of small, polar peptides. A typical starting gradient could be 0-30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: 30-40 °C.

  • Detection: UV at 210-220 nm for the peptide bond.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Amide or zwitterionic stationary phases are often good starting points for peptide separations.[5][6]

  • Mobile Phase A: 90% Acetonitrile, 10% Water with 10 mM Ammonium (B1175870) Formate (B1220265) or Acetate (B1210297), pH adjusted to 3-6.

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate or Acetate, pH adjusted to 3-6.

  • Gradient: A gradient from high organic to higher aqueous content, for example, 0-40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: 30-40 °C.

  • Detection: UV at 210-220 nm or Mass Spectrometry.

Mixed-Mode Chromatography (MMC)
  • Column: A column with both reversed-phase (e.g., C18) and cation-exchange functionalities.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with a buffer such as ammonium formate or acetate at a pH that ensures the histidine residue is protonated (e.g., pH 3-5).

  • Gradient: A gradient of increasing buffer concentration or a combined gradient of decreasing acetonitrile and increasing buffer concentration.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: 30-50 °C.

  • Detection: UV at 210-220 nm or Mass Spectrometry.

Chiral HPLC
  • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Teicoplanin) or a cinchona alkaloid-based zwitterionic phase.[14][15][16]

  • Mobile Phase: The mobile phase is highly dependent on the chosen chiral stationary phase and can range from polar organic mode (e.g., methanol/acetonitrile with acid/base additives) to reversed-phase mode (e.g., water/acetonitrile with buffers).[15]

  • Gradient: Isocratic or gradient elution may be used depending on the complexity of the sample.

  • Flow Rate: 0.5-1.0 mL/min for a 4.6 mm ID column.

  • Temperature: 20-30 °C, as temperature can significantly affect chiral separations.

  • Detection: UV at 210-220 nm or Mass Spectrometry.

Logical Workflow for Column Selection

The selection of an appropriate analytical column for this compound separation should be a systematic process based on the analytical requirements. The following diagram illustrates a logical workflow for this process.

G cluster_0 1. Define Goal cluster_1 2. Achiral Separation Strategy cluster_2 3. Chiral Separation Strategy cluster_3 4. Method Optimization cluster_4 5. Validation start Define Analytical Goal purity Achiral Purity & Impurity Profiling start->purity chiral Chiral Purity & Stereoisomer Separation start->chiral rp Reversed-Phase (RP-HPLC) (Start with C18) purity->rp Primary Method chiral_col Chiral Stationary Phase (CSP) (e.g., Macrocyclic Glycopeptide) chiral->chiral_col Direct Method hilic Hydrophilic Interaction (HILIC) (Orthogonal Method) rp->hilic If poor retention of polar impurities mmc Mixed-Mode (RP/IEX) (Alternative Orthogonal Method) rp->mmc If co-elution of impurities optimize Method Optimization (Gradient, pH, Temperature) rp->optimize hilic->optimize mmc->optimize chiral_col->optimize validation Method Validation optimize->validation

Caption: A logical workflow for selecting an analytical column for this compound separation.

References

Safety Operating Guide

Valylhistidine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of Valylhistidine, ensuring the protection of personnel and the environment.

This compound, a dipeptide composed of valine and histidine, is not classified as a hazardous substance under current regulations.[1][2][3] However, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of this compound and associated materials, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Although this compound is not considered highly hazardous, these precautions are essential for maintaining a safe laboratory environment.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[2][4]

  • Hand Protection: Use compatible chemical-resistant gloves.[2][3][4]

  • Protective Clothing: A laboratory coat should be worn to protect street clothing.[2][4]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of solid this compound waste, contaminated labware, and empty containers.

1. Solid this compound Waste

  • Collection: Place all solid this compound waste into a designated and clearly labeled chemical waste container.[5]

  • Labeling: The container must be labeled with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[1]

2. Contaminated Labware and Single-Use Items

  • Single-Use Items: Dispose of contaminated single-use items, such as gloves, weighing papers, and pipette tips, in a designated solid waste container lined with a plastic bag.[5] This container should be clearly marked as "Solid Waste Contaminated with this compound."[5]

  • Reusable Labware:

    • Initial Rinse: Rinse glassware and other reusable labware thoroughly with a suitable solvent (e.g., water). This first rinseate should be collected and treated as chemical waste.[5]

    • Subsequent Rinses: Depending on local regulations, subsequent rinses may be permissible for drain disposal with copious amounts of water. However, the most conservative and recommended approach is to collect all rinsates as chemical waste.[5]

3. Empty this compound Containers

  • Rinsing: Triple rinse the empty container with an appropriate solvent, such as water.[6]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as chemical waste.[6]

  • Container Disposal: After triple rinsing, deface or remove the original label to prevent misidentification. The container can then be disposed of as regular waste or recycled, in accordance with your institution's policies.

Important Considerations:

  • Do Not Mix Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1]

  • Avoid Environmental Release: Under no circumstances should this compound be discharged into the environment or drains.[1][3]

  • Spill Cleanup: In the event of a spill, avoid generating dust.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4]

Quantitative Data Summary

CharacteristicInformationSource(s)
Physical State Solid (White, Odorless)[2]
Stability Stable under normal conditions[2]
Incompatible Materials Strong oxidizing agents[4]
Hazard Classification Not classified as hazardous[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Waste This compound Waste Generated Solid Solid this compound Waste->Solid Contaminated Contaminated Labware / PPE Waste->Contaminated Empty Empty Containers Waste->Empty Collect_Solid Collect in Labeled Chemical Waste Container Solid->Collect_Solid Rinse_Labware Rinse with Solvent Contaminated->Rinse_Labware Dispose_Labware Dispose of Single-Use Items as Contaminated Solid Waste Contaminated->Dispose_Labware Triple_Rinse Triple Rinse Container Empty->Triple_Rinse Dispose_Solid Dispose via EHS Collect_Solid->Dispose_Solid Collect_Rinsate Collect First Rinseate as Chemical Waste Rinse_Labware->Collect_Rinsate Collect_Rinsate->Dispose_Solid Dispose_Labware->Collect_Solid Collect_Container_Rinsate Collect Rinsate as Chemical Waste Triple_Rinse->Collect_Container_Rinsate Dispose_Container Dispose of Defaced Container as Regular Waste Triple_Rinse->Dispose_Container Collect_Container_Rinsate->Dispose_Solid

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Valylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of dipeptides such as Valylhistidine is crucial for both personal safety and research integrity. This guide provides immediate safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment. While this compound is not classified as a hazardous substance or mixture, it should be handled with care, as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.[3]Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves.[3]Double gloving or Silver Shield gloves under disposable nitrile gloves for enhanced protection.[4]
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").[4]Full-face shield or safety goggles for splash hazards.[3][5]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[2]N95 respirator or higher if there is a risk of aerosolization or when handling large quantities of powdered peptide.[2][3]
Foot Protection Closed-toe shoes.[3]Chemical-resistant boots for large-scale operations or spill response.

Operational Plan: Handling this compound

1. Preparation and Weighing (in a chemical fume hood or designated area):

  • Ensure the work area is clean and free of clutter.

  • Wear the appropriate PPE as specified in the table above.

  • When handling the lyophilized powder, use a respirator or dust mask to avoid inhalation of fine particles.[3]

  • Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[3]

2. Dissolution:

  • Select an appropriate solvent. This compound solubility information should be consulted from the supplier's data sheet.

  • Add the solvent to the vial and mix gently by swirling or vortexing. Sonication can be used to aid dissolution, but avoid excessive heating.[3]

3. Aliquoting and Storage:

  • For long-term storage, it is recommended to aliquot the peptide solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the peptide name, concentration, and date.[3]

  • Store the product under the recommended conditions as per the Certificate of Analysis, typically in a tightly closed container in a cool, dry place.[5]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. This compound should be treated as chemical waste and not be disposed of down the drain or in regular trash.[3]

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[3]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[3]

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.[5] One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Protocols

Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[5] Avoid breathing dust.[6]

  • Environmental Precautions: Prevent the product from entering drains.[6]

  • Methods for Cleaning Up: Sweep up the spilled solid material, place it in a bag, and hold it for waste disposal, avoiding dust generation.[5] Clean the affected area thoroughly.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Skin Contact: In case of skin contact, wash with plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: In case of eye contact, rinse with plenty of water. Seek medical attention if irritation persists.[5]

  • Ingestion: If swallowed, rinse your mouth with water. Call a physician.[5][7]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound task Assess Task-Specific Risks: - Quantity - Physical Form (Solid/Liquid) - Potential for Aerosolization/Splashing start->task body Body Protection: - Lab Coat (Minimum) - Chemical-Resistant Suit (High Risk) task->body Select Appropriate Level hand Hand Protection: - Nitrile Gloves (Minimum) - Double Gloving (High Risk) task->hand Select Appropriate Level eye Eye/Face Protection: - Safety Glasses with Side Shields (Minimum) - Face Shield/Goggles (Splash Risk) task->eye Select Appropriate Level respiratory Respiratory Protection: - None (Low Risk, Well-Ventilated) - N95 Respirator (Aerosol Risk) task->respiratory Select Appropriate Level end Proceed with Experiment body->end hand->end eye->end respiratory->end

Caption: PPE Selection Workflow for Handling this compound.

Valylhistidine_Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area weigh Weigh Powder in Hood/ Designated Area prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot collect_solid Collect Contaminated Solid Waste (Gloves, Tips, Vials) aliquot->collect_solid Used consumables collect_liquid Collect Liquid Waste Solutions aliquot->collect_liquid Excess solution dispose Dispose as Chemical Waste (Follow Institutional Guidelines) collect_solid->dispose collect_liquid->dispose

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valylhistidine
Reactant of Route 2
Reactant of Route 2
Valylhistidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.